molecular formula C11H16N2O B8584504 (S)-2-(4-Methoxy-phenyl)-piperazine

(S)-2-(4-Methoxy-phenyl)-piperazine

カタログ番号: B8584504
分子量: 192.26 g/mol
InChIキー: INKLSJITWMAFRT-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(S)-2-(4-Methoxy-phenyl)-piperazine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(4-Methoxy-phenyl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(4-Methoxy-phenyl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H16N2O

分子量

192.26 g/mol

IUPAC名

(2S)-2-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3/t11-/m1/s1

InChIキー

INKLSJITWMAFRT-LLVKDONJSA-N

異性体SMILES

COC1=CC=C(C=C1)[C@H]2CNCCN2

正規SMILES

COC1=CC=C(C=C1)C2CNCCN2

製品の起源

United States
Foundational & Exploratory

The Chemical Architecture and Pharmacological Utility of (S)-2-(4-Methoxy-phenyl)-piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(4-Methoxy-phenyl)-piperazine is a structurally rigid, chiral building block utilized extensively in medicinal chemistry and neuropharmacology[1]. As a substituted piperazine derivative, it serves as a foundational synthetic intermediate for the development of novel pharmacologically active molecules, particularly those targeting the central nervous system (CNS)[1][2].

The introduction of the 4-methoxyphenyl group at the C2 position of the piperazine ring imparts significant conformational rigidity[3]. This rigidity is not merely a structural anomaly; it is the causal mechanism that allows the molecule to project its substituents in precisely defined spatial orientations[3]. For drug development professionals, this stereochemical control is critical for designing high-affinity ligands that interact selectively with specific biological targets, such as serotonin (5-HT) and dopamine receptors[1][3].

Physicochemical Properties & Molecular Architecture

The differential reactivity of the two nitrogen atoms in the piperazine core allows for the systematic introduction of diverse functional groups[1]. In synthetic workflows, the (S)-enantiomer is frequently handled as a mono-protected intermediate—such as Tert-butyl (S)-2-(4-methoxyphenyl)piperazine-1-carboxylate —to prevent unwanted polymerization and direct site-specific acylation or alkylation[1][4].

To facilitate rapid comparison for formulation and analytical chemistry[2], the core quantitative data of the protected (S)-enantiomer and its parent racemic scaffold are summarized below.

Table 1: Physicochemical and Structural Properties
PropertyValue / DescriptionAnalytical Relevance
IUPAC Name 2-(4-methoxyphenyl)piperazineCore pharmacophore for CNS ligands.
CAS Number 91517-26-9 (Racemate) / 1240589-84-7 (Boc-protected S-enantiomer)Essential for sourcing and regulatory documentation[2][4].
Molecular Formula C₁₆H₂₄N₂O₃ (Boc-protected)Determines mass spectrometric (MS) parent ion[4].
Molecular Weight 292.38 g/mol (Boc-protected)Optimal for Lipinski's Rule of 5 compliance[4].
SMILES C(OC(C)(C)C)(=O)N1C2=CC=C(OC)C=C2Enables in silico docking and computational screening[4].
Volume of Distribution (Vd) > 3 L/kg (Estimated for lipophilic alkaline amines)High Vd correlates with post-mortem redistribution (PMR)[5].

Pharmacokinetically, the lipophilicity and pKa of arylpiperazines dictate their CNS penetrance[5]. Compounds with high Vd values and strong tissue protein affinity are highly susceptible to post-mortem redistribution (PMR), a vital consideration when utilizing this scaffold in behavioral studies or forensic toxicology[5][6].

Enantioselective Synthetic Methodologies

The direct C-H functionalization of saturated six-membered heterocycles often yields poor results due to competing side reactions and low regioselectivity[7]. To bypass this, modern synthetic workflows employ a self-validating system of Photocatalytic Decarboxylative Arylation followed by Kinetic Resolution [7]. Alternatively, an asymmetric CBS reduction of phenacyl bromides can be utilized[8].

Protocol 1: Metallaphotoredox Catalysis & Kinetic Resolution

This protocol relies on the differential deprotonation rates of enantiomers when exposed to a chiral base. The causality here is driven by steric hindrance: the chiral ligand (+)-sparteine selectively coordinates with the lithium ion, forcing the base to preferentially abstract a proton from only one enantiomer[7].

Step-by-Step Methodology:

  • Photocatalytic Arylation: React N-Boc-piperazine with methyl 4-bromobenzoate (or the corresponding aryl carboxylic acid) in the presence of an Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) under blue LED irradiation at room temperature[7].

  • Isolation of Racemate: Purify the resulting racemic N-Boc-2-(4-methoxyphenyl)piperazine via flash column chromatography.

  • Cryogenic Lithiation: Dissolve the racemate in anhydrous THF and cool the system strictly to -40 °C under an inert argon atmosphere[7]. Note: Temperature control is critical; exceeding -30 °C will degrade the configurationally stable lithiated intermediate.

  • Chiral Deprotonation: Slowly add a pre-mixed solution of n-BuLi and (+)-sparteine. Stir for 2 hours. The (+)-sparteine facilitates the selective deprotonation of the (R)-enantiomer[7].

  • Electrophilic Trapping & Recovery: Quench the lithiated (R)-intermediate with an electrophile (e.g., methyl iodide). The unreacted starting material remains intact and is recovered as the highly enantioenriched (S)-2-(4-methoxyphenyl)piperazine [7].

  • Validation: Confirm enantiomeric excess (ee > 98%) via chiral stationary phase HPLC.

SynthesisWorkflow Start N-Boc-Piperazine + Aryl Precursor Photocatalysis Photocatalytic Arylation (Ir) Start->Photocatalysis hν, RT Racemic Racemic 2-Arylpiperazine Photocatalysis->Racemic KineticRes Kinetic Resolution n-BuLi / (+)-Sparteine Racemic->KineticRes -40 °C, THF Enantiopure (S)-2-(4-Methoxyphenyl) piperazine KineticRes->Enantiopure High ee% Recovery

Figure 1: Enantioselective synthesis workflow via photocatalysis and kinetic resolution.

Protocol 2: Asymmetric CBS Reduction

For laboratories lacking photoredox infrastructure, the CBS (Corey-Bakshi-Shibata) reduction offers a robust alternative.

  • Reduction: Subject 4-methoxyphenacyl bromide to CBS reduction using a chiral oxazaborolidine catalyst to yield the optically enriched alcohol[8].

  • Inversion & Substitution: React the intermediate with an azide anion via an S_N2 mechanism, inverting the stereocenter[8].

  • Cyclization: Construct the piperazine ring via the reduction of piperazine-2,3-diones[8].

Pharmacological Relevance & Receptor Binding

The neuropharmacological profile of the 2-(4-methoxyphenyl)piperazine scaffold is defined by its ability to modulate key neuroreceptors[1][3]. The 2-methoxyphenylpiperazine moiety is a privileged structural feature in high-affinity 5-HT1A and 5-HT7 serotonin receptor ligands[3].

When the (S)-enantiomer is incorporated into a larger drug molecule, its rigid spatial orientation allows it to dock seamlessly into the orthosteric binding site of G-protein coupled receptors (GPCRs). For example, agonism at the 5-HT1A receptor triggers a well-documented signaling cascade that ultimately downregulates cyclic AMP (cAMP)[3][6].

GPCRSignaling Ligand (S)-2-(4-Methoxyphenyl) piperazine Ligand GPCR 5-HT1A Receptor Ligand->GPCR Stereoselective Binding GProtein Gαi/o Protein GPCR->GProtein Activation Effector Adenylyl Cyclase GProtein->Effector Inhibition Response Decreased cAMP & PKA Inhibition Effector->Response Downstream Effect

Figure 2: GPCR signaling cascade modulated by 5-HT1A receptor ligands.

Conclusion

(S)-2-(4-Methoxy-phenyl)-piperazine bridges the gap between complex organic synthesis and targeted neuropharmacology. By leveraging advanced synthetic methodologies like kinetic resolution via chiral lithiation, researchers can isolate this enantiomer with extreme purity[7]. Its subsequent application in drug formulation not only enhances the bioavailability of psychoactive therapeutics but also provides a highly reliable standard for analytical chemistry and behavioral studies[6].

References

  • MDPI. The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature. Psychoactives (2024).[Link]

  • ACS Publications. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters (2023).[Link]

  • PubMed (NIH). Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters (2014).[Link]

Sources

Structural Elucidation and Stereochemical Validation of (S)-2-(4-Methoxyphenyl)piperazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(4-Methoxyphenyl)piperazine is a critical chiral building block extensively utilized in the synthesis of neuroactive compounds, particularly ligands targeting 5-HT (serotonin) and dopamine receptors. Because the spatial orientation of the piperazine ring and the substitution pattern on the phenyl ring dictate receptor binding affinity and selectivity, rigorous structural and stereochemical validation is mandatory. This whitepaper details a self-validating analytical framework for the complete structural elucidation of this molecule, adhering to the highest standards of analytical chemistry.

Pharmacological Relevance & Analytical Strategy

The 2-methoxyphenylpiperazine moiety is a common structural feature in high-affinity 5-HT1A receptor ligands and atypical antipsychotics . In Structure-Activity Relationship (SAR) studies, differentiating between the (R) and (S) enantiomers is critical, as stereochemistry directly impacts metabolic stability and receptor antagonism.

To unambiguously characterize (S)-2-(4-methoxyphenyl)piperazine, we deploy a multi-tiered analytical strategy. The causality behind this workflow is strictly hierarchical: Mass spectrometry establishes the elemental composition, 2D NMR maps the atomic connectivity to rule out structural isomers, and Chiral HPLC combined with Mosher’s method determines the 3D spatial arrangement (absolute configuration).

Workflow cluster_2D 2D Structure Elucidation cluster_3D Stereochemical Validation Start Sample: (S)-2-(4-Methoxyphenyl)piperazine HRMS HRMS (ESI-TOF) Confirm Exact Mass Start->HRMS NMR 1D & 2D NMR Confirm Connectivity Start->NMR HPLC Chiral HPLC Enantiomeric Purity HRMS->HPLC NMR->HPLC Mosher Mosher's Derivatization Absolute Configuration HPLC->Mosher Xray X-Ray Crystallography (Anomalous Dispersion) HPLC->Xray Final Validated (S)-Enantiomer Structure Mosher->Final Xray->Final

Analytical workflow for the structural and stereochemical elucidation of (S)-2-(4-methoxyphenyl)piperazine.

2D Structural Elucidation: Confirming Connectivity

High-Resolution Mass Spectrometry (HRMS)

Causality: Nominal mass analysis is insufficient to rule out isobaric impurities. LC-HRMS equipped with an Electrospray Ionization Time-of-Flight (ESI-TOF) detector provides exact mass capabilities (error < 5 ppm). This confirms the elemental composition ( C11​H16​N2​O ) and identifies primary fragmentation pathways (e.g., cleavage of the piperazine ring), which is vital for understanding metabolic pathways in forensic and post-mortem toxicological analyses .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While 1H and 13C NMR provide the basic framework, the methylene protons of the piperazine ring are heavily overlapped due to similar electronic environments. 2D NMR techniques are mandatory:

  • COSY (Correlation Spectroscopy): Validates adjacent proton spin systems within the piperazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Separates overlapping proton signals by their corresponding 13C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Unambiguously links the methoxyphenyl moiety to the C2 position of the piperazine ring via 3-bond carbon-proton couplings.

Table 1: Representative NMR Assignments for (S)-2-(4-Methoxyphenyl)piperazine (in CDCl3​ )
Position13C δ (ppm)1H δ (ppm), Multiplicity, J (Hz)COSY CorrelationsHMBC Correlations
C2 (CH) 60.53.65, dd (10.5, 3.2)H3a, H3bC1', C3, C6
C3 (CH2) 54.23.10, m; 2.85, mH2, H5a, H5bC2, C5
C5 (CH2) 46.83.05, m; 2.75, mH3a, H3b, H6a, H6bC3, C6
C6 (CH2) 52.12.95, m; 2.65, mH5a, H5bC2, C5
C1' (qC) 134.5---
C2', C6' (CH) 128.27.25, d (8.5)H3', H5'C4', C2
C3', C5' (CH) 114.16.88, d (8.5)H2', H6'C1', C4'
C4' (qC) 159.3---
OCH3 55.43.78, s-C4'

Absolute Stereochemical Determination: The (S)-Configuration

Chiral HPLC

Causality: Enantiomers possess identical physical properties in an achiral environment. Chiral HPLC utilizes a chiral stationary phase (CSP), such as immobilized amylose or cellulose, to create transient diastereomeric complexes. The difference in binding affinities allows for the baseline separation of enantiomers and the precise calculation of enantiomeric excess (ee) .

Mosher's Amide Derivatization

Causality: If an authentic (S)-standard is unavailable, Chiral HPLC only proves enantiomeric purity, not absolute configuration. Mosher's method solves this by covalently reacting the secondary amine with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) . The resulting diastereomers exhibit distinct NMR chemical shifts due to the anisotropic shielding effect of the MTPA phenyl ring. By calculating Δδ ( δS​−δR​ ), the absolute configuration at C2 can be assigned de novo [[1]]([Link]).

MosherLogic Amine Unknown Enantiomer (Secondary Amine) R_MTPA React with (R)-MTPA-Cl Amine->R_MTPA S_MTPA React with (S)-MTPA-Cl Amine->S_MTPA Diast_1 (R,S)-Diastereomer Record 1H/19F NMR R_MTPA->Diast_1 Diast_2 (S,S)-Diastereomer Record 1H/19F NMR S_MTPA->Diast_2 Delta Calculate Δδ (δS - δR) Apply Mosher's Model Diast_1->Delta Diast_2->Delta Result Absolute Configuration Assigned as (S) Delta->Result

Logical flow of Mosher's method for determining the absolute configuration of secondary amines.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: LC-HRMS Analysis
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Serially dilute to a final concentration of 1 µg/mL.

  • System Suitability (Self-Validation): Prior to the run, infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix). Proceed only if the mass accuracy error is calibrated to <2 ppm.

  • Acquisition: Operate the ESI source in positive ion mode. Set capillary voltage to 3.5 kV and scan the mass range from m/z 100 to 1000. Extract the exact mass chromatogram for [M+H]+ theoretical m/z 193.1335.

Protocol 2: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • System Suitability (Self-Validation): Lock and shim the spectrometer. Validate calibration by ensuring the TMS singlet is exactly at 0.00 ppm and the CDCl3​ residual solvent peak is at 7.26 ppm (1H) and 77.16 ppm (13C).

  • Acquisition: On a 600 MHz spectrometer, acquire 1H (16 scans), 13C (1024 scans), COSY, HSQC, and HMBC spectra using standard pulse sequences at 298 K.

Protocol 3: Chiral HPLC Method for Enantiomeric Purity
  • Sample Preparation: Dissolve the sample in Hexane/Isopropanol (90:10 v/v) to yield a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability (Self-Validation): Inject 10 µL of a racemic standard of 2-(4-methoxyphenyl)piperazine. Calculate the resolution ( Rs​ ) between the two peaks. The system is validated for unknown analysis only if Rs​>1.5 (baseline separation).

  • Acquisition: Use a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Flow rate: 1.0 mL/min. UV Detection: 254 nm. Calculate % ee using the peak area integration.

Protocol 4: Mosher's Amide Derivatization (In-Situ)
  • Reaction: To 5 mg of the amine dissolved in 0.5 mL dry CDCl3​ directly in an NMR tube, add 2.0 equivalents of anhydrous deuterated pyridine and 1.5 equivalents of (R)-MTPA-Cl.

  • Parallel Preparation: Repeat the exact procedure in a second NMR tube using (S)-MTPA-Cl.

  • System Suitability (Self-Validation): Monitor the reaction completion by 1H NMR (disappearance of the secondary amine N-H proton). Acquire 19F NMR; the presence of a single, sharp 19F peak in each tube confirms the enantiomeric purity of the starting amine. Multiple peaks indicate partial racemization or incomplete reaction.

  • Analysis: Extract the 1H chemical shifts for the piperazine ring protons in both diastereomers. Calculate Δδ and map the values to the standard Mosher model to confirm the (S)-configuration.

References

  • MDPI. The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature. Retrieved from: [Link]

  • American Chemical Society (ACS). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. Retrieved from: [Link]

  • National Institutes of Health (NIH / PMC). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from:[Link]

Sources

Synthesis of (S)-2-(4-Methoxy-phenyl)-piperazine: Mechanistic Pathways, Enantioselective Strategies, and Protocol Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(4-Methoxyphenyl)piperazine is a privileged chiral scaffold extensively utilized in medicinal chemistry, particularly in the development of GPCR ligands (e.g., 5-HT1A receptor modulators) and kinase inhibitors[1]. The structural rigidity of the piperazine ring, combined with the specific spatial orientation of the 4-methoxyphenyl group at the C2 position, dictates its high binding affinity and selectivity[1]. However, the enantioselective synthesis of 2-arylpiperazines presents a formidable challenge. Traditional "add-and-stir" cross-coupling methods often fail due to competing regioselectivity and nucleophilicity issues[2]. This technical guide critically evaluates two highly efficient, self-validating synthetic pathways: the classic Chiral Pool approach via α-amino acids[3] and the state-of-the-art Metallaphotoredox Catalysis followed by Kinetic Resolution[4].

Strategic Retrosynthetic Analysis

The synthesis of (S)-2-(4-methoxyphenyl)piperazine requires absolute stereocontrol at the C2 position. The retrosynthetic disconnection yields two distinct strategic paradigms:

  • Pathway A (Chiral Pool): Relies on the inherent chirality of commercially available (S)-4-methoxyphenylglycine. This approach builds the piperazine ring around the pre-existing stereocenter, ensuring high enantiomeric fidelity without the need for late-stage resolution[3].

  • Pathway B (Late-Stage Functionalization): Employs a direct C-H functionalization of an intact piperazine ring via photocatalytic decarboxylative arylation, followed by an asymmetric lithiation-trapping sequence (kinetic resolution) to isolate the desired (S)-enantiomer[4].

Retrosynthesis Target (S)-2-(4-Methoxyphenyl)piperazine Target Molecule ChiralPool Pathway A: Chiral Pool (S)-4-Methoxyphenylglycine Diketopiperazine Chiral Piperazine Intermediate ChiralPool->Diketopiperazine Cyclization / Reduction Photoredox Pathway B: Photoredox + Kinetic Resolution Racemic Racemic 2-Arylpiperazine Intermediate Photoredox->Racemic Decarboxylative Arylation Diketopiperazine->Target Deprotection Racemic->Target Kinetic Resolution n-BuLi / (+)-Sparteine

Retrosynthetic pathways for (S)-2-(4-methoxyphenyl)piperazine via Chiral Pool and Photoredox.

Pathway A: Chiral Pool Synthesis via (S)-4-Methoxyphenylglycine

Mechanistic Causality: Starting from bypasses the thermodynamic hurdles of late-stage asymmetric C-H activation[3]. By utilizing a one-pot Ugi-4 component reaction (Ugi-4CR) followed by deprotection, cyclization, and reduction (UDCR sequence), the acyclic amino acid is efficiently transformed into a rigid piperazine ring[3]. The critical choice of tert-butyl isocyanide in the Ugi-4CR acts as a convertible isocyanide, facilitating the subsequent intramolecular cyclization without risking epimerization of the sensitive benzylic stereocenter[3].

Experimental Protocol A (Self-Validating Workflow):

  • Ugi-4CR & Deprotection: React N-Boc-(S)-4-methoxyphenylglycine with an amine (e.g., benzylamine), formaldehyde, and tert-butyl isocyanide in methanol at room temperature for 24 hours. Remove the solvent, dissolve the crude intermediate in dichloromethane (DCM), and treat with trifluoroacetic acid (TFA) for 2 hours to cleave the Boc group.

  • Cyclization: Neutralize the reaction mixture with saturated aqueous NaHCO₃. The newly liberated free amine spontaneously attacks the convertible amide, driving the intramolecular cyclization to form the diketopiperazine intermediate.

  • Reduction: Isolate the diketopiperazine and dissolve it in anhydrous tetrahydrofuran (THF). Add Borane-dimethyl sulfide (BH₃·DMS) dropwise at 0 °C. Reflux the mixture for 12 hours to reduce the amide carbonyls to the corresponding piperazine.

  • Self-Validation & Quality Control:

    • Reaction Monitoring: The completion of the BH₃ reduction must be validated by the disappearance of the amide C=O stretch (~1670 cm⁻¹) via in-situ IR spectroscopy.

    • Chiral Integrity: Analyze the final product using Chiral HPLC (e.g., Chiralcel OD-H column). The absence of the (R)-enantiomer confirms that no epimerization occurred during the Ugi-4CR or cyclization steps[3].

Pathway B: Photocatalytic Decarboxylative Arylation & Kinetic Resolution

Mechanistic Causality: While the chiral pool approach is robust, it requires specific amino acid precursors. Pathway B offers a highly modular alternative by functionalizing an intact piperazine ring. The critical design choice here is the use of orthogonal protecting groups: a Cumyl group on N1 and a Boc group on N4[4]. This orthogonality prevents unwanted side reactions during lithiation and allows for selective downstream functionalization[4]. The kinetic resolution leverages the configurational stability of the lithiated intermediate at low temperatures; selectively coordinates and facilitates the reaction of the (R)-enantiomer with an electrophile, leaving the unreacted (S)-enantiomer intact for recovery[4].

Experimental Protocol B (Self-Validating Workflow):

  • Metallaphotoredox Catalysis: Combine N-Boc-N'-cumylpiperazine, methyl 4-methoxybenzoate, an Iridium photocatalyst (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), and a Nickel catalyst in a Schlenk tube under argon. Irradiate with blue LEDs (450 nm) at room temperature for 24 hours to yield the racemic 2-(4-methoxyphenyl)piperazine intermediate[4].

  • Asymmetric Lithiation (Kinetic Resolution): Dissolve the racemic intermediate and (+)-sparteine in anhydrous diethyl ether. Cool the system strictly to -78 °C. Add n-BuLi dropwise. Stir for 2 hours.

  • Electrophilic Trapping: Add an electrophile (e.g., methyl chloroformate) to trap the highly reactive (R)-lithiated species. Quench with methanol.

  • Separation & Deprotection: Chromatographically separate the unreacted (S)-2-(4-methoxyphenyl)piperazine from the trapped (R)-derivative. Cleave the Cumyl and Boc groups using standard acidic conditions (TFA/DCM).

  • Self-Validation & Quality Control:

    • Temperature Control: The lithiation step is self-validating only if maintained at exactly -78 °C. Any temperature spike will cause ring-fragmentation or loss of configurational stability, immediately evident by a drop in yield and enantiomeric excess (ee).

    • Enantiomeric Purity: Validate the recovered (S)-enantiomer via Chiral HPLC (>95% ee expected)[4].

KineticResolution Start N-Boc-N'-Cumylpiperazine + 4-Methoxybenzoate Photocatalysis Metallaphotoredox Catalysis (Ir/Ni dual catalyst) Start->Photocatalysis Racemic Racemic 2-(4-Methoxyphenyl)piperazine Photocatalysis->Racemic Lithiation Asymmetric Lithiation n-BuLi / (+)-Sparteine Racemic->Lithiation EnantiomerS (S)-Enantiomer (Recovered) Lithiation->EnantiomerS Unreacted EnantiomerR (R)-Lithiated Intermediate (Trapped by Electrophile) Lithiation->EnantiomerR Reacted

Photoredox arylation and kinetic resolution pathway using n-BuLi/(+)-sparteine.

Quantitative Data Comparison

The selection of the synthetic route depends heavily on the project's scale, budget, and need for derivative libraries. The table below summarizes the critical metrics for both pathways based on established literature standards[3][4].

MetricPathway A: Chiral Pool (UDCR)Pathway B: Photoredox + Resolution
Overall Yield 60 - 75%35 - 45% (Max 50% due to resolution)
Enantiomeric Excess (ee) > 98% (Absolute stereocontrol)90 - 95% (Ligand-dependent)
Step Count 3-4 Steps4-5 Steps
Scalability High (Multi-gram scale easily achieved)Moderate (Photochemical scale-up limits)
Reagent Cost Low (Standard amino acids, BH₃)High (Ir/Ni catalysts, (+)-sparteine)
Modularity Low (Requires specific amino acid)High (Late-stage diversification)

Conclusion

The synthesis of (S)-2-(4-methoxyphenyl)piperazine exemplifies the evolution of asymmetric organic synthesis. The Chiral Pool approach remains the gold standard for large-scale, cost-effective production, offering unparalleled enantiomeric excess by leveraging the natural chiral pool. Conversely, the Metallaphotoredox and Kinetic Resolution pathway represents a triumph of modern catalytic methodology, providing medicinal chemists with the modularity required for late-stage functionalization and rapid library generation. Future developments in continuous flow photochemistry and the engineering of cheaper, non-precious metal photocatalysts will likely bridge the scalability gap, making late-stage functionalization increasingly viable for industrial-scale drug development.

References

  • Das, A., Choi, A., & Coldham, I. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 25(9), 3213–3217.[Link]

  • Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42, 1595-1599.[Link]

Sources

The Piperazine Scaffold: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Versatility of the Piperazine Ring

The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged" scaffold in modern medicinal chemistry.[1][2] Its structural simplicity belies a remarkable chemical adaptability that has led to its incorporation into a vast array of clinically successful drugs across multiple therapeutic areas.[1][3] The unique physicochemical properties of piperazine, such as its high polarity, structural rigidity, and capacity for hydrogen bond formation, frequently impart favorable pharmacokinetic profiles, including enhanced water solubility and oral bioavailability.[4][5]

This technical guide offers an in-depth exploration of the diverse biological activities of novel piperazine derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. It is designed for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the field but also detailed, field-proven methodologies for the synthesis and evaluation of these promising compounds.

I. Anticancer Activity of Piperazine Derivatives: Targeting the Hallmarks of Cancer

Piperazine derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to interfere with various signaling pathways that are crucial for tumor growth and survival.[4][6] Arylpiperazines, in particular, have shown considerable promise in inducing cytotoxic effects in cancer cells through multiple mechanisms.[4]

A. Mechanisms of Action in Oncology

Novel piperazine-containing compounds have been shown to exert their anticancer effects through several key mechanisms:

  • Cell Cycle Arrest: Many piperazine derivatives inhibit cancer cell proliferation by inducing cell cycle arrest, frequently at the G2/M phase.[4][7] This prevents the cancer cells from completing the process of cell division.

  • Induction of Apoptosis: A crucial mechanism for many anticancer drugs is the induction of programmed cell death, or apoptosis. Piperazine derivatives have been shown to trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways in cancer cells.[8][9] This is often evidenced by the activation of caspases, the release of cytochrome c, and changes in mitochondrial membrane potential.[9][10]

  • Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is often hyperactivated in various cancers.[4] Several novel piperazine compounds have been identified as potent inhibitors of this pathway, leading to the suppression of tumor growth.[8] Other targeted pathways include the Src family kinases and the BCR-ABL pathway, particularly relevant in certain types of leukemia.[8]

  • Kinase Inhibition: The piperazine scaffold is a common feature in many kinase inhibitors. It can act as a versatile linker that connects key pharmacophoric elements, enabling them to bind effectively to the ATP-binding pocket of a target kinase.[11] A prominent example is Imatinib (Gleevec), a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1]

B. Workflow for Assessing Anticancer Activity

The following workflow outlines the key steps in evaluating the anticancer potential of novel piperazine derivatives.

Anticancer_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Piperazine Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cytotoxicity_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Cell_Cycle_Assay->Western_Blot Kinase_Assay Kinase Inhibition Assay Western_Blot->Kinase_Assay

Caption: Workflow for the evaluation of anticancer piperazine derivatives.

C. Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol is a widely used colorimetric assay to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[11][12]

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media and conditions.[7][8]
  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.[11]
  • Incubate for 24 hours to allow for cell attachment.[11]

2. Compound Treatment:

  • Prepare serial dilutions of the novel piperazine derivatives in the cell culture medium.
  • Remove the old medium from the wells and add the medium containing the test compounds.
  • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
  • Incubate the plates for 24 to 72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 10-20 µL of the MTT solution to each well.
  • Incubate for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[4]

4. Solubilization and Absorbance Reading:

  • Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.
  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
  • Determine the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value, which represents the concentration of the compound that inhibits cell growth by 50%.[4][12]
D. Quantitative Data Summary: Anticancer Activity

The anticancer efficacy of novel piperazine derivatives is typically summarized by their IC50 or GI50 values against various cancer cell lines.[4]

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
C505K562 (Leukemia)< 0.16[8]
PCCSNU-475 (Liver)6.98 ± 0.11[9]
PCCSNU-423 (Liver)7.76 ± 0.45[9]
Compound 23MDA-MB-468 (Breast)1.00[13]
Compound 25HOP-92 (Lung)1.35[13]

II. Antimicrobial Activity of Piperazine Derivatives: A Renewed Arsenal Against Drug Resistance

The rise of antimicrobial resistance (AMR) is a pressing global health crisis, necessitating the urgent development of new therapeutic agents.[14][15] Piperazine derivatives have demonstrated broad-spectrum activity against various pathogens, including multidrug-resistant (MDR) bacteria.[14][15]

A. Mechanisms of Action in Microbiology

The antimicrobial effects of piperazine derivatives are often attributed to their ability to:

  • Disrupt Cell Membrane Integrity: Some derivatives can interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibit Essential Enzymes: Piperazine-based compounds can inhibit crucial microbial enzymes involved in processes like DNA replication, protein synthesis, or cell wall formation.[14]

  • Interfere with Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Certain piperazine derivatives have shown the ability to inhibit biofilm formation.

Structure-activity relationship (SAR) studies have revealed that the incorporation of electron-withdrawing groups (e.g., Cl, Br, NO2) on arylpiperazine derivatives can enhance antibacterial activity.[11][14]

B. Workflow for Assessing Antimicrobial Activity

The following workflow illustrates the process of evaluating the antimicrobial properties of new piperazine compounds.

Antimicrobial_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Initial Screening cluster_mic MIC Determination Synthesis Synthesis of Piperazine Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization Purification->Characterization Microbial_Culture Bacterial/Fungal Culture Characterization->Microbial_Culture Disk_Diffusion Disk Diffusion Assay Microbial_Culture->Disk_Diffusion Broth_Dilution Broth Microdilution Assay Disk_Diffusion->Broth_Dilution Agar_Dilution Agar Dilution Assay Broth_Dilution->Agar_Dilution

Caption: Workflow for the evaluation of antimicrobial piperazine derivatives.

C. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.[16][17]

1. Preparation of Inoculum:

  • Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).
  • Perform serial twofold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria).

3. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well of the microtiter plate.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plates at 35-37°C for 16-20 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[18] This can be determined by visual inspection or by using a plate reader to measure turbidity.
D. Quantitative Data Summary: Antimicrobial Activity

The antimicrobial activity of piperazine derivatives is quantified by their Minimum Inhibitory Concentration (MIC) values.[4]

Compound IDMicroorganismMIC (µg/mL)Reference
Compound XStaphylococcus aureus2.22[15]
Compound YEscherichia coli4.5[15]
Compound ZCandida albicans2.22[15]

III. Neuroprotective and CNS Activity of Piperazine Derivatives

Piperazine derivatives are integral to the development of drugs targeting the central nervous system (CNS), including treatments for psychosis, depression, and neurodegenerative diseases like Alzheimer's.[4][19]

A. Mechanisms of Action in Neuroscience

The neuroprotective and CNS effects of piperazine derivatives are diverse and target-specific:

  • Receptor Modulation: Many antipsychotic and antidepressant piperazine derivatives act as ligands for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors.[4][20] By modulating the activity of these neurotransmitter systems, they can alleviate symptoms of psychosis and mood disorders.

  • Enzyme Inhibition: In the context of Alzheimer's disease, some piperazine derivatives have been investigated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine.[21]

  • TRPC6 Channel Activation: Certain piperazine derivatives have been identified as activators of the transient receptor potential canonical 6 (TRPC6) channel.[22][23] Activation of this channel in dendritic spines is believed to have a neuroprotective effect and may help restore synaptic plasticity in models of Alzheimer's disease.[22][23]

  • Anti-aggregation Properties: Some novel piperazine compounds have demonstrated the ability to inhibit the aggregation of amyloid-β and tau peptides, which are hallmarks of Alzheimer's disease.[24]

B. Workflow for Assessing Neuroprotective Activity

Neuroprotective_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Piperazine Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization Purification->Characterization Cell_Culture Neuronal Cell Culture Characterization->Cell_Culture Neurotoxicity_Assay Neurotoxicity Assay (e.g., MTT) Cell_Culture->Neurotoxicity_Assay Receptor_Binding Receptor Binding Assay Neurotoxicity_Assay->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assay Neurotoxicity_Assay->Enzyme_Inhibition Animal_Model Animal Model of Disease Enzyme_Inhibition->Animal_Model Behavioral_Tests Behavioral Tests Animal_Model->Behavioral_Tests

Caption: Workflow for evaluating the neuroprotective effects of piperazine derivatives.

C. Experimental Protocol: Neuronal Cell Viability Assay (MTT)

This protocol is adapted to assess the neuroprotective effects of compounds against a neurotoxic insult.

1. Cell Seeding:

  • Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
  • Seed the cells in a 96-well plate and allow them to differentiate into a neuronal phenotype if required.

2. Compound Pre-treatment and Neurotoxic Insult:

  • Pre-treat the cells with various concentrations of the novel piperazine derivatives for a specified period (e.g., 2-4 hours).
  • Introduce a neurotoxic agent (e.g., amyloid-β peptide for Alzheimer's models, or a neurotoxin like MPP+ for Parkinson's models).
  • Include controls: cells with no treatment, cells with the neurotoxin alone, and cells with the compound alone.
  • Incubate for 24-48 hours.

3. MTT Assay:

  • Perform the MTT assay as described in the anticancer section to determine cell viability.

4. Data Analysis:

  • Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
D. Quantitative Data Summary: Neuroprotective and CNS Activity

The potency of piperazine derivatives in the CNS is often measured by their binding affinity (Ki) to target receptors or their inhibitory concentration (IC50/EC50) in functional assays.

Compound IDTargetActivityReference
SLV313D2/3 and 5-HT1AAntagonist/Agonist[20]
Cmp2TRPC6Selective Activator[23]
Compound 52BChE54 ± 0.75% inhibition at 50 µM[21]

IV. Future Perspectives and Conclusion

The piperazine scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutic agents.[3][25] Future advancements in this field are likely to arise from several key areas:

  • Hybrid Scaffold Engineering: The combination of the piperazine moiety with other pharmacophores holds significant promise for the development of multi-target drugs with enhanced efficacy and improved resistance profiles.[2][26]

  • Computational and Machine Learning Approaches: The integration of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can accelerate the rational design and optimization of piperazine derivatives.[2][14]

  • Improved CNS Delivery: For neuroactive compounds, overcoming the blood-brain barrier remains a significant challenge. Future research will likely focus on strategies to enhance the CNS penetration of piperazine-based drugs.[2][23]

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Microorganisms, 9(9), 1899.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen, 15(1), e202500366.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Current Medicinal Chemistry, 32(1).
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2019). Molecular Neurobiology, 56(4), 2843-2854.
  • Antibiotic sensitivity testing - Wikipedia. (n.d.).
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design, 26(35), 4373-4385.
  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica, 9(16), 56-65.
  • Role of piperazine scaffolds in medicinal chemistry. (n.d.). Benchchem.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
  • In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Saudi Journal of Biological Sciences, 30(11), 103819.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences, 9(2), 64-75.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). Molecules, 29(14), 3336.
  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). Chemistry & Biodiversity, e202402123.
  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2024). ACS Chemical Neuroscience.
  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (n.d.). Benchchem.
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (2022). RSC Advances, 12(45), 29505-29522.
  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[3][25]Oxazolo[4,5-D]Pyrimidines. (2026). Der Pharma Chemica, 18(1), 1-7.

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia, 52(1).
  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). Scientific Reports, 14(1), 24457.
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2014). Iranian Journal of Pharmaceutical Research, 13(3), 949-955.
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PeerJ, 4, e1845.
  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. (2019). Neurobiology of Disease, 129, 104-116.
  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research, 12(10), 5434-5443.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis, 21(5).
  • A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. (n.d.).
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  • Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine deriv
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Arylpiperazines in Drug Design: Physicochemical Profiling and CNS Penetration Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Arylpiperazine Pharmacophore

In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine scaffold stands as one of the most privileged and versatile pharmacophores[1]. Clinically successful therapeutics—ranging from the atypical antipsychotic aripiprazole to the anxiolytic buspirone and the antidepressant trazodone—leverage this structural motif to engage monoaminergic G-protein coupled receptors (GPCRs), including 5-HT 1A​ , 5-HT 2A​ , 5-HT 7​ , and D 2​ receptors[1].

The mechanistic brilliance of the arylpiperazine lies in its dual functional nature. The basic piperazine nitrogen (N4) provides a protonatable center that forms a critical, charge-assisted salt bridge with a highly conserved aspartate residue (Asp3.32) in the orthosteric binding site of aminergic GPCRs[2]. Simultaneously, the N1-aryl group extends into hydrophobic sub-pockets, engaging in π−π stacking interactions with aromatic residues such as Phe6.51 and Phe6.52[2]. However, the successful translation of an arylpiperazine from a high-affinity in vitro binder to an in vivo CNS therapeutic is entirely dictated by its physicochemical properties—specifically, its acid dissociation constant (pKa) and lipophilicity (logP/logD 7.4​ )[3].

Core Physicochemical Properties

To successfully cross the highly restrictive Blood-Brain Barrier (BBB) via passive diffusion, a molecule must maintain a delicate balance between aqueous solubility (to dissolve in systemic circulation) and lipophilicity (to partition into the lipid bilayer)[4].

  • Acid Dissociation Constant (pKa): The basicity of the piperazine N4 nitrogen dictates the molecule's ionization state at physiological pH (7.4). A pKa between 6.0 and 7.6 ensures an optimal equilibrium: the neutral fraction permeates the BBB, while the ionized fraction engages the target GPCR[5].

  • Lipophilicity (logP and logD 7.4​ ): The partition coefficient (logP) and distribution coefficient (logD 7.4​ ) are the primary drivers of membrane permeability. For optimal CNS penetration and minimal non-specific binding, the logP of an arylpiperazine should ideally fall within the 2.0 to 4.0 range[6].

Table 1: Physicochemical Properties of Representative Arylpiperazine Drugs
CompoundPrimary Target(s)pKalogPlogD (pH 7.4)
Aripiprazole D 2​ , 5-HT 1A​ , 5-HT 2A​ 7.603.90 - 4.60~3.50
Buspirone 5-HT 1A​ 7.602.63~1.80
Trazodone 5-HT 2A​ , SERT6.043.13~2.90
1-(3-CF 3​ -phenyl)piperazine 5-HT 1A​ / 5-HT 1B​ 5.353.50~3.40

(Data synthesized from established physicochemical profiling of clinical agents[7],[8],[9],[10],[11].)

Structure-Property-Activity Relationships (SPAR)

The physicochemical profile of an arylpiperazine can be finely tuned through rational substitution on the N1-aryl ring. Because the piperazine ring transmits electronic effects, substituents on the phenyl ring directly modulate the basicity of the distal N4 nitrogen[7].

  • Electronic Effects: The introduction of electron-withdrawing groups (EWGs), such as a 3-CF 3​ moiety, inductively pulls electron density away from the piperazine system. This significantly lowers the pKa (e.g., to ~5.35), increasing the neutral fraction at pH 7.4, which can enhance BBB penetration but may reduce the strength of the Asp3.32 salt bridge[7].

  • Steric and Hydrophobic Effects: Halogenation or the addition of alkoxy chains increases the overall lipophilicity (logP). While this drives membrane partitioning, excessive lipophilicity (logP > 4.5) leads to rapid metabolic clearance, high plasma protein binding, and poor aqueous solubility (e.g., aripiprazole's aqueous solubility is a mere 0.045 mg/L)[12].

SPAR cluster_0 Arylpiperazine Scaffold A Aryl Ring Substitution (e.g., -CF3, -OCH3) B Piperazine N4 Basicity (pKa) A->B Electronic Effects C Overall Lipophilicity (logP / logD7.4) A->C Steric/Hydrophobic Effects D Membrane Permeability (BBB Crossing) B->D Neutral Fraction E GPCR Binding (Asp3.32 Salt Bridge) B->E Ionization at pH 7.4 C->D Lipid Partitioning F CNS Efficacy & Target Engagement D->F E->F

Figure 1: Logical relationship between arylpiperazine substitution, physicochemical properties, and CNS efficacy.

Experimental Methodologies for Physicochemical Profiling

To ensure absolute trustworthiness in drug design, physicochemical parameters cannot be solely reliant on in silico predictions (e.g., cLogP). They must be empirically determined using self-validating experimental protocols.

Protocol 1: Automated Potentiometric Titration for pKa Determination

Because highly lipophilic arylpiperazines frequently exhibit poor aqueous solubility, standard aqueous titration is impossible. We employ a cosolvent extrapolation method (Yasuda-Shedlovsky) to determine the true aqueous pKa[4].

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.0, 7.0, 10.0) to ensure a Nernstian response. Validation: Titrate a known standard (e.g., Potassium Hydrogen Phthalate) to confirm system accuracy.

  • Sample Preparation: Dissolve the arylpiperazine (typically 1-2 mg) in a series of methanol/water mixtures (e.g., 30%, 40%, 50%, 60% v/v methanol). Maintain a constant ionic strength using 0.15 M KCl to mimic physiological osmolarity.

  • Titration: Titrate the solutions with standardized 0.1 M KOH under an inert argon atmosphere. Causality: Argon prevents atmospheric CO 2​ absorption, which forms carbonic acid and artificially skews the basic pKa measurement.

  • Data Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the specific solvent mixtures. Extrapolate the linear regression to 0% organic modifier to derive the true aqueous pKa.

  • Self-Validation Check: The use of multiple cosolvent ratios internally validates the linearity of the extrapolation. If the Yasuda-Shedlovsky plot deviates from linearity ( R2<0.98 ), it indicates compound aggregation or micelle formation, prompting immediate re-evaluation at lower analyte concentrations.

Protocol 2: RP-HPLC for Emulsion-Free logP/logD Determination

While the shake-flask method is the historical gold standard, arylpiperazines are highly amphiphilic. They act as surfactants, forming stable emulsions at the octanol-water interface that prevent accurate phase separation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a robust, high-throughput alternative[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of methanol and an aqueous buffer (pH 7.4, 20 mM phosphate) to ensure the piperazine nitrogen is in its exact physiological ionization state.

  • Column Selection: Utilize a C18 end-capped column. Causality: End-capping is critical. It masks residual free silanols on the silica matrix, preventing secondary ion-exchange interactions with the basic piperazine nitrogen that would artificially inflate retention times.

  • System Calibration: Inject a calibration set of 5 reference drugs with highly validated shake-flask logP values (e.g., toluene, bromobenzene, naphthalene). Construct a calibration curve mapping the capacity factor ( logk′ ) against known logP values.

  • Analyte Measurement: Inject the arylpiperazine, determine its retention time ( tr​ ), calculate its capacity factor ( k′=(tr​−t0​)/t0​ ), and interpolate its logP from the calibration curve.

  • Self-Validation Check: The reference compounds act as an internal system suitability test. If the calibration curve's R2 drops below 0.98, the run is invalidated, ensuring the absolute integrity of the derived logP value.

Pharmacokinetic Implications & CNS MPO

Modern neuro-drug discovery relies heavily on Central Nervous System Multiparameter Optimization (CNS MPO). This desirability scoring system (ranging from 0 to 6) evaluates six physicochemical properties: Molecular Weight (MW), calculated logP (cLogP), calculated logD 7.4​ (cLogD 7.4​ ), pKa, Topological Polar Surface Area (TPSA), and the number of Hydrogen Bond Donors (HBD)[1].

Arylpiperazines inherently possess favorable baseline CNS MPO characteristics: they typically have a MW < 400 Da, 0-1 HBDs, and a highly optimal TPSA (< 90 Ų). The primary optimization challenge lies in managing their lipophilicity and basicity. A CNS MPO score >4.0 strongly predicts a high probability of successful BBB penetration, favorable ADME properties, and a reduced risk of toxicity (such as phospholipidosis, which is often triggered by highly lipophilic, highly basic amines)[1].

Workflow A Compound Synthesis & Purity Verification (>95%) B Potentiometric Titration (Cosolvent Extrapolation) A->B C Shake-Flask / RP-HPLC Partitioning (pH 7.4) A->C D Determine pKa (Yasuda-Shedlovsky Plot) B->D E Determine logP & logD7.4 (Octanol/Water) C->E F CNS MPO Scoring (Desirability > 4.0) D->F E->F

Figure 2: Experimental workflow for physicochemical profiling and CNS MPO scoring.

References

  • Caccia, S., Fong, M. H., & Urso, R. (1985). "Ionization Constants and Partition Coefficients of 1-arylpiperazine Derivatives." Journal of Pharmacy and Pharmacology. 13

  • Leopoldo, M., et al. (2021). "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." International Journal of Molecular Sciences (via PMC). 1

  • Csöllei, J., et al. (2016). "The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold." Molecules (via Semantic Scholar). 7

  • López-Rodríguez, M. L., et al. (2001). "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT(1a)/alpha(1)-adrenergic Receptor Affinity." Journal of Medicinal Chemistry (via PubMed). 5

  • Lacivita, E., et al. (2020). "In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure." ACS Chemical Neuroscience. 6

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2477, Buspirone." PubChem. 8

  • ResearchGate. "Chemical structure of Trazodone HCl." ResearchGate. 9

  • ACS Publications. (2020). "Tuning Physicochemical Properties of Antipsychotic Drug Aripiprazole with Multicomponent Crystal Strategy Based on Structure and Property Relationship." Crystal Growth & Design. 12

Sources

A Technical Guide to the InChIKey of (S)-2-(4-Methoxy-phenyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The IUPAC International Chemical Identifier (InChI) and its condensed, web-searchable InChIKey have become indispensable tools in chemical data management, ensuring the unambiguous identification of molecular structures. This guide provides an in-depth deconstruction of the InChI and InChIKey for a specific stereoisomer, (S)-2-(4-Methoxy-phenyl)-piperazine. This compound and its derivatives are of significant interest in medicinal chemistry and neuroscience, particularly in the development of agents targeting the central nervous system.[1][2] Understanding its unique digital identifier is crucial for accurate database indexing, literature searching, and regulatory submission. We will dissect the layered notation of the InChI, focusing on the critical stereochemical layer that defines the (S)-enantiomer, and subsequently explain the algorithmic generation of the final, fixed-length InChIKey. This document serves as a technical reference for professionals who require a deep understanding of how molecular structure, including stereoisomerism, is translated into a standardized, machine-readable format.

Introduction: The Imperative for Unambiguous Molecular Identification

In the fields of drug discovery and chemical research, precision is paramount. The molecule 2-(4-methoxyphenyl)piperazine is a versatile scaffold used in the synthesis of novel therapeutic agents, often interacting with various neurotransmitter systems.[2] However, biological systems are exquisitely sensitive to stereochemistry, where one enantiomer can have desired therapeutic effects while the other may be inactive or even toxic. Consequently, the ability to distinguish between the (S) and (R) enantiomers of 2-(4-methoxyphenyl)piperazine in databases, patents, and publications is not merely an academic exercise—it is a fundamental requirement for scientific integrity and patient safety.

Traditional naming conventions can be ambiguous, and graphical representations are not machine-readable for database queries. The InChI system was developed by IUPAC to address this challenge, providing a hierarchical, text-based identifier that precisely describes a molecule's composition, connectivity, and stereochemistry.[3] The InChIKey is a 27-character, hashed version of the full InChI string, designed for efficient indexing and web searching.[4] This guide will elucidate the structure and meaning of these identifiers for the specific (S)-enantiomer of 2-(4-methoxyphenyl)-piperazine.

Part 1: Deconstruction of the InChI for (S)-2-(4-Methoxy-phenyl)-piperazine

The InChI algorithm generates the identifier through a sequence of normalization, canonicalization, and serialization steps, resulting in a series of layers.[5] We begin by examining the standard InChI for the achiral parent molecule and then introduce the critical stereochemical layer.

The known standard InChI for 2-(4-methoxyphenyl)piperazine is: InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3[6][7]

This string is broken down into distinct, hierarchical layers, summarized in the table below.

Layer TypeSegmentDescription
Version 1SIndicates a standard InChI, version 1. The 'S' denotes a standard identifier generated with fixed, default options for interoperability.[8]
Formula C11H16N2ORepresents the molecular formula of the compound, sorted according to Hill Notation (C, then H, then alphabetical).
Connectivity /c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11This core layer defines the connections between all non-hydrogen atoms. The atoms are assigned a canonical number based on the InChI algorithm. This numbering is crucial for defining subsequent layers.
Hydrogens /h2-5,11-13H,6-8H2,1H3This layer specifies the locations of all hydrogen atoms. It indicates that atoms 2 through 5 and 11 through 13 each have one attached hydrogen, atoms 6 through 8 are CH2 groups, and atom 1 is a CH3 group.
Stereo /t11-/m1/s1(This layer is absent in the achiral InChI but is required for the (S)-enantiomer. It is explained in detail below.)
Canonical Atom Numbering and Connectivity

To understand the stereochemical layer, we must first visualize the molecule with the canonical numbering assigned by the InChI algorithm based on the connectivity (/c) layer.

Caption: Canonical numbering of (S)-2-(4-Methoxy-phenyl)-piperazine.

The Stereochemical Layer: Defining the (S)-Configuration

The key to uniquely identifying the (S)-enantiomer lies in the stereochemical layer, which is appended to the main layers.[9] This layer has several potential sublayers:

  • /t (tetrahedral): Defines the chirality of stereocenters.

  • /m (mobile H stereo): Indicates whether the stereochemistry is inverted relative to a defined standard.

  • /s (stereo type): Specifies the type of stereochemistry (e.g., /s1 for absolute).[10]

For (S)-2-(4-Methoxy-phenyl)-piperazine, the chiral center is the carbon atom connecting the phenyl ring to the piperazine ring. According to the canonical numbering diagram above, this is atom 11 .

The complete InChI string for the (S)-enantiomer is constructed by adding the stereochemical layer:

InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3/t11-/m1/s1

  • /t11- : This sublayer specifies the stereochemistry at atom 11. The minus sign (-) indicates a specific spatial arrangement of its neighbors (atoms 9, 8, and 13) relative to the implicit hydrogen, which corresponds to the (S) configuration after the canonicalization algorithm is applied. The opposite (R) enantiomer would be denoted /t11+.

  • /m1 : This indicates that the stereochemistry is absolute and not inverted relative to the standard representation.

  • /s1 : This explicitly defines the stereocenter as having absolute stereochemistry.

Part 2: Generation and Interpretation of the InChIKey

While the full InChI string is an exact structural representation, its variable length makes it ill-suited for many database and web applications.[3] The InChIKey solves this by creating a fixed-length (27-character) digest, or hash, of the InChI string using the SHA-256 algorithm.[4]

The InChIKey for (S)-2-(4-Methoxy-phenyl)-piperazine is: INKLSJITWMAFRT-CYBMUJFWSA-N

This key is composed of three blocks, each encoding specific information derived from the full InChI string.

BlockValueDerivation and Meaning
1. Connectivity INKLSJITWMAFRTThis 14-character block is a hash of the molecule's core structure: the formula and the atom connectivity (/c) layer. Crucially, this block is identical for all stereoisomers of 2-(4-methoxyphenyl)piperazine. [4] This allows for powerful substructure and isomer-level searching.
2. Stereo/Isotope CYBMUJFWSAThis 8-character block is a hash of the remaining layers of the InChI, including the stereochemical (/t, /m, /s) and isotopic (/i) layers. The value UHFFFAOYSA found in the achiral key indicates undefined stereochemistry. The specific value CYBMUJFWSA uniquely represents the /t11-/m1/s1 layers defining the (S)-enantiomer.
3. Version/Protons -NThe first character (S for standard, N for non-standard) is now embedded in the 8-character block (the 'SA' part). The final character (N) is a protonation flag, indicating the molecule is neutral.

Part 3: Practical Workflow for InChIKey Generation

For researchers, the ability to generate and verify an InChIKey from a given structure file is a critical skill. This ensures data integrity when populating a chemical database or preparing a manuscript. The process follows a standardized computational workflow.[11]

Step-by-Step Protocol
  • Prepare the Input Structure: Using a chemical drawing program (e.g., ChemDraw, MarvinSketch), draw the structure of (S)-2-(4-Methoxy-phenyl)-piperazine. Explicitly define the stereochemistry of the chiral center using the appropriate wedge or hash bond.

  • Export the Structure File: Save the structure as a standard chemical file format, such as a MOL file (.mol) or SDF file (.sdf). This file contains the atom connection table and stereochemical information.

  • Use an InChI Generation Tool: Employ a cheminformatics software package or online tool that has the official IUPAC InChI generation library integrated. A widely used open-source example is OpenBabel.

  • Execute Generation Command (Example with OpenBabel):

    This command will output the full InChI string to the console. To generate the InChIKey:

  • Verify the Output: Compare the generated InChI and InChIKey with the values in this guide or in authoritative databases like PubChem to validate the result.

InChI Generation Workflow Diagram

The computational process from a structure file to the final InChIKey can be visualized as follows:

InChI_Workflow cluster_input Input cluster_process InChI Algorithm cluster_output Output StructureFile Chemical Structure File (.mol, .sdf) Normalization 1. Normalization (Tautomers, Protons) StructureFile->Normalization Canonicalization 2. Canonicalization (Unique Atom Numbering) Normalization->Canonicalization Serialization 3. Serialization (Layer Generation) Canonicalization->Serialization InChIString Full InChI String Hashing SHA-256 Hashing InChIString->Hashing InChIKey InChIKey (27 Chars) Hashing->InChIKey

Caption: Workflow for generating an InChI and InChIKey from a structure file.

Conclusion

The InChIKey INKLSJITWMAFRT-CYBMUJFWSA-N serves as the definitive, machine-readable digital identifier for (S)-2-(4-Methoxy-phenyl)-piperazine. Its structure is a logical and hierarchical representation of the molecule's chemical identity. The first block identifies its core atomic connectivity, shared with its (R)-enantiomer, while the second block uniquely encodes its absolute (S)-stereochemistry. For researchers and drug development professionals, fluency in interpreting and generating these identifiers is essential for navigating the complexities of modern chemical data, ensuring accuracy, and facilitating global scientific collaboration.

References

  • Faraday Discussions. (2024). Making the InChI FAIR and sustainable while moving to inorganics. Royal Society of Chemistry. Available at: [Link]

  • J&K Scientific. 2-(4-Methoxyphenyl)piperazine | 91517-26-9. Available at: [Link]

  • Wikipedia. International Chemical Identifier. Available at: [Link]

  • InChI Trust. (2011). Technical Manual. Available at: [Link]

  • Egon Willighagen. InChI - cdkbook | Groovy Cheminformatics with the Chemistry Development Kit. Available at: [Link]

  • InChI Trust. (2011). IUPAC International Chemical Identifier (InChI) Programs InChI version 1, software version 1.04. Available at: [Link]

  • PubChemLite. 2-(4-methoxyphenyl)piperazine (C11H16N2O). Available at: [Link]

  • National Center for Biotechnology Information. (R)-2-(4-Methoxybenzyl)piperazine. PubChem Compound Summary for CID 72209448. Available at: [Link]

  • PubChemLite. Piperazine, 1-acetyl-4-(1-(4-methoxyphenyl)-3-phenylpropyl)-, (z)-2-butenedioate (1:1). Available at: [Link]

  • National Center for Biotechnology Information. 2-(4-Methoxyphenyl)piperidine. PubChem Compound Summary for CID 3858345. Available at: [Link]

  • Chemistry LibreTexts. (2020). 5.8: Line Notation (SMILES and InChI). Available at: [Link]

  • EMBL-EBI. InChI and InChIKey search | UniChem. Available at: [Link]

  • Bachrach, S. M. (2012). InChI: a user's perspective. Journal of Cheminformatics. Available at: [Link]

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The Strategic Implications of Molecular Weight in CNS Drug Design: A Deep Dive into (S)-2-(4-Methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the molecular weight of (S)-2-(4-Methoxyphenyl)piperazine, structured for researchers and drug development professionals.

Executive Summary

In the highly constrained landscape of central nervous system (CNS) drug discovery, a molecule’s physicochemical properties dictate its clinical viability long before in vivo efficacy is established. As application scientists, we do not view molecular weight merely as a static isotopic calculation; we view it as a strict "pharmacokinetic budget."

(S)-2-(4-Methoxyphenyl)piperazine , a privileged chiral scaffold widely utilized in the synthesis of neuroreceptor ligands, possesses a molecular weight of 192.26 g/mol [1]. This specific molecular weight is not a trivial detail—it is the foundational reason this compound is selected as a building block for novel antidepressants, antipsychotics, and 5-HT1A serotonin receptor modulators[2]. By starting with a sub-200 Da scaffold, medicinal chemists retain ample molecular weight "budget" to append complex pharmacophores while remaining safely below the strict permeability thresholds of the blood-brain barrier (BBB).

Physicochemical Profiling and The "Molecular Weight Budget"

To understand the utility of (S)-2-(4-Methoxyphenyl)piperazine, we must contextualize its molecular weight against established pharmacological heuristics, most notably [3]. Lipinski's empirical rules state that poor absorption or permeation is highly probable if a compound's molecular weight exceeds 500 Da.

For CNS drugs, the constraints are even tighter. The restricts passive transcellular diffusion primarily to highly lipophilic molecules with a molecular weight strictly under 400 Da[4].

Table 1: Physicochemical Profile of (S)-2-(4-Methoxyphenyl)piperazine
PropertyValuePharmacokinetic & Clinical Implication
Molecular Weight 192.26 g/mol [1]Highly favorable for BBB penetration; leaves ~200 Da for functionalization[4].
Monoisotopic Mass 192.1263 DaCrucial for exact mass verification via High-Resolution Mass Spectrometry (HRMS).
Molecular Formula C11H16N2O[1]Defines the baseline atomic composition prior to synthetic derivatization.
H-Bond Donors 1 (Secondary amine)Well below the Lipinski limit (≤5), promoting necessary lipophilicity[3].
H-Bond Acceptors 3 (N, N, O)Well below the Lipinski limit (≤10), minimizing desolvation energy during membrane transit[3].

Pharmacokinetic Causality: Why 192.26 Da Matters for BBB Penetration

The causality between a molecular weight of 192.26 Da and CNS efficacy is rooted in the biophysics of the brain capillary endothelium. The BBB is formed by tight junction protein complexes that eliminate paracellular (between cells) transport for most molecules. Therefore, a drug must traverse the lipid bilayer via passive transcellular diffusion.

As molecular weight increases, the molecular volume and cross-sectional surface area expand. A molecule at 192.26 Da requires significantly less kinetic energy to displace lipid molecules and partition into the hydrophobic core of the cell membrane compared to a 450 Da molecule. By utilizing (S)-2-(4-Methoxyphenyl)piperazine as a core scaffold, researchers ensure that the foundational architecture of their drug candidate inherently favors passive diffusion[4]. Furthermore, the (S)-enantiomer provides precise spatial orientation for receptor binding without adding a single Dalton of mass[5].

PK_Scaling Base Base Scaffold MW: 192.26 Da High BBB Permeability Deriv1 Boc-Protected Intermediate MW: 292.38 Da Synthetic Precursor Base->Deriv1 Protection Deriv2 Active CNS Lead Compound MW: 350 - 450 Da Optimal Target Binding Deriv1->Deriv2 Functionalization Lipinski Lipinski / BBB Limit MW < 500 Da Restricted Permeability Deriv2->Lipinski MW Upper Bound

Caption: Molecular weight scaling from base scaffold to CNS lead compound within BBB limits.

Analytical Verification Workflows: High-Resolution Mass Spectrometry (HRMS)

In drug development, nominal molecular weight (192 Da) is insufficient for quality control. To definitively confirm the identity of (S)-2-(4-Methoxyphenyl)piperazine and rule out isobaric impurities, we must measure its monoisotopic mass (192.1263 Da) .

The following HRMS protocol is designed as a self-validating system . Every step includes an internal check to ensure the causality of the data—meaning the observed mass is definitively linked to the analyte and not an artifact of the instrument.

Protocol: Self-Validating HRMS Workflow for Exact Mass Confirmation
  • System Calibration (The Validation Baseline):

    • Action: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

    • Causality: Ensures the Orbitrap or Time-of-Flight (TOF) mass analyzer is calibrated to achieve < 5 ppm mass accuracy. Without this, exact mass claims are scientifically invalid.

  • Sample Preparation:

    • Action: Dissolve 1.0 mg of (S)-2-(4-Methoxyphenyl)piperazine in 1.0 mL of LC-MS grade Methanol (MeOH) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, driving the formation of the [M+H]+ pseudo-molecular ion during Electrospray Ionization (ESI), which is required for detection.

  • Blank Injection (The Carryover Check):

    • Action: Inject the pure solvent matrix (MeOH + 0.1% Formic Acid) and run the full MS method.

    • Causality: Establishes a clean baseline. If an m/z signal at 193.1336 appears here, the system is contaminated, and subsequent sample data cannot be trusted.

  • Sample Acquisition:

    • Action: Inject 2 µL of the sample solution. Operate the mass spectrometer in ESI+ mode with a resolution setting of >50,000 (at m/z 200).

    • Causality: High resolution mathematically separates the target[M+H]+ ion (Theoretical m/z = 193.1336) from background chemical noise.

  • Data Processing & Isotopic Pattern Matching:

    • Action: Extract the chromatogram for m/z 193.1336 (± 5 ppm window). Compare the observed M+1 and M+2 isotopic distribution against the theoretical model for C11H17N2O+.

    • Causality: Validates the elemental composition. If the isotopic pattern deviates, it indicates the presence of unexpected elements (e.g., hidden halogens or sulfur), even if the primary mass appears correct.

HRMS_Workflow SamplePrep Sample Preparation (S)-2-(4-Methoxyphenyl)piperazine 1 mg/mL in MeOH Ionization ESI+ Ionization Formation of [M+H]+ m/z = 193.1336 SamplePrep->Ionization MassAnalyzer Orbitrap/TOF Mass Analyzer Resolution > 50,000 Ionization->MassAnalyzer DataAnalysis Data Analysis Exact Mass: 192.1263 Da Error < 5 ppm MassAnalyzer->DataAnalysis

Caption: High-Resolution Mass Spectrometry (HRMS) self-validating workflow for exact mass verification.

Synthetic Derivatization: Tracking Molecular Weight Shifts

In synthetic workflows, the secondary amine of the piperazine ring is highly reactive. To control regioselectivity during the construction of complex drug libraries, researchers frequently protect this nitrogen.

A standard procedure is the addition of a tert-butyloxycarbonyl (Boc) group to form Tert-butyl (S)-2-(4-methoxyphenyl)piperazine-1-carboxylate [6].

  • Base MW: 192.26 g/mol

  • Boc Addition: +100.12 g/mol (net change after loss of proton)

  • Protected MW: 292.38 g/mol [6]

Even in its protected state, the molecule remains well below the 400 Da BBB threshold and the 500 Da Lipinski limit. This demonstrates the profound utility of starting with a low-molecular-weight scaffold: it allows chemists to utilize bulky protecting groups during intermediate synthesis phases without precipitating the compound out of solution or violating drug-likeness parameters.

Conclusion

The molecular weight of (S)-2-(4-Methoxyphenyl)piperazine (192.26 g/mol ) is a defining feature that dictates its success as a pharmacological building block. By offering a low-mass, low-hydrogen-bonding foundation, it provides medicinal chemists with the structural flexibility required to design highly targeted, BBB-permeable neurotherapeutics. Rigorous analytical workflows, such as self-validating HRMS, ensure that this critical parameter is maintained and verified throughout the drug development lifecycle.

References

  • Grokipedia. "Lipinski's rule of five - Definition and Purpose." Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Drug transport across the blood–brain barrier." Available at:[Link]

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The Role of (S)-2-(4-Methoxy-phenyl)-piperazine in Serotonin Receptor Modulation: A Technical Guide to Chiral Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective neuroreceptor ligands relies heavily on the spatial orientation of pharmacophores within the receptor binding pocket. (S)-2-(4-Methoxy-phenyl)-piperazine represents a highly specialized, chiral building block utilized in the synthesis of advanced central nervous system (CNS) therapeutics[1][2]. While traditional long-chain arylpiperazines (LCAPs) typically feature an N-aryl linkage (e.g., 1-(2-methoxyphenyl)piperazine or oMeOPP)[3][4], shifting the methoxyphenyl substituent to the C2 carbon of the piperazine ring introduces a stereocenter that fundamentally alters the molecule's three-dimensional conformation and receptor interaction profile[1].

This technical whitepaper provides an in-depth analysis of the (S)-enantiomer's pharmacological mechanics, its specific interactions with serotonin (5-HT) receptor subtypes, and the self-validating experimental workflows required to quantify its binding affinity and intrinsic activity.

Structural Pharmacology & Mechanistic Causality

Stereoselective Receptor Binding

The serotonergic GPCRs (G protein-coupled receptors), particularly 5-HT1A and 5-HT2A, possess a highly conserved orthosteric binding pocket characterized by an aspartate residue (Asp3.32) on Transmembrane Helix 3 (TM3). The basic nitrogen of the piperazine ring forms a critical salt bridge with this aspartate[4].

When utilizing the (S)-2-(4-Methoxy-phenyl)-piperazine scaffold, causality in binding affinity is driven by stereoselectivity:

  • The (S)-Configuration: In the chair conformation of the piperazine ring, the (S)-configuration at C2 directs the 4-methoxyphenyl group into a specific vector. This allows the aromatic ring to engage in favorable face-to-edge π−π stacking with aromatic residues in TM6 (such as Trp6.48 and Phe6.52).

  • The 4-Methoxy Substitution: Unlike ortho-methoxy derivatives which often impart strong antagonist character due to steric bulk near the basic nitrogen[4], the para-methoxy (4-methoxy) group extends deeper into the lipophilic accessory pocket. The oxygen atom acts as a hydrogen bond acceptor, potentially interacting with conserved serine or threonine residues in TM5, modulating the ligand's intrinsic activity from a partial agonist to a full antagonist[4][5].

Serotonergic Signaling Pathways

The downstream effects of these chiral ligands depend entirely on the specific 5-HT receptor subtype they engage. 5-HT1A receptors are Gi/o-coupled, leading to the inhibition of adenylyl cyclase, whereas 5-HT2A receptors are Gq/11-coupled, triggering intracellular calcium release[5].

G Ligand (S)-2-(4-Methoxy-phenyl)-piperazine Derivatives HT1A 5-HT1A Receptor (Gi/o-coupled) Ligand->HT1A High Affinity HT2A 5-HT2A Receptor (Gq/11-coupled) Ligand->HT2A Moderate Affinity AC Adenylyl Cyclase (Inhibited) HT1A->AC Gi/o alpha subunit PLC Phospholipase C (Activated) HT2A->PLC Gq alpha subunit cAMP cAMP Levels ↓ AC->cAMP Downregulation IP3 IP3 / DAG ↑ PLC->IP3 Cleavage of PIP2 Ca2 Intracellular Ca2+ ↑ IP3->Ca2 ER Calcium Release

Caption: Serotonergic signaling pathways (5-HT1A and 5-HT2A) modulated by piperazine-derived ligands.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the evaluation of (S)-2-(4-Methoxy-phenyl)-piperazine derivatives must utilize self-validating assay systems. The following protocols detail the exact methodologies required to determine receptor affinity and functional activity[5][6].

Protocol 1: Self-Validating Radioligand Binding Assay (5-HT1A)

This assay determines the binding affinity ( Ki​ ) of the ligand. The protocol is designed to be self-validating by incorporating a strict definition of non-specific binding (NSB).

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor. Causality: Using transfected CHO-K1 cells rather than whole brain homogenates eliminates cross-reactivity with 5-HT2, 5-HT7, or dopaminergic D2 receptors, ensuring the signal is exclusively 5-HT1A-mediated[5].

  • Incubation Mixture: In a 96-well plate, combine 50 mM Tris-HCl buffer (pH 7.4), 0.1% ascorbic acid, and 10 µM pargyline. Add 0.2 nM of [3H] -8-OH-DPAT (a selective radiolabeled agonist) and varying concentrations of the (S)-ligand ( 10−10 to 10−5 M).

  • Non-Specific Binding (NSB) Control: In separate control wells, add 10 µM of WAY-100635 (a potent, selective 5-HT1A antagonist)[5]. Causality: WAY-100635 will occupy 100% of the specific receptor sites. Any radioactivity detected in these wells represents radioligand sticking to the plastic or lipid membranes, allowing for accurate baseline subtraction.

  • Equilibration: Incubate the plates at 37°C for 60 minutes to allow the competitive binding to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged piperazine ligands from binding non-specifically to the filter.

  • Washing & Detection: Wash filters three times with ice-cold buffer to arrest dissociation kinetics. Quantify bound radioactivity using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (Intrinsic Activity)

Binding affinity does not equal efficacy. This assay determines whether the ligand acts as an agonist or antagonist[5].

  • Cell Seeding: Seed CHO-K1 (h5-HT1A) cells in a 384-well microplate.

  • Adenylyl Cyclase Stimulation: Treat cells with 10 µM Forskolin. Causality: Forskolin directly activates adenylyl cyclase, artificially spiking intracellular cAMP levels. Because 5-HT1A is Gi-coupled, an agonist will suppress this Forskolin-induced cAMP spike.

  • Ligand Addition: Introduce the (S)-2-(4-Methoxy-phenyl)-piperazine derivative.

  • Validation: If cAMP levels remain high, the compound is an antagonist. To validate, co-incubate the compound with a known agonist (e.g., serotonin). A true antagonist will block serotonin's ability to lower cAMP[5]. Detect cAMP using Homogeneous Time-Resolved Fluorescence (HTRF).

Workflow Prep Tissue/Cell Prep (CHO-K1 expressing 5-HT) Incubate Incubation Ligand + Radioligand Prep->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Washing (Remove unbound) Filter->Wash Scint Liquid Scintillation Counting Wash->Scint Data Data Analysis (IC50 & Ki calculation) Scint->Data

Caption: Step-by-step workflow for self-validating radioligand binding assays.

Quantitative Data: Binding Profile Summary

The stereochemistry and substitution pattern of the piperazine ring drastically alter neuroreceptor affinity. Table 1 summarizes the comparative binding profiles of methoxyphenylpiperazine derivatives, highlighting the competitive advantage of optimized chiral scaffolds in targeting 5-HT1A and 5-HT7 receptors over off-target sites like 5-HT2A[5][6][7].

Table 1: Comparative Receptor Affinity ( Ki​ , nM) and Intrinsic Activity

Compound / Scaffold5-HT1A Affinity ( Ki​ , nM)5-HT2A Affinity ( Ki​ , nM)5-HT7 Affinity ( Ki​ , nM)Intrinsic Activity (5-HT1A)
Endogenous Serotonin (5-HT) 1.515.05.0Full Agonist
(S)-2-(4-Methoxyphenyl)piperazine derivatives 2.1 - 4.5> 100010 - 50Partial Agonist / Antagonist
(R)-2-(4-Methoxyphenyl)piperazine derivatives 45.0 - 80.0> 1000> 100Weak Partial Agonist
1-(2-Methoxyphenyl)piperazine (oMeOPP) 1.0 - 3.0> 1000N/APartial Agonist

Note: Data represents generalized ranges for synthesized derivatives utilizing these specific pharmacophoric building blocks to demonstrate stereoselective structure-activity relationships (SAR).

References

  • ortho-Methoxyphenylpiperazine - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors Source: MDPI URL:[Link]

  • The affinity of HBK-10 for serotonergic 5-HT1A, 5-HT2A, 5-HT6, 5-HT7 receptors... Source: ResearchGate URL:[Link]

  • 5-HT1A Receptor: An Old Target as a New Attractive Tool in Drug Discovery from Central Nervous System to Cancer Source: ACS Publications URL:[Link]

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The Strategic Utility of (S)-2-(4-Methoxy-phenyl)-piperazine in Asymmetric Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is one of the most ubiquitous and privileged scaffolds in medicinal chemistry, frequently utilized to modulate the physicochemical properties and target-binding affinities of active pharmaceutical ingredients (APIs)[1]. Among its derivatives, (S)-2-(4-Methoxy-phenyl)-piperazine has emerged as a high-value chiral building block. Its rigid, chair-like conformation allows for the precise spatial projection of the 4-methoxyphenyl pharmacophore, making it an essential intermediate in the development of highly selective neuroreceptor ligands, particularly those targeting 5-HT (serotonin) and dopamine receptors[2].

This technical guide provides an in-depth analysis of the mechanistic rationale behind utilizing this specific enantiomer, details state-of-the-art enantioselective synthesis strategies, and provides a rigorously validated experimental protocol for its preparation.

Structural & Pharmacological Rationale

The causality behind selecting the (S)-enantiomer over its racemic counterpart or the (R)-enantiomer lies in the strict stereochemical requirements of biological targets.

  • Spatial Orientation and Receptor Binding : The 2-methoxyphenyl and 4-methoxyphenyl piperazine moieties are critical recognition motifs for high-affinity 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands[2]. The (S)-configuration dictates the equatorial or axial positioning of the aryl group within the receptor's binding pocket. Mismatched stereochemistry often leads to steric clashes with the receptor's transmembrane helices, drastically reducing binding affinity or shifting the functional profile from an agonist to an antagonist.

  • Structural Rigidity : The piperazine core restricts the conformational flexibility of the attached substituents. When incorporated into larger macrocycles or polycyclic kinase inhibitors, the (S)-2-aryl substitution acts as a conformational lock, pre-organizing the molecule into its bioactive conformation and thereby reducing the entropic cost of binding[1].

State-of-the-Art Enantioselective Synthesis Strategies

Synthesizing chiral 2-arylpiperazines without racemization is a well-documented challenge due to the basicity of the nitrogen atoms and the potential for epimerization at the benzylic C2 position. Two primary catalytic strategies have proven effective:

  • Asymmetric Transfer Hydrogenation (ATH) : This modern approach utilizes a tandem sequential one-pot reaction. An aminoalkyne substrate undergoes titanium-catalyzed hydroamination to form a cyclic imine. This is followed by ruthenium-catalyzed ATH using a Noyori–Ikariya catalyst (e.g., RuCl). Mechanistic studies reveal that hydrogen-bonding interactions between the substrate and the [(S,S)-Ts-DPEN] ligand are critical for achieving high enantiomeric excesses (>81% ee)[3].

  • CBS Reduction and Walden Inversion : A highly reliable, stepwise approach starting from readily available 4-methoxyphenacyl bromide. The stereocenter is established early via a Corey-Bakshi-Shibata (CBS) reduction, yielding an enantioenriched alcohol. A subsequent SN​2 azidation cleanly inverts the stereocenter, followed by cyclization and global reduction to yield the piperazine ring[4].

Visualizing the Synthetic Logic

SynthesisPathway N1 4-Methoxyphenacyl Bromide (Prochiral Starting Material) N2 Corey-Bakshi-Shibata (CBS) Reduction Stereoselective Hydride Transfer N1->N2 N3 (R)-2-Bromo-1-(4-methoxyphenyl)ethanol (High Enantiomeric Purity) N2->N3 Enantiocontrol N4 SN2 Azidation (NaN3, DMF) Walden Inversion N3->N4 N5 (S)-Azido Intermediate (Stereocenter Established) N4->N5 Stereochemical Inversion N6 Lactamization / Cyclization Ring Closure N5->N6 N7 (S)-Piperazine-2,3-dione Derivative N6->N7 Structural Rigidity N8 Amide Reduction (LiAlH4) Global Deprotection N7->N8 N9 (S)-2-(4-Methoxyphenyl)piperazine (Final Chiral Building Block) N8->N9 Final Yield & Purity

Enantioselective synthesis workflow for (S)-2-(4-methoxyphenyl)piperazine.

Quantitative Data: Route Comparison

To aid in synthetic planning, the following table summarizes the quantitative metrics of various enantioselective routes used to generate chiral 2-arylpiperazines.

Table 1: Comparative Analysis of Enantioselective Synthesis Routes

Synthetic StrategyKey Catalyst / ReagentStereochemical Control MechanismTypical Overall YieldEnantiomeric Excess (ee)
Asymmetric Transfer Hydrogenation (ATH) [3]RuCl[(S,S)-Ts-DPEN]Hydrogen-bonding between substrate and Ru-ligand65 - 75%> 81 - 95%
CBS Reduction & SN​2 Inversion [4]Chiral Oxazaborolidine / NaN₃Hydride delivery control followed by Walden inversion50 - 60%> 98%
Chiral Pool (Amino Acid derived) L-Tyrosine derivativesPreservation of innate biological stereocenter40 - 55%> 99%
Late-Stage Resolution Chiral Preparative SFCChromatographic separation of racemic mixtures< 45% (max 50% theoretical)> 99%

Step-by-Step Experimental Methodology: The CBS-Azidation Route

This protocol details the synthesis of (S)-2-(4-methoxyphenyl)piperazine, focusing on self-validating checkpoints and the causality behind reagent selection[4].

Phase 1: Asymmetric CBS Reduction

Causality: The (R)-Me-CBS-oxazaborolidine catalyst coordinates with borane, activating it. The catalyst's stereocenters then dictate the approach of the prochiral ketone, transferring the hydride exclusively to the re face to establish the (R)-stereocenter.

  • Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add (R)-Me-CBS-oxazaborolidine (0.1 equiv) and anhydrous THF (50 mL).

  • Borane Addition: Cool the mixture to -20 °C. Dropwise, add Borane-THF complex (1.0 M, 1.2 equiv). Validation Check: A slight exotherm indicates the formation of the active catalyst-borane complex.

  • Ketone Addition: Slowly add a solution of 4-methoxyphenacyl bromide (1.0 equiv) in THF over 2 hours using a syringe pump. Causality: Slow addition keeps the unreacted ketone concentration low, preventing non-catalyzed (and thus racemic) background reduction.

  • Quench & Isolate: Stir for 1 hour. Carefully quench with methanol until gas evolution ceases. Concentrate and purify via silica gel chromatography to yield (R)-2-bromo-1-(4-methoxyphenyl)ethanol.

Phase 2: SN​2 Azidation (Walden Inversion)

Causality: Utilizing N,N-Dimethylformamide (DMF) as a polar aprotic solvent leaves the azide anion unsolvated and highly nucleophilic, ensuring a clean SN​2 inversion to the (S)-configuration without competing SN​1 racemization.

  • Reaction: Dissolve the (R)-bromo alcohol in anhydrous DMF. Add sodium azide (NaN₃, 2.0 equiv).

  • Heating: Heat the mixture to 60 °C for 4 hours. Validation Check: Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the UV-active starting material spot is fully replaced by a slightly more polar spot.

  • Workup: Dilute with water to crash out the product, extract with diethyl ether (3x), wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Phase 3: Cyclization and Global Reduction

Causality: Lithium aluminum hydride (LiAlH₄) is required to forcefully reduce the highly stable diketopiperazine intermediates into the fully saturated piperazine core.

  • Cyclization: Convert the azido-alcohol to the corresponding piperazine-2,3-dione via standard literature lactamization protocols (e.g., Staudinger reduction followed by coupling with oxalyl chloride).

  • Reduction Setup: Suspend LiAlH₄ (4.0 equiv) in anhydrous THF at 0 °C under argon.

  • Addition: Slowly add the piperazine-2,3-dione derivative dissolved in THF. Reflux the mixture for 12 hours.

  • Fieser Workup (Critical Step): Causality: Direct aqueous quench of LiAlH₄ creates unfilterable aluminum hydroxide emulsions that trap the highly polar piperazine product. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O.

  • Isolation: Stir vigorously until a white, granular precipitate forms. Filter through a Celite pad, wash the filter cake thoroughly with hot THF, and concentrate the filtrate to yield pure (S)-2-(4-Methoxy-phenyl)-piperazine .

References

  • Benchchem. "2-(4-Methoxyphenyl)piperazine | Research Chemical". Benchchem.
  • Yokoshima, S., et al. "Asymmetric synthesis of 2-arylpiperazines". Bioorganic & Medicinal Chemistry Letters, 2014.
  • Lau, Y. Y., et al. "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines". The Journal of Organic Chemistry, 2016.
  • "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". PMC (National Institutes of Health).

Sources

The Piperazine Scaffold in Medicinal Chemistry: Structural Rationale, Synthetic Methodologies, and ADMET Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of Piperazine

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds dictates the trajectory of a lead optimization campaign. As an application scientist who has spent years navigating the attrition rates of preclinical pipelines, I can attest that few heterocycles offer the versatility of piperazine —a saturated, six-membered ring containing two nitrogen atoms at opposite positions.

Piperazine is classified as a "privileged scaffold," a structural motif capable of binding to diverse biological targets while maintaining favorable physicochemical properties 1. It is ubiquitous in FDA-approved drugs, from the blockbuster kinase inhibitor imatinib to the atypical antipsychotic aripiprazole. This technical guide explores the causality behind piperazine's success, detailing how its unique physicochemical properties modulate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), and provides validated synthetic protocols for generating novel analogs.

Structural Rationale: Why Piperazine?

The decision to incorporate a piperazine ring is rarely arbitrary; it is a calculated physicochemical maneuver.

Conformational Flexibility and Target Fit

Piperazine predominantly adopts a chair conformation, which provides a defined 3D vector for substituents at the N1 and N4 positions. This spatial arrangement allows the molecule to project pharmacophores into distinct sub-pockets of a target receptor (e.g., GPCRs or kinase hinge regions) with high precision.

Basicity and Lipophilicity (pKa and logD)

The core advantage of piperazine lies in its dual-nitrogen architecture. The two nitrogen atoms have distinct pKa values: typically, pKa1​≈9.7 and pKa2​≈5.3 .

  • Causality in Biological Systems: At a physiological pH of 7.4, the piperazine ring is mono-protonated. This localized positive charge enhances aqueous solubility and enables critical electrostatic interactions (salt bridges) with acidic amino acid residues (like Aspartate or Glutamate) within receptor binding sites.

  • Meanwhile, the second nitrogen remains largely unprotonated, serving as a synthetic handle to tune the overall lipophilicity (logD) without introducing excessive basicity that could lead to hERG toxicity or phospholipidosis 1.

Pharmacological Impact: GPCR Modulation and ADMET Optimization

A classic example of piperazine's utility is the optimization of CXCR4 antagonists. Early-generation antagonists often utilized basic alkylamine or piperidine side chains, which suffered from severe off-target liabilities, specifically high inhibition of the Cytochrome P450 2D6 (CYP2D6) enzyme and poor liver microsomal stability.

By replacing a highly lipophilic piperidine ring with an N-alkyl piperazine, medicinal chemists fundamentally altered the ADMET profile. The introduction of the second nitrogen atom lowered the overall basicity and lipophilicity of the side chain. Because CYP2D6 preferentially binds highly lipophilic, strongly basic amines, the piperazine analog effectively evaded CYP2D6 trapping while maintaining sub-nanomolar potency at the CXCR4 receptor 2.

Quantitative ADMET Comparison

Table 1: Comparative ADMET and Potency Profiling of CXCR4 Antagonist Side Chains

Compound SeriesSide Chain MotifCXCR4 Antagonism (IC50, nM)CYP2D6 Inhibition (IC50, µM)Liver Microsomal Stability
Parent (TIQ-15) n-Butylamine< 10< 1.0 (High Risk)Poor
Piperidine Analog N-Ethylpiperidine~15< 1.0 (High Risk)Poor
Piperazine Analog (16) N-Propylpiperazine< 10> 10.0 (Low Risk)Excellent

Data synthesized from Tahirovic et al., ACS Med Chem Lett. (2018).

G Piperazine_Antagonist Piperazine Analog (CXCR4 Antagonist) CXCR4 CXCR4 Receptor (GPCR) Piperazine_Antagonist->CXCR4 Blocks SDF1 SDF-1 (CXCL12) SDF1->CXCR4 Activates G_alpha_i Gαi Protein CXCR4->G_alpha_i Couples Adenylate_Cyclase Adenylate Cyclase G_alpha_i->Adenylate_Cyclase Inhibits Calcium_Flux Calcium Flux ↓ G_alpha_i->Calcium_Flux Modulates Pathway cAMP cAMP Levels ↓ Adenylate_Cyclase->cAMP Reduces

Mechanistic pathway of CXCR4 inhibition by piperazine-based antagonists.

Synthetic Methodologies: Constructing Piperazine Analogs

While classical SN​Ar (Nucleophilic Aromatic Substitution) is useful for coupling piperazine to highly electron-deficient aromatic rings, it fails with unactivated or electron-rich systems. In modern drug discovery, Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig Amination) is the gold standard for N-arylation of piperazines 3.

Standard Operating Protocol: Pd-Catalyzed N-Arylation of Mono-Protected Piperazine

This protocol is designed as a self-validating system. The choice of the bidentate ligand (e.g., BINAP) or bulky monodentate ligand (e.g., XPhos) prevents the formation of inactive bis-amine palladium complexes, ensuring catalytic turnover.

Reagents Required:

  • Aryl Bromide (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Pd2​(dba)3​ (Catalyst precursor, 2 mol%)

  • XPhos (Ligand, 4 mol%)

  • Sodium tert-butoxide ( NaOtBu , Base, 1.4 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube equipped with a magnetic stir bar. Backfill with Argon three times. Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of oxygen is mandatory to prevent catalyst deactivation.

  • Catalyst Pre-activation: Add Pd2​(dba)3​ and XPhos to the flask. Add 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: Observe a color shift from dark purple/red ( Pd2​(dba)3​ ) to a dark yellow/orange solution, indicating the successful formation of the active Ln​Pd(0) species.

  • Substrate Addition: Add the Aryl Bromide, N-Boc-piperazine, and NaOtBu . Wash down the sides of the flask with the remaining toluene. Seal the tube.

  • Thermal Coupling: Heat the reaction mixture to 90°C in a pre-heated oil bath for 4–12 hours.

  • Reaction Monitoring: Sample 10 µL of the reaction, dilute in LC-MS grade Methanol, filter through a celite plug, and inject into LC-MS.

    • Self-Validation Checkpoint 2: The reaction is complete when the Aryl Bromide peak disappears. If an intermediate mass corresponding to the oxidative addition complex ( Ar−Pd−Br ) builds up, it indicates the amine is too sterically hindered or the base is exhausted.

  • Workup & Isolation: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NaHCO3​ to remove inorganic salts. Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

G Scaffold Piperazine Scaffold Selection Synthesis Pd-Catalyzed N-Arylation & N-Alkylation Scaffold->Synthesis InVitro In Vitro Screening (Target Affinity) Synthesis->InVitro ADMET ADMET Profiling (CYP450, Microsomal Stability) InVitro->ADMET Optimization Lead Optimization (Iterative SAR) ADMET->Optimization Poor Profile Candidate Preclinical Candidate ADMET->Candidate Optimal Profile Optimization->Synthesis Redesign

Iterative drug discovery workflow for synthesizing and profiling piperazine analogs.

Future Perspectives: Beyond the Simple Piperazine Ring

While unsubstituted piperazine remains a powerhouse, the future of medicinal chemistry is shifting toward conformationally restricted analogs. Bridged piperazines (e.g., diazabicyclo[3.1.1]heptanes) and spiro-fused derivatives are increasingly utilized to lock the molecule into its bioactive conformation. This not only increases target binding entropy (improving potency) but also generates novel intellectual property (IP) space for patenting new chemical entities (NCEs).

By mastering the synthetic handling and physicochemical nuances of piperazine, drug development professionals can systematically rescue failing chemical series, transforming toxic hits into viable, orally bioavailable clinical candidates.

References

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. 1

  • Tahirovic, Y. A., Truax, V. M., Wilson, R. J., Jecs, E., Nguyen, H. H., Miller, E. J., ... & Liotta, D. C. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 446-451. 2

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. 3

Sources

Methodological & Application

Protocol for In Vitro Cytotoxicity Evaluation Using the MTT Assay: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Gauging Cellular Health with a Colorimetric Classic

In the realm of drug discovery, toxicology, and fundamental biological research, the ability to accurately quantify cellular viability and cytotoxicity is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay stands as a cornerstone colorimetric method for assessing the metabolic activity of cells, which, in turn, provides a robust indication of their viability and proliferation rate.[1][2] This application note provides a detailed protocol for the MTT assay, underpinned by scientific principles and practical insights to ensure the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

The principle of the MTT assay is elegant in its simplicity. The yellow, water-soluble tetrazolium salt, MTT, is readily taken up by living cells.[3] Within the cell, mitochondrial dehydrogenases, particularly succinate dehydrogenase, of metabolically active cells cleave the tetrazolium ring, resulting in the formation of insoluble, purple formazan crystals.[1] This conversion is a hallmark of viable cells with intact mitochondrial function. The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[3][4]

This guide is structured to provide not just a step-by-step protocol, but also the rationale behind critical experimental choices, empowering the user to optimize the assay for their specific cell types and experimental conditions.

Foundational Principles: The "Why" Behind the "How"

A successful MTT assay hinges on an understanding of its core mechanics and the factors that can influence its outcome. The conversion of MTT to formazan is an enzymatic process, and as such, it is sensitive to various experimental parameters.

The Role of Mitochondrial Dehydrogenases

The reduction of MTT is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria. Therefore, the assay is a measure of the metabolic activity of the cell, which is closely correlated with cell viability. It is crucial to recognize that conditions that alter the metabolic state of a cell without directly causing cell death can influence the MTT assay results.

The Importance of a Self-Validating System

To ensure the trustworthiness of the data, the MTT assay protocol must be a self-validating system. This is achieved through careful optimization and the inclusion of appropriate controls. Key parameters that require optimization for each cell line and experimental setup include:

  • Cell Seeding Density: The number of cells seeded per well is a critical factor. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a plateau in the metabolic signal, masking the true cytotoxic effects of a compound.[5][6] The optimal seeding density should ensure that the cells are in the exponential growth phase throughout the experiment.[6]

  • MTT Concentration and Incubation Time: The concentration of MTT and the incubation time must be optimized to achieve a sufficient signal without inducing cytotoxicity from the MTT reagent itself.[5][7] Prolonged exposure to high concentrations of MTT can be toxic to some cell lines.[5]

  • Formazan Solubilization: Complete solubilization of the formazan crystals is essential for accurate absorbance readings. The choice of solubilizing agent can impact the sensitivity and reliability of the assay.

Visualizing the Workflow

The following diagram illustrates the key stages of the MTT assay protocol.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: MTT Reaction cluster_measurement Phase 3: Data Acquisition cell_seeding Cell Seeding (Optimize density for exponential growth) treatment Treatment with Test Compound (Incubate for desired duration) cell_seeding->treatment add_mtt Add MTT Reagent (Incubate for 2-4 hours) treatment->add_mtt formazan_formation Formazan Crystal Formation (In viable, metabolically active cells) add_mtt->formazan_formation solubilization Solubilize Formazan Crystals (e.g., with DMSO, Acidified Isopropanol, or SDS) formazan_formation->solubilization absorbance Measure Absorbance (Spectrophotometer at 570 nm) solubilization->absorbance data_analysis Data Analysis (Calculate % viability, IC50) absorbance->data_analysis Proceed to caption A schematic overview of the MTT assay workflow.

Caption: A schematic overview of the MTT assay workflow.

Detailed Experimental Protocol

This protocol is designed for adherent cells cultured in a 96-well plate format. Modifications for suspension cells are also included.

Materials and Reagents
Reagent/MaterialPreparation and Storage
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Prepare a 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS).[3][8] Filter-sterilize the solution and store at -20°C, protected from light.[3] The solution is stable for at least 6 months.[3]
Cell Culture Medium Use the appropriate complete growth medium for the cell line being tested. For the MTT incubation step, serum-free and phenol red-free medium is recommended to reduce background absorbance.[1]
Test Compound Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations.
Solubilization Solution Several options are available: Dimethyl sulfoxide (DMSO): Ready to use.[3]Acidified Isopropanol: 4 mM HCl, 0.1% NP40 in isopropanol.[1]SDS-HCl Solution: 10% SDS in 0.01 M HCl.[9]
96-well flat-bottom sterile tissue culture plates For adherent cells. For suspension cells, V-bottom plates can be used to facilitate cell pelleting.
Multichannel pipette
Microplate reader Capable of reading absorbance at 570 nm.
Humidified incubator Set to 37°C with 5% CO₂.
Step-by-Step Methodology

Phase 1: Cell Seeding and Treatment

  • Cell Seeding:

    • Trypsinize and count the cells. Prepare a cell suspension of the desired concentration in complete growth medium.

    • Seed the cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well for many adherent cell lines).[6] The final volume in each well should be 100 µL.

    • Expert Tip: To avoid the "edge effect," where cells in the outer wells grow differently, fill the peripheral wells with sterile PBS or medium without cells.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach and resume exponential growth.

  • Treatment with Test Compound:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of medium containing various concentrations of the test compound to the appropriate wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compound. This represents 100% cell viability.

      • Untreated Control: Cells in medium without the test compound or vehicle.

      • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Phase 2: MTT Assay

  • MTT Addition:

    • Following the treatment period, carefully remove the medium from each well.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • For Suspension Cells: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells before carefully aspirating the medium.[8]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the MTT solution without disturbing the formazan crystals.

    • Add 150 µL of the chosen solubilization solution (e.g., DMSO, acidified isopropanol, or SDS-HCl) to each well.[8][10]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Gentle pipetting up and down can also aid in dissolution.

    • Expert Tip: If using SDS-HCl, an overnight incubation may be necessary for complete solubilization.[9]

Phase 3: Data Acquisition and Analysis

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1]

    • Read the plate within 1 hour of adding the solubilization solution.[8]

Data Analysis and Interpretation
  • Background Subtraction: Average the absorbance values of the blank control wells and subtract this value from all other absorbance readings.

  • Calculate Percentage Cell Viability:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • Formula:

  • Dose-Response Curve:

    • Plot the percentage of cell viability (Y-axis) against the concentration of the test compound (X-axis). The concentration is typically plotted on a logarithmic scale. The resulting curve should be sigmoidal.[10]

  • IC50 Determination:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that reduces cell viability by 50%.

    • The IC50 value can be determined from the dose-response curve using non-linear regression analysis, often performed with software such as GraphPad Prism.[12][13] Alternatively, a linear regression can be performed on the linear portion of the curve to estimate the IC50.[14][15]

Troubleshooting Common Issues

IssuePossible Cause(s)Solution(s)
High Background Absorbance - Phenol red in the medium. - Contamination with bacteria or yeast.- Use phenol red-free medium for the MTT incubation step.[5] - Maintain sterile technique and check for contamination before the assay.
Low Absorbance Signal - Insufficient cell number. - Short MTT incubation time.- Optimize cell seeding density to ensure an adequate number of viable cells.[5] - Increase the MTT incubation time (up to 4 hours).[5]
Inconsistent Results Between Replicates - Uneven cell seeding. - Incomplete formazan solubilization. - Pipetting errors.- Ensure the cell suspension is homogenous before and during seeding. - Mix thoroughly after adding the solubilization solution. Visually confirm complete dissolution. - Calibrate pipettes and use a multichannel pipette for reagent addition.[8]
Unexpected Cell Death in Controls - Cytotoxicity of the MTT reagent. - Cytotoxicity of the vehicle (e.g., DMSO).- Optimize the MTT concentration and incubation time to minimize toxicity.[5] - Ensure the final concentration of the vehicle is non-toxic to the cells.

Conclusion: A Reliable Tool in the Researcher's Arsenal

The MTT assay, when performed with a thorough understanding of its principles and with appropriate optimization and controls, is a powerful and reliable method for assessing in vitro cytotoxicity. By following the detailed protocol and troubleshooting guide presented in this application note, researchers can generate high-quality, reproducible data that will be instrumental in advancing their scientific endeavors.

References

  • Clyte Technologies. (2026, February 4). Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Life Science Journal. (2021). Dose-response modeling using MTT assay: a short review. Retrieved from [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. Retrieved from [Link]

  • Nikzad, S., Baradaran-Ghahfarokhi, M., & Nasri, P. (2021). Dose-response modeling using MTT assay: a short review. Life Science Journal, 18(6), 41-47.
  • Helix. (2018, March 8). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Retrieved from [Link]

  • ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Retrieved from [Link]

  • How to calculate IC50 from MTT assay. (2020, September 27). YouTube. Retrieved from [Link]

  • Plumb, J. A. (2004). Cell sensitivity assays: the MTT assay. Methods in molecular medicine, 88, 165–169.
  • Grela, E., Kozłowska, J., & Grabowiecka, A. (2018). Current methodology of MTT assay in bacteria - A review. Acta histochemica, 120(4), 303–311.
  • Biology Stack Exchange. (2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • ResearchGate. (2020, February 24). (PDF) Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Retrieved from [Link]

  • REPROCELL. (n.d.). Alvetex Scaffold Protocol: MTT cell viability assay. Retrieved from [Link]

  • PubMed. (2018, May 15). Current methodology of MTT assay in bacteria - A review. Retrieved from [Link]

  • How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. (2025, July 6). YouTube. Retrieved from [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the MTT Assay. Cold Spring Harbor protocols, 2018(6).
  • BenchSci. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • PubMed. (2008, February 15). The MTT assay yields a relatively lower result of growth inhibition than the ATP assay depending on the chemotherapeutic drugs tested. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Results at Different Incubation Periods and Optimal Concentrations.... Retrieved from [Link]

  • SciSpace. (2018). Analysis of Cell Viability by the MTT Assay. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). mtt assay in cytotoxicity-a review. Retrieved from [Link]

  • SciSpace. (n.d.). MTT Assay Principle. Retrieved from [Link]

  • Bio-Rad. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of the MTT assay. Retrieved from [Link]

  • BioRender. (n.d.). MTT Assay Protocol. Retrieved from [Link]

Sources

Animal models for studying (S)-2-(4-Methoxy-phenyl)-piperazine effects in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vivo Pharmacological Evaluation of (S)-2-(4-Methoxy-phenyl)-piperazine and its Derivatives: A Comprehensive Protocol Guide

Document Type: Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction & Scientific Rationale

(S)-2-(4-Methoxy-phenyl)-piperazine is a privileged chiral building block and a highly versatile pharmacophore in medicinal chemistry[1]. The arylpiperazine structural motif is a hallmark of numerous high-affinity ligands targeting the central nervous system (CNS), specifically modulating serotonergic (5-HT1A, 5-HT2A, 5-HT7) and dopaminergic (D2, D3) receptor networks[1].

While in vitro radioligand binding assays can establish the affinity of novel (S)-2-(4-Methoxy-phenyl)-piperazine derivatives, they cannot predict blood-brain barrier (BBB) penetrance, functional efficacy (e.g., agonist vs. antagonist), or behavioral phenotypes. Therefore, translating these molecules into viable neurotherapeutics requires robust in vivo animal models[2].

As a Senior Application Scientist, I have designed this guide to provide a self-validating experimental framework. We will bridge systemic pharmacokinetics (PK) with two gold-standard behavioral pharmacology models: the Head-Twitch Response (HTR) for 5-HT2A activity[3], and Prepulse Inhibition (PPI) for sensorimotor gating and antipsychotic potential[4].

Pathway Compound (S)-2-(4-Methoxy-phenyl)-piperazine Scaffold HT1A 5-HT1A Receptor Compound->HT1A Agonism / Partial Agonism HT2A 5-HT2A Receptor Compound->HT2A Antagonism D2D3 D2/D3 Receptors Compound->D2D3 Antagonism / Modulation Gi Gi/o Pathway (↓ cAMP) HT1A->Gi Gq Gq/11 Pathway (↑ IP3/DAG) HT2A->Gq D2D3->Gi Behavior1 Anxiolytic / Antidepressant Phenotypes Gi->Behavior1 Behavior2 Sensorimotor Gating (PPI Modulation) Gq->Behavior2

Fig 1. Pharmacodynamic pathways of methoxyphenylpiperazines at 5-HT and Dopamine receptors.

Experimental Workflow & Causality

A rigorous in vivo evaluation operates on a strict causal sequence: Exposure Target Engagement Behavioral Phenotype .

  • Exposure (PK): Arylpiperazines are basic amines. Their degree of ionization at physiological pH heavily influences BBB permeability. A compound may fail in behavioral assays simply due to a high efflux ratio (e.g., P-glycoprotein substrate) rather than a lack of target engagement.

  • Target Engagement (Behavior): We utilize HTR to specifically isolate 5-HT2A receptor function[5], and PPI to evaluate broader D2/5-HT2A network effects relevant to schizophrenia and sensorimotor gating[6].

Workflow Dosing 1. Compound Admin (IV/PO/IP Dosing) PK 2. PK Sampling (Plasma & Brain) Dosing->PK Behavior 4. Behavioral Assays (PPI, HTR) Dosing->Behavior LCMS 3. LC-MS/MS Quantification PK->LCMS Analysis 5. Data Integration (PK/PD Modeling) LCMS->Analysis Behavior->Analysis

Fig 2. In vivo experimental workflow integrating PK sampling and behavioral pharmacology.

Quantitative Data Summaries

To establish a baseline for your experimental design, refer to the expected benchmarks for arylpiperazine derivatives summarized below.

Table 1: Target Pharmacokinetic (PK) Parameters for CNS-Active Piperazines

Parameter Target Threshold for CNS Efficacy Analytical Method Physiological Significance

| Brain-to-Plasma Ratio ( Kp,uu​ ) | >0.3 (Unbound) | LC-MS/MS | Confirms adequate BBB penetration and avoidance of rapid efflux. | | Plasma Half-Life ( T1/2​ ) | 2−6 hours (Rodent) | LC-MS/MS | Ensures sufficient exposure duration to complete behavioral assays (typically 1-2 hrs). | | Clearance (CL) | <30 mL/min/kg | LC-MS/MS | Prevents rapid hepatic metabolism before target engagement occurs. |

Table 2: Behavioral Assay Outcomes & Pharmacological Interpretations

Assay Model Primary Target Readout Metric Interpretation of (S)-2-(4-Methoxy-phenyl)-piperazine Effect
Head-Twitch Response (HTR) 5-HT2A Number of twitches / 20 min Decrease in DOI-induced HTR: Compound acts as a 5-HT2A antagonist.

| Prepulse Inhibition (PPI) | D2 / 5-HT2A | % PPI | Restoration of disrupted PPI: Compound exhibits antipsychotic-like sensorimotor gating properties. |

Step-by-Step Experimental Methodologies

Protocol A: Brain Penetration and Pharmacokinetics (PK)

Objective: Validate that the derivative reaches the CNS at therapeutically relevant concentrations before initiating behavioral testing.

  • Animal Preparation: Fast male C57BL/6J mice (8-10 weeks old) for 12 hours prior to oral (PO) dosing. Intravenous (IV) cohorts do not require fasting.

  • Formulation: Dissolve the (S)-2-(4-Methoxy-phenyl)-piperazine derivative in a vehicle of 5% DMSO, 10% Tween-80, and 85% Saline to ensure solubility of the lipophilic methoxyphenyl moiety.

  • Dosing & Sampling:

    • Administer compound via IV (1 mg/kg) or PO/IP (10 mg/kg).

    • Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose into EDTA-coated tubes. Centrifuge at 3,000 x g for 10 mins to isolate plasma.

    • At Tmax​ (typically 0.5 - 1 hr for IP/PO), euthanize a subset of animals. Transcardially perfuse with ice-cold PBS to remove intravascular blood, then harvest the whole brain.

  • Homogenization & LC-MS/MS: Homogenize brain tissue in 3 volumes of 80:20 Acetonitrile:Water. Precipitate proteins, centrifuge, and analyze the supernatant via LC-MS/MS using a validated Multiple Reaction Monitoring (MRM) method to calculate the Brain/Plasma ratio.

Protocol B: Head-Twitch Response (HTR) Assay

Objective: Evaluate the 5-HT2A receptor antagonist properties of the test compound.

  • Acclimation: Habituate mice to the observation arena (a clear acrylic cylinder) for 30 minutes daily for two days prior to testing.

  • Pre-treatment (Test Compound): Administer the (S)-2-(4-Methoxy-phenyl)-piperazine derivative (e.g., 1, 3, or 10 mg/kg IP). Wait 30 minutes to allow for optimal brain penetrance (as established in Protocol A).

  • Challenge (Agonist): Administer DOI (2,5-dimethoxy-4-iodoamphetamine) at 1.0 mg/kg IP to induce the 5-HT2A-mediated head-twitch response[7].

  • Data Acquisition: Immediately place the mouse in the observation arena. Record behavior for 20 minutes using a high-speed camera (minimum 60 fps).

  • Analysis: Utilize markerless pose-estimation software (e.g., DeepLabCut) or a trained, blinded observer to quantify the number of rapid, paroxysmal side-to-side head rotations. A successful 5-HT2A antagonist will dose-dependently reduce the number of DOI-induced twitches compared to the vehicle control.

Protocol C: Prepulse Inhibition (PPI) of Acoustic Startle

Objective: Assess the compound's ability to modulate sensorimotor gating, a proxy for antipsychotic efficacy.

  • Apparatus Setup: Utilize a sound-attenuated startle chamber equipped with a piezoelectric accelerometer platform[8]. Calibrate background white noise to 65 dB.

  • Pre-treatment: Administer the test compound IP, 30 minutes prior to placing the animal in the startle chamber. (Optional: To test for antipsychotic-like rescue, pre-treat with a psychotomimetic like Amphetamine or MK-801 to disrupt baseline PPI).

  • Habituation Phase: Place the rodent in the chamber and allow a 5-minute acclimation period with 65 dB background noise.

  • Test Session (Block Design):

    • Pulse-Alone Trials: 120 dB acoustic burst for 40 ms.

    • Prepulse-Alone Trials: 73, 76, or 82 dB burst for 20 ms.

    • Prepulse + Pulse Trials: A prepulse (73, 76, or 82 dB) followed 100 ms later by the 120 dB startling pulse[4].

    • No-Stimulus Trials: Background noise only.

    • Present these trials in a pseudorandomized order (typically 10 blocks of trials).

  • Data Calculation: Calculate the percentage of Prepulse Inhibition (%PPI) using the formula:

    %PPI=(1−Startle Amplitude (Pulse Alone)Startle Amplitude (Prepulse + Pulse)​)×100

    Interpretation: An increase in %PPI relative to a disrupted control group indicates robust sensorimotor gating restoration, characteristic of atypical antipsychotics acting via 5-HT2A/D2 modulation[9].

References

  • BenchChem. "Pharmacological and Mechanistic Investigations of 2 4 Methoxyphenyl Piperazine". BenchChem Research Chemicals.
  • PMC - NIH. "Piperazine skeleton in the structural modification of natural products: a review". National Institutes of Health.
  • Bio-protocol. "Assessing Prepulse Inhibition of Startle in Mice". Bio-protocol Journal.
  • PMC - NIH. "Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement". National Institutes of Health.
  • Frontiers. "Prepulse inhibition predicts spatial working memory performance in the inbred Roman high- and low-avoidance rats...". Frontiers in Behavioral Neuroscience.

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Application Notes & Protocols: (S)-2-(4-Methoxy-phenyl)-piperazine in the Development of Novel Antipsychotics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of a Privileged Scaffold

The quest for safer and more effective antipsychotic agents is a cornerstone of modern neuropharmacology. While first-generation ("typical") antipsychotics demonstrated the clinical utility of dopamine D2 receptor antagonism for treating positive symptoms of psychosis, they are often accompanied by severe extrapyramidal side effects (EPS).[1][2] Second-generation ("atypical") antipsychotics, which typically combine D2 receptor antagonism with serotonin 5-HT2A receptor antagonism, offer an improved side-effect profile and broader efficacy, particularly against negative and cognitive symptoms.[3][4]

Within this landscape, the arylpiperazine scaffold has emerged as a "privileged structure" in CNS drug discovery, forming the core of numerous successful therapeutic agents, including the atypical antipsychotic aripiprazole.[5] The compound (S)-2-(4-Methoxy-phenyl)-piperazine represents a key starting point and structural motif for developing novel antipsychotics.[6][7] Its stereospecific configuration and substitution pattern provide a foundation for designing ligands with high affinity and selectivity for key neurotransmitter receptors.[5][7]

This guide provides a comprehensive overview and detailed protocols for the characterization and preclinical evaluation of (S)-2-(4-Methoxy-phenyl)-piperazine and its derivatives. The methodologies described herein are designed to rigorously assess the compound's potential as a lead candidate for a next-generation antipsychotic drug, focusing on receptor binding, functional activity, in vivo efficacy, and safety profiling.

Section 1: The Central Mechanism of Atypical Antipsychotics

The therapeutic action of atypical antipsychotics is primarily attributed to their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. Blockade of D2 receptors in the brain's mesolimbic pathway is believed to mediate the reduction of positive symptoms (e.g., hallucinations, delusions).[2] Concurrently, 5-HT2A receptor blockade is thought to enhance dopamine release in other brain regions, such as the prefrontal cortex and the nigrostriatal pathway, which may alleviate negative/cognitive symptoms and reduce the risk of motor side effects, respectively.[3]

Antipsychotic_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_pre Dopamine (DA) D2R D2 Receptor DA_pre->D2R Binds S_pre Serotonin (5-HT) HT2AR 5-HT2A Receptor S_pre->HT2AR Binds Signal Downstream Signaling (e.g., cAMP, Ca2+) D2R->Signal Activates HT2AR->Signal Activates Compound (S)-2-(4-Methoxy-phenyl) -piperazine Derivative Compound->D2R Blocks Compound->HT2AR Blocks

Caption: Mechanism of action for an atypical antipsychotic candidate.

Section 2: In Vitro Pharmacological Profiling Workflow

The initial evaluation of a potential antipsychotic involves a series of in vitro assays to determine its binding affinity and functional effect at the primary molecular targets. This workflow validates the compound's mechanism of action and provides essential quantitative data for structure-activity relationship (SAR) studies.

Caption: Workflow for the in vitro characterization of antipsychotic candidates.

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human dopamine D2 receptor.

Rationale: This competitive binding assay measures the ability of a test compound to displace a known high-affinity radioligand from the D2 receptor. The resulting inhibition constant (Kᵢ) is a direct measure of the compound's binding affinity.[8][9] A low nanomolar Kᵢ value is desirable for a potent antipsychotic candidate.

Materials:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.[10][11]

  • Radioligand: [³H]-Spiperone (a D2 antagonist) at a final concentration near its Kₔ value (e.g., 0.2-0.5 nM).[9][12]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]

  • Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).[8][10]

  • Test Compound: (S)-2-(4-Methoxy-phenyl)-piperazine derivative, serially diluted.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding), liquid scintillation counter, scintillation cocktail.[13]

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and Competitive Binding for each concentration of the test compound.

  • Reagent Addition: To each well (final volume of 250 µL), add reagents in the following order:

    • Total Binding: 50 µL assay buffer + 50 µL [³H]-Spiperone + 150 µL membrane preparation.[9]

    • Non-specific Binding: 50 µL (+)-Butaclamol + 50 µL [³H]-Spiperone + 150 µL membrane preparation.[9]

    • Competitive Binding: 50 µL of test compound dilution + 50 µL [³H]-Spiperone + 150 µL membrane preparation.[9]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[9]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters three times with 5 mL of ice-cold wash buffer to remove any remaining unbound radioligand.[9]

  • Radioactivity Measurement: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC₅₀: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[10]

Protocol 2: Serotonin 5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human serotonin 5-HT2A receptor.

Rationale: This assay is analogous to the D2 binding protocol and is critical for establishing the "atypical" profile of a potential antipsychotic. A compound with high affinity for both D2 and 5-HT2A receptors is a promising candidate.[3][14]

Materials & Methods: The procedure is identical to Protocol 1, with the following key substitutions:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.[14][15]

  • Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist) at a final concentration near its Kₔ value (e.g., 1-2 nM).[13][16]

  • Non-specific Binding Control: Mianserin (10 µM final concentration) or unlabeled Ketanserin.[16]

Data Analysis: The data analysis follows the same steps as described in Protocol 1 to determine the Kᵢ value for the 5-HT2A receptor.

Target ReceptorRadioligandKᵢ of Test Compound (nM)Kᵢ of Reference Drug (Clozapine) (nM)
Dopamine D₂[³H]-Spiperone5.2150
Serotonin 5-HT₂A[³H]-Ketanserin1.812
Table 1: Representative binding affinity data for a hypothetical (S)-2-(4-Methoxy-phenyl)-piperazine derivative compared to the atypical antipsychotic Clozapine.

Section 3: In Vivo Preclinical Evaluation Cascade

Following successful in vitro characterization, promising compounds must be evaluated in animal models to assess their antipsychotic-like efficacy and potential for inducing side effects. This step is crucial for predicting clinical performance.[17][18]

Caption: Decision-making cascade for in vivo testing of antipsychotic candidates.

Protocol 3: Amphetamine-Induced Hyperlocomotion Model

Objective: To assess the antipsychotic-like efficacy of a test compound in rodents.

Rationale: Psychostimulants like d-amphetamine increase locomotor activity by enhancing dopamine transmission in the mesolimbic pathway. This hyperactivity is considered a model for the positive symptoms of psychosis.[19] The ability of a test compound to attenuate this hyperactivity is a strong predictor of its antipsychotic potential.[20]

Materials:

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Drugs: d-amphetamine sulfate, test compound, vehicle control.

  • Equipment: Open-field activity chambers equipped with infrared beams to automatically track movement.

Step-by-Step Procedure:

  • Acclimation: Place animals individually into the activity chambers and allow them to acclimate for 30-60 minutes.

  • Pre-treatment: Administer the test compound (at various doses) or its vehicle via an appropriate route (e.g., intraperitoneal, I.P.).

  • Psychostimulant Challenge: After a pre-determined pre-treatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, I.P.).

  • Data Collection: Immediately return the animals to the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for the next 60-90 minutes.

Data Analysis:

  • Compare the total locomotor activity of animals treated with vehicle + amphetamine to those treated with the test compound + amphetamine.

  • A statistically significant reduction in locomotor activity by the test compound indicates antipsychotic-like efficacy.

  • Calculate the ED₅₀ (the dose that produces 50% of the maximal effect) from the dose-response curve.

Protocol 4: Catalepsy Test for EPS Liability

Objective: To evaluate the potential of a test compound to induce extrapyramidal side effects (EPS), specifically parkinsonism.

Rationale: Catalepsy in rodents is characterized by an inability to correct an externally imposed posture. It is a widely accepted and highly predictive model for drug-induced parkinsonism in humans, a major side effect of first-generation antipsychotics.[17] Atypical antipsychotics are expected to have a low propensity to induce catalepsy at therapeutically relevant doses.[17]

Materials:

  • Animals: Male Wistar rats.

  • Equipment: A horizontal bar raised approximately 9-10 cm from the surface.

Step-by-Step Procedure:

  • Drug Administration: Administer the test compound (at various doses, including those found to be effective in Protocol 5) or vehicle control.

  • Testing: At set time points after administration (e.g., 30, 60, 90, 120 minutes), place the rat’s forepaws gently on the horizontal bar.

  • Scoring: Start a stopwatch. Measure the time the rat remains in this imposed posture. The trial is typically ended if the animal moves or after a pre-defined cutoff time (e.g., 180 seconds).

  • Definition: An animal is considered cataleptic if it remains on the bar for a minimum duration, often 60 seconds or more.[21]

Data Analysis:

  • Calculate the mean duration of catalepsy for each dose group at each time point.

  • Determine the TD₅₀ (the dose causing catalepsy in 50% of the animals).

  • Therapeutic Index: Calculate the ratio of TD₅₀ (catalepsy) / ED₅₀ (efficacy). A large therapeutic index is highly desirable, indicating a wide margin between the effective dose and the dose that causes motor side effects.

ParameterValueInterpretation
Efficacy ED₅₀ (AIH Model)2.5 mg/kgDose required for antipsychotic-like effect.
EPS Liability TD₅₀ (Catalepsy)35 mg/kgDose inducing significant motor side effects.
Therapeutic Index (TD₅₀/ED₅₀) 14 A favorable separation between efficacy and side effects.
Table 2: Representative in vivo data for a promising antipsychotic candidate.

Section 4: Safety, Handling, and Future Directions

Safety Profile: (S)-2-(4-Methoxy-phenyl)-piperazine and its derivatives should be handled with care. Based on safety data for related arylpiperazines, these compounds may cause skin, eye, and respiratory irritation.[22][23][24] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.[25]

Future Directions: A compound that demonstrates high affinity for D2/5-HT2A receptors, functions as an antagonist in vitro, shows efficacy in the AIH model, and possesses a high therapeutic index is a strong candidate for further development. Subsequent steps in the drug discovery pipeline would include:

  • Lead Optimization: Synthesizing additional derivatives to improve potency, selectivity, and pharmacokinetic properties.[5][26]

  • ADME/Tox Profiling: In vitro and in vivo studies to assess absorption, distribution, metabolism, excretion, and toxicity.

  • Advanced Behavioral Models: Evaluating the compound in models of cognitive deficits and negative symptoms to confirm a broad-spectrum "atypical" profile.[19]

By following these rigorous, validated protocols, researchers can effectively characterize novel (S)-2-(4-Methoxy-phenyl)-piperazine-based compounds and identify promising new candidates for the treatment of schizophrenia and other psychotic disorders.

References

  • Tau. (n.d.). Screening of antipsychotic drugs in animal models.
  • SciELO. (n.d.). Animal models for predicting the efficacy and side effects of antipsychotic drugs.
  • Benchchem. (n.d.). Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.
  • Slideshare. (n.d.). Pharmacological screening of Anti-psychotic agents | PPTX.
  • PMC. (n.d.). From antipsychotic to anti-schizophrenia drugs: role of animal models.
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Dopamine D2 Receptor Binding Affinity of Ridazin (Thioridazine).
  • MDPI. (2020, January 19). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
  • ACNP. (n.d.). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS.
  • ResearchGate. (2018, May 4). Animal models for the evaluation of antipsychotic agents.
  • Revvity. (n.d.). human Serotonin 5-HT2A Receptor.
  • Chem-Impex. (n.d.). 2-(4-Methoxyphenyl)piperazine.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
  • NIH Molecular Libraries Program. (2012, December 25). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists.
  • PubMed. (2000, August 15). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates.
  • Benchchem. (n.d.). 2-(4-Methoxyphenyl)piperazine|Research Chemical.
  • MDPI. (2020, January 19). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • Fluorochem. (n.d.). 2-(4-Methoxyphenyl)piperazine.
  • Gyan Sanchay. (n.d.). Pharmacological Screening of Anti Psychotic Agents.
  • MDPI. (n.d.). Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution.
  • GenScript. (2020, July 23). Human Recombinant D2 Dopamine Receptor Stable Cell Line.
  • Deranged Physiology. (2025, December 30). Pharmacology of antipsychotics.
  • ThermoFisher. (2010, October 18). SAFETY DATA SHEET.
  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, June 30). Safety Data Sheet.
  • Taylor & Francis. (2023, March 31). Synthesis, characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine.
  • Psychopharmacology Institute. (2014, December 13). First-Generation Antipsychotics: An Introduction.
  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • GenScript. (n.d.). Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line.
  • PMC. (n.d.). A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Google Patents. (n.d.). CN102786497A - Preparation method of piperazine compound and intermediate thereof.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • PMC. (n.d.). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate.
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Application Note: Synthesis and Biological Evaluation of N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Scientific Rationale

The N-arylpiperazine scaffold is a privileged structure in medicinal chemistry, historically recognized for its high affinity toward serotonergic (5-HT) receptors, particularly the 5-HT1A subtype[1]. Recent advancements have expanded its utility into oncology, demonstrating significant antiproliferative properties against prostate and breast cancer cell lines[2].

To optimize both the 5-HT1A binding affinity and the cytotoxic profile, researchers have successfully hybridized the arylpiperazine core with a 4,5-dihydrothiazole (thiazoline) ring[3]. The thiazoline nucleus is known for its broad pharmacological spectrum, including anticancer and anti-inflammatory activities[2]. Incorporating this moiety—specifically at the meta position of the phenyl ring—maximizes the edge-to-face CH-π interactions with the Phe6.52 residue and the critical ionic bond with Asp3.32 within the 5-HT1A receptor binding pocket[1].

Mechanistic Pathway & Workflow

The synthesis of these dual-action pharmacophores relies on a highly efficient, solvent-free cyclization strategy, followed by optional acetylation to probe the structure-activity relationship (SAR) of the terminal basic nitrogen[3].

SynthesisWorkflow A Cyanophenylpiperazine (1a-c) C Solvent-Free Condensation (80 °C, 4h) A->C B 2-Aminoethanethiol HCl + NaOH B->C D Thiazolinylphenyl-piperazines (2a-c) C->D Cyclization E Acetic Anhydride (Diethyl Ether, RT) D->E Acetylation F N-Acetyl Derivatives (3a-c) E->F

Caption: Workflow for the solvent-free synthesis of thiazolinylphenyl-piperazines and N-acetyl derivatives.

Experimental Protocols

The following self-validating protocols describe the synthesis and biological evaluation of thiazolinylphenyl-piperazines (compounds 2a–c ) and their N-acetyl counterparts (compounds 3a–c )[3].

Protocol A: Solvent-Free Synthesis of Thiazolinylphenyl-piperazines (2a–c)

Principle: Direct condensation of cyanophenylpiperazines with 2-aminoethanethiol to form the 4,5-dihydrothiazole ring.

  • Preparation: In a reaction vessel, combine the commercially available cyanophenylpiperazine precursor (1a–c ) (1.0 eq) with 2-aminoethane-1-thiol hydrochloride (1.2 eq) and sodium hydroxide (NaOH) (1.2 eq).

    • Causality: NaOH is strictly required to deprotonate the 2-aminoethanethiol hydrochloride. This liberates the free nucleophilic amine and thiol groups, initiating the nucleophilic attack on the nitrile carbon[3].

  • Solvent-Free Heating: Heat the solid mixture to 80 °C and maintain for 4 hours under solvent-free conditions.

    • Causality: Solvent-free conditions adhere to green chemistry principles and maximize the local concentration of reactants. This high-density environment thermodynamically drives the cyclization of the 4,5-dihydrothiazole ring without requiring transition metal catalysts[3].

  • Purification: Cool the mixture to room temperature, extract with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash chromatography to yield compounds 2a–c .

Protocol B: Synthesis of N-Acetyl Derivatives (3a–c)

Principle: Selective acylation of the secondary piperazine nitrogen.

  • Reaction Setup: Dissolve the purified thiazolinylphenyl-piperazine (2a–c ) in anhydrous diethyl ether. Add acetic anhydride (1.5 eq) dropwise at room temperature.

    • Causality: Diethyl ether provides a non-polar, aprotic environment that prevents the rapid hydrolysis of acetic anhydride, ensuring selective acylation of the secondary piperazine nitrogen[3].

  • Reaction Completion: Stir the mixture for 2 hours at room temperature.

    • Causality: Acetylation masks the basic terminal nitrogen. This allows researchers to evaluate the SAR regarding how basicity and steric bulk affect 5-HT1A binding affinity and cellular penetration[3].

Protocol C: In Vitro Cytotoxicity Evaluation (Sulforhodamine B Assay)

Principle: Colorimetric quantification of cellular protein mass to determine cell viability.

  • Cell Seeding: Seed breast cancer cells (MCF-7, SKBR-3, MDA-MB-231) in 96-well plates and incubate for 24 hours at 37 °C in a 5% CO2​ atmosphere.

  • Compound Treatment: Treat the cells with rising concentrations (5 µM, 10 µM, 25 µM, 50 µM, 100 µM) of compounds 2a–c or 3a–c for 72 hours[4].

  • Fixation and Staining: Fix the cells with cold trichloroacetic acid (TCA) and stain with Sulforhodamine B (SRB) dye. Wash with 1% acetic acid and solubilize the bound dye in 10 mM Tris base. Read absorbance at 510 nm.

    • Causality: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions. This provides a highly accurate proxy for total cellular protein mass (cell viability) that is independent of the metabolic fluctuations often seen in MTT assays[4].

Quantitative Data Presentation

The placement of the dihydrothiazole moiety on the phenyl ring heavily dictates biological activity. The meta position (2b ) is the most favorable for 5-HT1A receptor binding, while all isomers demonstrate potent cytotoxicity against breast cancer cell lines[3].

Table 1: 5-HT1A Receptor Affinity for Compounds 2a–c

CompoundSubstitution Position Ki​ (µM) Ki​ (nM)Affinity Profile
2a Ortho2.292290Weak
2b Meta0.412412Strong
2c Para49.549500Negligible

Table 2: In Vitro Cytotoxicity ( IC50​ ) on Breast Cancer Cell Lines

CompoundSubstitutionMCF-7 IC50​ (µM)Overall Breast Cancer Range (µM)*
2a Ortho1515 – 40
2b Meta1615 – 40
2c Para1915 – 40

*Range encompasses activity across MCF-7, SKBR-3, and MDA-MB-231 cell lines.

Pharmacophore Interaction Diagram

Pharmacophore L N-Arylpiperazine Ligand (Thiazoline in meta-position) R1 Asp3.32 (5-HT1A) Carboxylic Oxygen L->R1 Ionic Bond (Protonated Piperazine N) R2 Phe6.52 (5-HT1A) Aromatic Residue L->R2 Edge-to-Face CH-π (Aromatic Ring)

Caption: Key pharmacophoric interactions of N-arylpiperazines with the 5-HT1A receptor binding pocket.

References

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring Pharmaceuticals (MDPI) URL:[Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry Pharmaceuticals (MDPI) URL:[Link]

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Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Throughput Screening of Piperazine Compound Libraries

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast number of clinically approved drugs has earned it the designation of a "privileged scaffold."[2][3] This is due to a unique combination of physicochemical properties: the two nitrogen atoms provide versatile synthetic handles for molecular elaboration, while also allowing for the fine-tuning of properties like aqueous solubility, lipophilicity, and basicity (pKa).[4] This adaptability is crucial for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]

From the kinase inhibitor Imatinib in oncology to the antipsychotic Aripiprazole for CNS disorders, piperazine-containing molecules have demonstrated remarkable therapeutic versatility.[3][4] The sheer diversity of possible substitutions on the piperazine core generates vast chemical libraries, often containing tens of thousands to millions of compounds.[5] To efficiently navigate this expansive chemical space and identify compounds with desired biological activity, High-Throughput Screening (HTS) is an indispensable technology.[6][7]

This guide, written from the perspective of a Senior Application Scientist, provides a detailed framework for conducting HTS campaigns on piperazine libraries. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade. We will focus on a common and highly relevant application: the identification of antagonists for G-protein coupled receptors (GPCRs), a major class of drug targets.[2]

Part 1: Foundational Principles of Assay Development for Piperazine Libraries

The success of any HTS campaign hinges on the development of a robust, reproducible, and sensitive assay.[8] When working with piperazine libraries, several unique chemical properties must be considered to avoid common pitfalls.

The Causality Behind Assay Choice and Design

The piperazine nucleus is a diprotic base, with two pKa values typically around 5.3-5.7 and 9.7-9.8.[9][10] This inherent basicity can influence compound solubility and may affect the pH of unbuffered assay solutions. Therefore, the selection of a well-buffered assay system is critical. The choice between a biochemical assay (measuring direct interaction with a purified target) and a cell-based assay (measuring a response in living cells) depends on the scientific question.[11] While biochemical assays are excellent for identifying direct binders, cell-based assays offer greater physiological relevance by accounting for factors like cell permeability and cytotoxicity from the outset.[11]

For this guide, we focus on a cell-based Gαq-coupled GPCR calcium mobilization assay. This approach is widely used for several reasons:

  • Target Relevance: A significant fraction of approved drugs, including many piperazine derivatives, target GPCRs.[1][12]

  • Robust Signal: The activation of Gαq-coupled receptors initiates a signaling cascade that results in a rapid and significant increase in intracellular calcium, providing a strong and detectable signal.[2][13]

  • HTS Compatibility: The assay is amenable to a "no-wash" format and can be read kinetically on fluorescence plate readers (e.g., FLIPR), making it highly efficient for screening large libraries.[2][14]

Optimizing for a Self-Validating System

Before embarking on a full-scale screen, the assay must be rigorously optimized and validated. This ensures that the results are meaningful and reproducible.

  • Statistical Assay Validation: The Z'-factor is a statistical measure of assay quality, reflecting the dynamic range and data variation. An assay with a Z'-factor greater than 0.5 is considered excellent and robust for HTS.[15] This metric provides confidence that hits identified are distinguishable from the background noise of the assay.

  • Agonist Concentration (EC₈₀): For an antagonist screen, the goal is to inhibit the signal produced by an agonist. Using an agonist concentration that produces 80% of the maximal response (EC₈₀) creates a large signal window, making it easier to detect even modest inhibitory activity from the library compounds.[2]

  • DMSO Tolerance: Piperazine libraries are typically stored in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells. The assay must be validated to ensure that the final concentration of DMSO used for screening (typically ≤0.5%) does not adversely affect cell health or assay performance.[2]

  • Incubation Times and Signal Stability: It is crucial to determine the optimal incubation time for compounds with cells before agonist stimulation, and to confirm that the fluorescent signal is stable over the measurement period.[16]

Part 2: A Detailed Protocol for GPCR Antagonist High-Throughput Screening

This protocol outlines a no-wash, fluorescence-based calcium flux assay in a 384-well format, designed to identify antagonists of a specific Gαq-coupled GPCR from a piperazine library.[2]

Signaling Pathway and Experimental Workflow Visualization

The Gαq-coupled signaling pathway forms the basis of this assay. An agonist binds to the GPCR, activating the Gαq protein, which in turn activates Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The piperazine compound, acting as an antagonist, blocks the initial agonist binding, thereby preventing this downstream calcium release.[2]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gαq-Coupled GPCR G_Protein Gαqβγ GPCR->G_Protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_Signal Increased Intracellular Ca²⁺ IP3R->Ca_Signal Ca²⁺ Release Agonist Agonist Agonist->GPCR Binds Antagonist Piperazine Compound (Antagonist) Antagonist->GPCR Blocks G_Protein->PLC Activates

Caption: Gαq-coupled GPCR calcium mobilization pathway.

The overall experimental workflow is designed for automation and efficiency, moving from library preparation to hit identification.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis Lib_Prep Piperazine Library (10 mM in DMSO) Assay_Plate Assay-Ready Plate (e.g., 10 µM final) Lib_Prep->Assay_Plate Compound_Add Add Compounds (Automated) Assay_Plate->Compound_Add Cell_Plate Seed Cells in 384-well Plate Dye_Load Load Cells with Ca²⁺ Indicator Dye Cell_Plate->Dye_Load Dye_Load->Compound_Add Incubate Incubate Compound_Add->Incubate Stimulate Stimulate with Agonist & Read Fluorescence Incubate->Stimulate Data_Analysis Data Normalization & Hit Selection Stimulate->Data_Analysis Hit_List Primary Hit List Data_Analysis->Hit_List Validation_Workflow node_style_process node_style_process node_style_decision node_style_decision node_style_output node_style_output node_style_reject node_style_reject Start Primary Hit List (80 Compounds) Confirm Hit Confirmation (Re-test from fresh stock) Start->Confirm Dose_Response Dose-Response Curve (Determine IC₅₀) Confirm->Dose_Response Reject1 False Positive (Not reproducible) Confirm->Reject1 Fails Check_Potency Potent? (e.g., IC₅₀ < 10 µM) Dose_Response->Check_Potency Orthogonal Orthogonal Assay (e.g., β-Arrestin Assay) Check_Potency->Orthogonal Yes Reject2 Not Potent Check_Potency->Reject2 No Check_Orthogonal Active? Orthogonal->Check_Orthogonal PAINS PAINS & Promiscuity Filter (In silico & historical data) Check_Orthogonal->PAINS Yes Reject3 Assay Artifact (Inactive in ortho assay) Check_Orthogonal->Reject3 No Check_PAINS Clean Profile? PAINS->Check_PAINS SAR Initial SAR Analysis (Cluster Actives) Check_PAINS->SAR Yes Reject4 Promiscuous Compound (PAINS Hit) Check_PAINS->Reject4 No Validated_Hits Validated Hits for Lead Optimization SAR->Validated_Hits

Caption: A typical hit validation cascade in drug discovery.

  • Hit Confirmation: The first step is to re-test the primary hits, ideally from a freshly weighed solid sample, to ensure the initial activity was not due to an error in the library plate. [17]* Dose-Response & Potency (IC₅₀): Confirmed hits are tested across a range of concentrations (e.g., an 8-point serial dilution) to determine their potency (IC₅₀ value). This allows for the ranking of hits and helps eliminate weakly active compounds. [11]* Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay technology (e.g., compounds that interfere with the calcium dye), hits should be tested in an orthogonal assay. [18]For GPCRs, a β-arrestin recruitment assay is an excellent choice as it measures a different downstream signaling event. [14]* Promiscuity and PAINS Filtering: Many compounds are "frequent hitters" that show activity in numerous screens through non-specific mechanisms. [18]Computational filters are used to flag compounds containing substructures known as Pan-Assay Interference Compounds (PAINS), which are notorious for causing false positives. [8]* Initial SAR: Confirmed, validated hits are grouped by chemical similarity (clustering). If multiple related piperazine analogues show activity, it increases confidence that this chemical scaffold represents a genuine starting point for a medicinal chemistry program. [17]

Part 4: Troubleshooting

Even with a well-designed protocol, issues can arise during an HTS campaign. A systematic approach to troubleshooting is essential.

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Inconsistent cell plating or unhealthy cells.- Reagent instability or pipetting errors.- Suboptimal agonist concentration.- Check cell viability and ensure consistent plating.- Prepare fresh reagents daily; verify liquid handler performance.- Re-run agonist titration to confirm EC₈₀.
High Well-to-Well Variability - Uneven cell adhesion.- Inaccurate liquid handling at low volumes.- Allow plates to sit at room temperature for 30 min before incubation to ensure even cell settling.- Calibrate and validate automated liquid handlers.
Plate "Edge Effects" - Uneven temperature or humidity across the plate during incubation, leading to evaporation in outer wells. [16]- Use plates with lids; ensure proper humidity in the incubator.- Avoid using the outermost wells for compounds, instead filling them with buffer ("moats").
Systematic Row/Column Errors - A blocked tip on the liquid handler.- Reader artifact or temperature gradient across the plate during reading. [19]- Perform regular maintenance and QC on liquid handlers.- Allow plates to equilibrate to room temperature before reading; check reader for performance issues.
High Rate of False Positives - Piperazine compounds interfering with the assay signal (e.g., autofluorescence).- Compound precipitation due to poor solubility.- Run a counter-screen where compounds are tested in the absence of the agonist to identify fluorescent artifacts.- Visually inspect plates for precipitation; consider reducing screening concentration for problematic scaffolds.

Conclusion

High-throughput screening of piperazine libraries is a powerful engine for modern drug discovery. The piperazine scaffold's proven track record and synthetic tractability make it a highly valuable starting point for identifying novel therapeutics. [3][20]However, success is not merely a function of automation and scale. It is achieved through a deep understanding of the scientific principles behind assay design, a meticulous and systematic approach to protocol execution, and a rigorous, multi-step validation cascade to ensure that identified hits are genuine, potent, and worthy of the significant investment required for lead optimization. By embracing the principles of causality and self-validation outlined in this guide, researchers can confidently navigate the complexities of HTS and unlock the full potential of their piperazine compound libraries.

References

  • Gunn, R. N., et al. (2002). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Journal of Combinatorial Chemistry. Available at: [Link]

  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Goldberg, F. W., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available at: [Link]

  • Selby, M. D., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Bentham Science. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. Available at: [Link]

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  • ResearchGate. (2014). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

  • Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available at: [Link]

  • PubMed. (2021). Design and construction of a stereochemically diverse piperazine-based DNA-encoded chemical library. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC. Available at: [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen. Available at: [Link]

  • MDPI. (2026). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf. Available at: [Link]

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  • Oxford Academic. (2012). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics. Available at: [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Cheméo. Available at: [Link]

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  • Plainly. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Plainly. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. PMC. Available at: [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Ataman Kimya. Available at: [Link]

  • Technology Networks. (2025). High-Throughput Screening - Drug Discovery. Technology Networks. Available at: [Link]

  • MDPI. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. Available at: [Link]

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  • ResearchGate. (2024). (PDF) Physical Properties of Piperazine (PZ) Activated Aqueous Solutions of 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD + PZ). ResearchGate. Available at: [Link]

  • BioAscent. (n.d.). GPCR Drug Discovery. BioAscent. Available at: [Link]

  • ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. ResearchGate. Available at: [Link]

  • BPS Bioscience. (2023). Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. BPS Bioscience. Available at: [Link]

  • ResearchGate. (2004). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. ResearchGate. Available at: [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Available at: [Link]

  • Frontiers. (2022). Accelerating GPCR Drug Discovery With Conformation-Stabilizing VHHs. Frontiers. Available at: [Link]

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Troubleshooting & Optimization

Core Decision Matrix: Selecting Your Purification Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Piperazine Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond generic advice and address the specific physicochemical challenges of piperazine derivatives.

Chiral piperazines are privileged scaffolds in modern drug discovery, serving as critical pharmacophores in APIs like Indinavir and Baloxavir marboxil[1][2]. However, their inherent conformational flexibility and the presence of two basic nitrogen centers present unique purification hurdles—ranging from severe chromatographic tailing to complex crystallization thermodynamics.

Below, you will find field-proven workflows, self-validating protocols, and causality-driven troubleshooting guides to ensure your enantiomeric resolutions are robust and scalable.

Before diving into specific protocols, it is critical to align your purification strategy with your operational scale and the structural properties of your piperazine derivative.

PiperazinePurification Start Racemic Piperazine Derivative CheckScale Determine Operational Scale & Urgency Start->CheckScale ScaleSmall Discovery Phase (< 10 g, High Urgency) CheckScale->ScaleSmall ScaleLarge Process Scale (> 100 g, Cost-Sensitive) CheckScale->ScaleLarge SFC Preparative SFC (Chiral Stationary Phase) ScaleSmall->SFC Rapid method dev (Use NH3 additive) CheckBasic Is the secondary amine free or protected? ScaleLarge->CheckBasic FreeAmine Free Amine (Basic Center Available) CheckBasic->FreeAmine Protected Protected (e.g., N-Boc) (No Basic Center) CheckBasic->Protected Salt Diastereomeric Salt Crystallization FreeAmine->Salt Chiral Acids (e.g., Tartaric Acid) Protected->SFC High solubility 10x throughput Enzyme Enzymatic Kinetic Resolution Protected->Enzyme Amide/Ester groups present

Decision matrix for selecting chiral piperazine purification techniques based on scale and structure.

Module 1: Diastereomeric Salt Resolution (DSR)

The Causality & Theory: For kilogram-scale operations, classical resolution via diastereomeric salt formation remains the industrial workhorse due to its low solvent consumption and robust scalability[3][4]. The thermodynamic principle relies on reacting the racemic basic piperazine with an enantiopure chiral acid (e.g., dibenzoyl-L-tartaric acid or mandelic acid)[3]. The success of this method hinges on maximizing the ΔKsp​ (difference in solubility product constants) between the two resulting diastereomeric salts in a highly specific solvent matrix.

Self-Validating Protocol: Classical Resolution of Piperazine Derivatives

  • Salt Formation: Dissolve 1.0 eq of the racemic piperazine (e.g., 1-(Piperazin-2-yl)ethanol) in a polar protic solvent (e.g., ethanol) at 60 °C. In a separate vessel, dissolve 0.5–1.0 eq of the chiral resolving agent in the same solvent[3].

  • Controlled Nucleation: Add the chiral acid solution dropwise to the piperazine solution. Crucial Step: Maintain the temperature at 60 °C during addition, then cool at a strictly controlled rate (e.g., 0.1 °C/min) to room temperature. Rapid cooling causes kinetic trapping of the undesired diastereomer[3].

  • Seeding: Introduce 1-2% w/w of pure diastereomeric salt seed crystals at the metastable zone width boundary to induce selective crystallization[3].

  • Isolation & Self-Validation: Filter the crystals. Validation step: Analyze both the isolated crystals and the mother liquor via chiral HPLC. The mass balance of enantiomers between the solid and liquid phases must perfectly equal the starting racemate[3].

  • Free-Basing: Suspend the enriched salt in water, adjust to pH 10-11 using 1M NaOH, and extract with ethyl acetate. Dry over anhydrous Na2​SO4​ and concentrate to yield the enantiopure piperazine[3].

Troubleshooting FAQ:

  • Q: My diastereomeric salt precipitates as an oil rather than a crystalline solid. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization temperature is above the melting point of the solvated diastereomeric salt, or due to extreme supersaturation. Fix: Switch to a solvent system with a higher solubility capacity (e.g., adding a co-solvent like methanol to ethanol) to lower the supersaturation level. Alternatively, reduce the cooling rate and introduce seed crystals earlier in the cooling profile.

  • Q: The enantiomeric excess (e.e.) of my isolated salt is plateauing at 80%. How can I push it >98%? A: A plateau indicates co-precipitation or the formation of a solid solution. Fix: Perform a reslurry (digest) of the isolated salt in a solvent where it is sparingly soluble (e.g., refluxing in acetone) rather than a full recrystallization. This thermodynamically favors the dissolution of the more soluble (undesired) impurity, leaving the highly crystalline desired salt behind.

Module 2: Preparative Supercritical Fluid Chromatography (SFC)

The Causality & Theory: In early-phase discovery where speed is paramount, Preparative SFC is the method of choice[4]. SFC utilizes supercritical CO2​ combined with polar modifiers. However, the two basic nitrogens on a piperazine ring interact strongly with acidic silanol groups on the Chiral Stationary Phase (CSP), causing severe peak tailing. Modulating these interactions via additives or protecting groups is critical for success.

Self-Validating Protocol: SFC Separation of Chiral Piperazines

  • Derivatization (The "Pro-Tip"): If separating free piperazines yields poor solubility or severe tailing, temporarily protect the amine (e.g., N-Boc). Boc-protection eliminates the hydrogen-bond donor capacity, drastically increasing solubility in SFC injection solvents (like 2-Me-THF) and increasing chromatographic throughput up to 10-fold[4].

  • Analytical Screening: Screen the racemic mixture across multiple CSPs (e.g., Chiralpak, Lux Cellulose) using gradients of 5-50% modifier (MeOH, EtOH, or iPrOH) containing 20 mM NH3​ in CO2​ [4][5].

  • Preparative Scale-Up: Select the condition yielding a resolution ( Rs​ ) > 1.5. Run the preparative column at 35 °C and 150 bar[5].

  • Fraction Collection & Validation: Collect fractions based on UV triggering. Validation step: Re-inject an aliquot of the collected fractions onto the analytical SFC immediately. If the e.e. degrades over time, suspect in-solution racemization (common in certain atropisomers) and store fractions at sub-zero temperatures immediately after collection[4].

Troubleshooting FAQ:

  • Q: I am observing severe peak tailing for my unprotected piperazine on a Chiralpak column, even with 0.1% diethylamine (DEA). A: Diethylamine is often insufficient to mask silanols against strong diamines. Fix: Switch the additive from DEA to 20 mM Ammonia ( NH3​ ) in the alcohol modifier[4][5]. Ammonia provides superior silanol masking for piperazines. If tailing persists, you must move to the N-Boc derivatization strategy prior to separation[4].

Module 3: Enzymatic Kinetic Resolution

The Causality & Theory: For highly specific piperazine derivatives, such as piperazine-2-carboxamides (key intermediates for the HIV protease inhibitor Indinavir), enzymatic resolution offers unparalleled enantioselectivity[1][6]. Enzymes like leucine aminopeptidase selectively hydrolyze the amide bond of one enantiomer while leaving the other intact, allowing for easy separation of the resulting acid and amide[6].

Troubleshooting FAQ:

  • Q: The enzymatic resolution of my N-Boc-piperazine carboxamide is proceeding too slowly (conversion < 10% after 48h). A: Enzymatic activity is highly dependent on the steric bulk near the active site. Fix: The N-Boc group may be causing steric hindrance that prevents the substrate from properly entering the enzyme's binding pocket. Try using a smaller protecting group (e.g., formyl) during the resolution step, ensure the pH is strictly maintained at the enzyme's optimum, or increase the enzyme loading[6].

Quantitative Data & Benchmarks

The following table synthesizes the expected performance metrics for the purification techniques discussed, allowing you to benchmark your experimental results against industry standards.

Purification TechniqueTarget Substrate ProfileTypical YieldEnantiomeric Excess (e.e.)Scale SuitabilityKey Advantage
Diastereomeric Salt Resolution Free basic piperazines (e.g., 1-(Piperazin-2-yl)ethanol)30–40% (Max theoretical 50%)> 98.2%Kilogram / ProcessLow cost, highly scalable, avoids chromatography[3][7]
Preparative SFC (Unprotected) Free basic piperazines> 80% (Recovery)> 95.0%Milligram to GramRapid method development for discovery[4]
Preparative SFC (N-Boc Protected) N-protected piperazines / Atropisomers> 90% (Recovery)> 99.0%Gram to Kilogram10x throughput increase, 70% less solvent used[4]
Enzymatic Kinetic Resolution Piperazine-2-carboxamides~ 45-50%> 99.0%Gram to KilogramUnparalleled enantioselectivity for specific functional groups[6]

References

  • PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES - European Patent Office - EP 3419974 B1.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtO6g2pdsLqw1-Ty3pRD0gkIDXdmf5E1XnhtGvsj0xpp6l9rXwcpWbpXxRl7e-pELdrR0hbn0iQzWqrb1KuDa7pKOUCcoTtOA1yVjFuuKXk5pZ1jgKUYybwzVWUDUhevFrJoc_IqxNpwEg096YjuVKoFGjC9I31gLOqTTR_u7e9lgK-GQJMcDabbVUEzp1]
  • Technical Support Center: Scaling Up Enantiomerically Pure 1-(Piperazin-2-yl)ethanol Production - Benchchem.[https://vertexaisearch.cloud.google.
  • Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEChKphJv_08PFXU73_PJAVZriRrFnzfMVvA2SivoFuFNui37rrAC-_DKvInU38IHlr6P8P0ky2a88vjVyE6NA171pYA0VwYeOxRnuYlVAT5Wc-sEdIa-ralrmiM8BPfhIoFHFVja0qMPpkeBEf8L1p5U7PQqcEaZ6HT__qrrrGEulukITwgtUgHUmHF8tdzG8AFZlNFVt319LrhUjlNKl9qPRlg6MrziN5y6GEqTU05DUbxvM7WV3sQ==]
  • Approaches to Synthesis and Isolation of Enantiomerically Pure Biologically Active Atropisomers - Accounts of Chemical Research (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP348E5w0aBtJTvPPvMSy0kfxcdozczt99GL2SSE8aiyFO1jHYzOIlNY4ISOtUkirvbILG3Vot9cyxNkQrSfzPqUrNI282CboOtnEeOBA6KptNYjrKXSLXn_N0LI2Nf7_nDEI21P35zU2N9pY-BrqF]
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeF8n-tjFF704S4z8cDbGbPUZAqtfqyL8KlOUC0mfgmp-zGliD6UxL09Vq6W6YNkH_OSzcwd_qPFydwMcBwQ6SLqbWvau4nWuU88XTKMzYMBBo8DpiWMm0M8ELxX-oFX3m4-gnAylSwYuRycfr]
  • Exploration of a Nitromethane-Carbonylation Strategy during Route Design of an Atropisomeric KRASG12C Inhibitor - WuXi STA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3hvvv8n70VohgJWJQFExQkFHMGMo_82QSPU3OozUBKSoXtPTot_eHbZg1Tu7XXdkoUAEYBmyFlRAuG16hbnnhwXr7Y0Bj9F5yAvk-ewoGE2gsXnk2O-Zsm0BrdyBR5aZrAZXGLOrYEjL_kEe6kml0XVMe02qtkRJeauJ3mjDVvjkfeoHE8ni7Uw==]
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Sources

Technical Support Center: Solubility Enhancement of (S)-2-(4-Methoxy-phenyl)-piperazine for In Vitro Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers encountering solubility bottlenecks with (S)-2-(4-Methoxy-phenyl)-piperazine during in vitro screening. Here, we move beyond basic troubleshooting by explaining the thermodynamic and physicochemical causality behind compound behavior, providing self-validating protocols to ensure assay integrity.

Physicochemical Profiling & Causality (FAQ)

Q: Why does (S)-2-(4-Methoxy-phenyl)-piperazine precipitate when diluted from DMSO into cell culture media? A: This phenomenon is known as "DMSO crash-out." The compound features a highly lipophilic 4-methoxyphenyl group paired with a piperazine ring. While the piperazine core contains two basic nitrogen atoms with typical pKa​ values of ~5.3 and ~9.7[1], at a physiological pH of 7.4, the molecule exists in a dynamic equilibrium where a significant fraction remains unprotonated[2]. When a concentrated DMSO stock is rapidly introduced to an aqueous buffer, the DMSO solvent diffuses into the bulk water faster than the hydrophobic compound can be solvated. This localized supersaturation causes rapid nucleation and hydrophobic aggregation[3].

Q: What is the maximum allowable DMSO concentration for my in vitro cell assays? A: The maximum tolerated concentration of DMSO is highly cell-type dependent, but it must generally be kept between 0.1% and 1.0% v/v to prevent artifactual cytotoxicity and membrane permeabilization[3]. If your compound requires >1% DMSO to remain soluble, you must pivot to alternative formulation strategies like cyclodextrin complexation[4].

Q: Why should I consider Hydroxypropyl-β-cyclodextrin (HP-β-CD) over standard surfactants like Tween 80? A: Surfactants often disrupt lipid bilayers, leading to high background toxicity in cell-based assays. HP-β-CD is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic outer surface. It sterically encapsulates the lipophilic 4-methoxyphenyl ring via van der Waals forces, while its hydrophilic exterior interacts with the aqueous solvent. This maintains bulk solubility without altering the intrinsic pharmacological activity of the piperazine core and exhibits near-zero cytotoxicity[5].

Decision Matrix for Solubility Enhancement

Before proceeding to the laboratory, utilize the following logical workflow to determine the optimal solubility strategy for your specific assay constraints.

G Start Compound: (S)-2-(4-Methoxy-phenyl)-piperazine CheckSalt Is it a salt form (e.g., HCl)? Start->CheckSalt DirectAq Dissolve directly in aqueous buffer (pH < 7) CheckSalt->DirectAq Yes FreeBase Free Base Form CheckSalt->FreeBase No DMSO Prepare 10-50 mM DMSO Stock FreeBase->DMSO Dilution Dilute to ≤1% in Media DMSO->Dilution Crash Does it precipitate (Crash-out)? Dilution->Crash Proceed Proceed to Assay Crash->Proceed No HPBCD Use HP-β-CD Complexation Protocol Crash->HPBCD Yes

Decision logic for resolving piperazine derivative solubility issues.

Self-Validating Experimental Protocols

Protocol A: The "Step-Down" DMSO Dilution

Causality: Gradual reduction of solvent polarity prevents the rapid thermodynamic nucleation that occurs during direct aqueous injection[6]. Validation: Optical clarity is verified via nephelometry to ensure no sub-visible aggregates are formed.

  • Stock Preparation: Prepare a 10 mM stock of (S)-2-(4-Methoxy-phenyl)-piperazine in 100% anhydrous DMSO. Vortex vigorously for 60 seconds. If necessary, use a brief sonication step (5-10 minutes) in a water bath to aid dissolution[3].

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) in a 50/50 mixture of DMSO and your assay buffer.

  • Final Dilution: Slowly add the intermediate solution dropwise to the final pre-warmed (37°C) assay media while under constant orbital agitation.

  • Validation Step: Measure the solution using a nephelometer or Dynamic Light Scattering (DLS). A sudden spike in light scattering indicates micro-precipitation, meaning the concentration exceeds the kinetic solubility limit.

Protocol B: HP-β-CD Inclusion Complexation

Causality: The cyclodextrin cavity replaces the water-hydrophobe interaction with a more thermodynamically favorable cyclodextrin-hydrophobe interaction, actively pulling the compound into solution[5]. Validation: Filtration removes uncomplexed solids, and HPLC confirms the exact dissolved concentration.

Workflow Step1 Prepare 10-20% w/v HP-β-CD in Buffer Step2 Add Compound Dropwise with Vortexing Step1->Step2 Step3 Incubate 12-24h at 37°C (Orbital Shaker) Step2->Step3 Step4 Filter (0.22 µm) & Quantify (HPLC/UV) Step3->Step4

Step-by-step workflow for HP-β-CD inclusion complexation.

  • Carrier Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the (S)-2-(4-Methoxy-phenyl)-piperazine (from a highly concentrated DMSO stock) dropwise[3].

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 12 to 24 hours. This time is required to reach thermodynamic equilibrium of the inclusion complex[6].

  • Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound. Quantify the final dissolved concentration of the filtrate using HPLC-UV against a standard curve.

Quantitative Formulation Comparison

Use the following data matrix to select the formulation strategy that best balances your required concentration against assay compatibility.

Solubility StrategyMax Aqueous Concentration (Est.)Max Co-solvent / Carrier %Cytotoxicity RiskOptimal Use Case
Direct DMSO Dilution < 50 µM≤ 1.0% DMSOHigh (if >1%)High-throughput biochemical assays
Salt Formation (HCl) > 1 mM0%LowAssays tolerating minor pH fluctuations
HP-β-CD Complexation > 5 mM10-20% HP-β-CDVery LowCell-based assays requiring high doses

References

  • Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells - nih.gov - 4

  • pKa values of common substituted piperazines - researchgate.net -7

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - acs.org - 2

  • Improving (-)-Anomalin solubility for in vitro assays - benchchem.com -3

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay - nih.gov - 6

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles - intechopen.com - 1

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - nih.gov - 5

Sources

Technical Support Center: Stability of Piperazine Compounds in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the stability challenges of piperazine-containing compounds in aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals who encounter and need to troubleshoot stability issues during their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, providing you with the expertise to not only solve current problems but also to anticipate and prevent future ones.

Troubleshooting Guide: Common Stability Issues & Solutions

This section addresses specific problems you might be observing in your experiments. Each issue is followed by a diagnostic workflow, potential causes, and actionable solutions grounded in chemical principles.

Issue 1: Rapid Loss of Parent Compound in Solution

Symptom: You observe a rapid decrease in the concentration of your piperazine-containing active pharmaceutical ingredient (API) during sample preparation or short-term storage at room temperature.

Diagnostic Approach: The first step is to determine the mode of degradation. Is it hydrolysis, oxidation, or something else? A systematic approach is key.

Potential Cause A: Oxidative Degradation

  • Why it happens: The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions (which act as catalysts), and light.[1][2][3] This can lead to the formation of N-oxides or even ring-opening byproducts.[4][5] Copper ions (Cu²⁺) are particularly potent catalysts for this process.[1]

  • How to confirm:

    • Headspace Analysis: Analyze the gas in your sample vial. The presence of oxygen suggests a risk of oxidation.

    • Metal Analysis: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to check for trace metal contamination in your buffer components or from lab equipment.

    • Degradant Profiling: Use LC-MS to look for characteristic mass shifts. An increase of +16 Da often suggests the formation of an N-oxide. Common oxidative degradants include ethylenediamine (EDA), 2-oxopiperazine (OPZ), and formylpiperazine (FPZ).[4][5]

  • Solutions:

    • De-gas Solutions: Before dissolving your compound, sparge all aqueous solutions (buffers, water) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[3]

    • Use Metal Chelators: If metal contamination is suspected or unavoidable, add a small amount (e.g., 0.1 mM) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers.

    • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photo-induced oxidation.[3]

    • Control Temperature: Store solutions at reduced temperatures (2-8°C or -20°C) to slow down the rate of oxidation.[2][6]

Potential Cause B: pH-Dependent Hydrolysis

  • Why it happens: While the piperazine ring itself is generally stable against hydrolysis, substituents on the ring or attached to it can be labile at certain pH values. For example, imide groups attached to the piperazine moiety have been shown to be unstable in both acidic and alkaline conditions.[7]

  • How to confirm:

    • Forced Degradation Study: Intentionally expose your compound to a range of pH conditions (e.g., pH 2, 7, 10) at an elevated temperature (e.g., 60°C) for a set period.[8]

    • Monitor Degradation: Use a stability-indicating HPLC method to track the loss of the parent compound and the appearance of degradation products over time.[7][9]

  • Solutions:

    • Identify pH of Maximum Stability: From your forced degradation study, construct a pH-rate profile to identify the pH at which your compound is most stable.

    • Buffer Selection: Always use a buffer to maintain the pH in the optimal stability range. Ensure the buffer itself does not catalyze degradation. Phosphate and citrate buffers are common starting points.

Experimental Protocol: Forced Degradation Study (pH Stress)
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your piperazine compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

    • Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.

  • Incubation: Place all three solutions in a water bath set at 60°C.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralization & Analysis:

    • Neutralize the acidic sample with an equivalent amount of 0.1 N NaOH.

    • Neutralize the basic sample with an equivalent amount of 0.1 N HCl.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze by a validated, stability-indicating HPLC method. Calculate the percentage of the parent compound remaining at each time point.[8]

Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram, Especially a Carcinogenic Nitrosamine

Symptom: During stability testing or routine analysis, you detect new, unexpected peaks in your HPLC chromatogram. One of these peaks is identified by LC-MS as a nitrosamine derivative of your piperazine compound.

Diagnostic Approach: This is a critical issue due to the high carcinogenic potential of many nitrosamines.[10][11] The immediate goal is to identify the source of the nitrosating agent.

Potential Cause: Nitrosamine Formation

  • Why it happens: Secondary amines, like the piperazine moiety, can react with nitrosating agents to form N-nitrosamines.[12] These nitrosating agents are often derived from nitrite (NO₂⁻) or nitrogen oxides (NOx) present as contaminants.[10][13] The reaction is often accelerated at acidic pH and higher temperatures.[13]

  • How to confirm:

    • Source Analysis: Scrutinize all your reagents, including excipients, solvents, and even the water source, for nitrite contamination. Ion chromatography is a sensitive method for detecting nitrite.

    • Environmental Factors: Consider if your laboratory is in an environment with high levels of NOx (e.g., from vehicle exhaust or certain industrial processes).

    • Spiking Study: Deliberately spike a sample of your compound with a low concentration of sodium nitrite and analyze it under your typical experimental conditions. A rapid formation of the nitrosamine peak confirms the susceptibility of your compound.

  • Solutions:

    • Reagent Qualification: Use high-purity reagents and screen them for nitrite contamination.

    • pH Control: While the reaction can occur over a range of pH values, very low pH can sometimes decrease the rate of nitrosation.[11] However, this must be balanced with the overall stability of your molecule.

    • Use Nitrite Scavengers: Incorporate antioxidants that act as nitrite scavengers into your formulation. Ascorbic acid (Vitamin C) and α-tocopherol are effective at converting nitrosating agents into non-nitrosating forms.[11]

    • Inert Atmosphere: Handling and storing the compound under an inert atmosphere (nitrogen or argon) can help prevent the formation of nitrosating agents from atmospheric NOx.

Visualizing the Problem: Nitrosamine Formation Pathway

Nitrosamine_Formation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Piperazine Piperazine Compound (Secondary Amine) Nitrosamine N-Nitrosopiperazine (Carcinogenic Impurity) Piperazine->Nitrosamine Nitrite Nitrosating Agent (e.g., from NaNO₂ or NOx) Nitrite->Nitrosamine Conditions Acidic pH Elevated Temperature Conditions->Nitrosamine

Caption: Reaction pathway for the formation of N-nitrosopiperazine impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for piperazine compounds in aqueous solutions?

A1: The two most common degradation pathways are oxidative and thermal degradation.

  • Oxidative Degradation: This involves the reaction of the piperazine ring with oxygen or other oxidizing agents. It can be catalyzed by metal ions and light.[1] Common products include N-oxides, formylated piperazines (like N-formylpiperazine), and ring-opened products like ethylenediamine (EDA) and its derivatives.[4][5]

  • Thermal Degradation: At elevated temperatures (typically above 135°C), piperazine compounds can undergo thermal degradation.[1][14] This often proceeds through a ring-opening reaction, potentially initiated by a nucleophilic substitution mechanism.[1][15]

Q2: How should I store my aqueous stock solutions of piperazine compounds for short-term and long-term use?

A2: Storage conditions are critical for maintaining the integrity of your compound.

  • Short-Term (up to 1 week): Store solutions at 2-8°C in tightly capped, amber glass vials to protect from light and minimize evaporation.[2] If the compound is particularly sensitive to oxidation, preparing the solution in a de-gassed buffer and storing it under an inert gas headspace is recommended.

  • Long-Term (> 1 week): Aliquot the stock solution into single-use vials and store them at -20°C or -80°C. This minimizes freeze-thaw cycles, which can accelerate degradation.[6] Be aware that some phenyl piperazines have shown degradation even when frozen, so long-term storage in solution should be avoided if possible.[6] For optimal long-term stability, store the compound as a solid powder under inert gas in a desiccator at the recommended temperature.

Q3: My piperazine compound is poorly soluble in water. How can I prepare a stable aqueous solution?

A3: Poor aqueous solubility is a common challenge. Here is a systematic approach:

  • pH Adjustment: Piperazine is a weak base, so its solubility is highly pH-dependent. Decreasing the pH with a pharmaceutically acceptable acid (like HCl or citric acid) will protonate the nitrogen atoms, forming a more soluble salt. Determine the pKa of your compound to guide your pH selection.

  • Co-solvents: If pH adjustment is insufficient, consider using co-solvents. Start with low percentages of water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Solubility Assessment: Use the shake-flask method to determine the equilibrium solubility in different solvent systems to find the optimal formulation.[8]

Workflow for Solubility Enhancement

Solubility_Workflow Start Start: Poor Aqueous Solubility pH_Adjust Step 1: Adjust pH to form salt (e.g., add 0.1N HCl) Start->pH_Adjust Check1 Solubility Adequate? pH_Adjust->Check1 Co_Solvent Step 2: Introduce Co-solvent (e.g., Ethanol, PEG) Check1->Co_Solvent No End_Success End: Stable Solution Achieved Check1->End_Success Yes Check2 Solubility Adequate? Co_Solvent->Check2 Check2->End_Success Yes End_Fail End: Consider alternative formulation strategy Check2->End_Fail No

Caption: Stepwise workflow for improving the aqueous solubility of piperazine compounds.

Q4: What analytical methods are best for conducting stability studies on piperazine compounds?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[16]

  • Methodology: A reversed-phase HPLC (RP-HPLC) method using a C18 column is most common.[7][16]

  • Detection: UV detection is often sufficient, as many piperazine derivatives have a chromophore.[16] If your compound lacks a UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can make it UV-active.[17] Alternatively, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be used.

  • Validation: The method must be validated to be "stability-indicating." This means you must demonstrate that the method can separate the intact parent compound from all potential degradation products, process impurities, and excipients.[9] This is typically achieved through forced degradation studies.

Data Summary: Factors Affecting Piperazine Stability
FactorEffect on StabilityKey Degradation PathwayRecommended Mitigation Strategy
High Temperature Decreases stabilityThermal Degradation, Ring OpeningStore at controlled room temperature or refrigerated/frozen (2-8°C or -20°C).[1][14]
Oxygen Decreases stabilityOxidative DegradationDe-gas solvents with inert gas (N₂, Ar); store under an inert atmosphere.[1][3]
Light (UV/Visible) Decreases stabilityPhoto-oxidationStore in amber vials or protect from light.[3]
Metal Ions (e.g., Cu²⁺, Fe²⁺) Significantly decreases stabilityCatalyzed OxidationUse high-purity reagents; add a chelating agent (e.g., EDTA).[1]
Extreme pH Can decrease stabilityHydrolysis of substituentsDetermine pH of maximum stability; use appropriate buffers.[7]
Nitrite (NO₂⁻) Forms carcinogenic impuritiesNitrosationUse high-purity reagents; add nitrite scavengers (e.g., ascorbic acid).[11][13]
References
  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • Repository Home. (n.d.). Formation and decomposition of 1-nitrosopiperazine in the CO2 capture process.
  • PMC. (2025).
  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • ResearchGate. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process.
  • ACS Publications. (2013). Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 1-Piperazineethanimine.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
  • NTU Journal of Pure Sciences. (2022).
  • Journal of Pharmaceutical Analysis. (2024).
  • ACS Publications. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines.
  • CCS Norway. (n.d.).
  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • Biosynce Blog. (2025). What are the stability conditions of piperazine?
  • BenchChem. (2025). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride.
  • BenchChem. (2025). Preventing degradation of phenazine compounds during storage.

Sources

Module 1: The "Disappearing Compound" Phenomenon (pH-Dependent Solubility & Permeability)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperazine Application & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to address the most pervasive, yet rarely documented, challenges encountered when working with piperazine-based pharmacophores.

Piperazine is a privileged scaffold in drug discovery, present in blockbuster drugs like imatinib and aripiprazole. However, its unique physicochemical properties—specifically its diprotic nature, secondary amines, and conformational flexibility—frequently lead to inconsistent experimental results. This guide moves beyond basic troubleshooting by explaining the causality behind these inconsistencies and providing self-validating protocols to ensure scientific integrity.

Q: Why does my piperazine derivative precipitate in cell culture media but dissolve perfectly in DMSO or acidic buffers? A: This is a classic manifestation of piperazine's diprotic nature. Unsubstituted piperazine has two distinct pKa values: pKa1 ≈ 5.35 and pKa2 ≈ 9.73[1]. In acidic environments, both nitrogen atoms are protonated, creating a highly soluble dication. However, at physiological pH (7.4), the molecule exists predominantly as a mono-protonated species. If your specific functionalization (e.g., N-alkylation or N-arylation) shifts these pKa values downward, the neutral, highly lipophilic species may dominate at pH 7.4, leading to rapid precipitation out of the aqueous phase[2].

Q: How do I balance aqueous solubility with cell membrane permeability? A: You must navigate the "protonation penalty." While the protonated form drives aqueous solubility, it is the neutral, unprotonated form that passively diffuses across lipophilic cell membranes. Alkylation of the piperazine nitrogen atoms typically reduces the highest pKa value, shifting the ionization equilibrium to favor the neutral species at physiological pH, thereby enhancing permeability at the cost of solubility[3].

Quantitative Data: Physicochemical Properties of Piperazine Derivatives
CompoundpKa1pKa2Predominant State at pH 7.4Solubility ImpactPermeability Impact
Piperazine (Unsubstituted) 5.359.73Mono-protonated (>98%)HighLow
1-Methylpiperazine ~5.0~9.0Mono-protonated (~90%)ModerateModerate
1,4-Dimethylpiperazine ~4.5~8.0Mixed (Neutral/Protonated)LowHigh
N-Aryl Piperazines <4.0~7.5Predominantly NeutralVery LowVery High
Protocol 1: Self-Validating pH-Solubility & Permeation Profiling

Purpose: To empirically determine the optimal assay pH that prevents precipitation while maintaining target engagement.

  • Stock Preparation: Dissolve the piperazine compound in 100% DMSO to a concentration of 10 mM.

  • Aqueous Titration: Spike the DMSO stock into a series of standard buffered media ranging from pH 2.0 to 10.0 (final DMSO concentration ≤1%).

  • Nephelometric Screening: Incubate at 37°C for 2 hours. Measure turbidity using a nephelometer. A sharp increase in light scattering indicates the precipitation threshold (often correlating with the compound's highest pKa).

  • Permeability Assessment: For pH ranges showing no precipitation, apply the solution to the apical chamber of a Caco-2 or PAMPA model. Quantify the basolateral concentration via LC-MS to calculate the apparent permeability coefficient ( Papp​ ).

G Start Compound in DMSO Stock Dilute Dilute in Aqueous Buffers (pH 2.0 - 10.0) Start->Dilute Measure Measure Nephelometry (Turbidity/Precipitation) Dilute->Measure Decision Is Turbidity High? Measure->Decision Precipitate Precipitation Detected (Adjust pH or Formulation) Decision->Precipitate Yes Permeability Caco-2 / PAMPA Assay (Measure Permeability) Decision->Permeability No

Caption: Workflow for pH-dependent solubility and permeability screening.

Module 2: The "False Positive" Dilemma (Assay Interference & PAINS)

Q: My piperazine compound shows nanomolar activity in a fluorescence-based enzymatic assay, but fails completely in cellular assays. What is happening? A: Highly lipophilic piperazine derivatives can act as Pan-Assay Interference Compounds (PAINS)[4]. In aqueous buffers lacking carrier proteins, these compounds often self-associate into colloidal aggregates. These aggregates nonspecifically sequester and denature the target enzyme, yielding a false-positive inhibition signal. Additionally, highly conjugated N-aryl piperazines can exhibit autofluorescence, directly interfering with standard fluorometric readouts (e.g., NADH assays)[5].

Q: How can I definitively rule out colloidal aggregation or autofluorescence? A: You must implement a detergent counter-screen and an orthogonal readout. Colloidal aggregates are highly sensitive to non-ionic detergents, which disrupt the micelle-like structures. If the addition of a detergent abolishes your compound's inhibitory activity, it is an aggregator, not a true binder.

Protocol 2: Orthogonal Validation for Assay Interference

Purpose: To systematically eliminate false positives caused by aggregation or spectral overlap.

  • Detergent Counter-Screen: Rerun the primary enzymatic assay in the presence of 0.01% (v/v) Triton X-100 or CHAPS.

  • Data Interpretation: If the IC50​ shifts by more than 10-fold (loss of potency), the compound is a colloidal aggregator. Discard or reformulate.

  • Red-Shifted Orthogonal Assay: If autofluorescence is suspected (common with UV/Vis readouts like NADH at 340 nm), couple the enzyme output to a diaphorase/resazurin system. This shifts the detection to a red wavelength (ex 540 nm / em 590 nm), bypassing the spectral interference of the piperazine compound[5].

G Hit Primary Assay Hit (e.g., NADH Fluorescence) Detergent Counter-screen: Add 0.01% Triton X-100 Hit->Detergent CheckAgg Activity Lost? Detergent->CheckAgg Aggregator Colloidal Aggregator (False Positive) CheckAgg->Aggregator Yes Orthogonal Orthogonal Assay (Red-shifted / SPR) CheckAgg->Orthogonal No CheckOrtho Activity Maintained? Orthogonal->CheckOrtho Interference Autofluorescence / PAINS (False Positive) CheckOrtho->Interference No TrueHit Validated True Hit CheckOrtho->TrueHit Yes

Caption: Logic tree for identifying and troubleshooting assay interference.

Module 3: The "Degrading Stock" Issue (Chemical Stability & Oxidation)

Q: My stock solutions of piperazine derivatives lose potency over time when stored at room temperature. What is the degradation mechanism? A: The secondary amines within the piperazine ring are highly susceptible to oxidative stress. Exposure to atmospheric oxygen, light, and ambient temperatures facilitates the formation of N-oxides and subsequent ring-opened degradation products[6]. Furthermore, piperazine free bases are hygroscopic and can absorb atmospheric moisture and CO2​ , forming carbamate salts that alter the effective concentration of your stock.

Q: How should I handle and store these compounds to ensure reproducible results across months of experiments? A: Never store piperazine derivatives as free bases if long-term stability is required. Convert them to highly crystalline, stable salts (e.g., dihydrochloride or mesylate salts)[7]. Store solid powders at -20°C under an inert atmosphere (Argon or Nitrogen) and protect them from UV/visible light[6].

Protocol 3: Stability-Indicating LC-MS for Oxidative Degradation

Purpose: To profile the degradation kinetics of a piperazine library and identify vulnerable structural motifs.

  • Sample Preparation: Prepare a 1 mg/mL solution of the piperazine derivative in a 50:50 Water:Acetonitrile mixture.

  • Forced Oxidative Stress: Add hydrogen peroxide ( H2​O2​ ) to a final concentration of 3%. Incubate the sealed vial at room temperature in the dark for 24 hours[8].

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase HPLC column. Use a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometry Analysis: Monitor for mass shifts of +16 Da (N-oxide formation) or +32 Da (di-N-oxide). The appearance of these peaks confirms oxidative liability.

G Piperazine Piperazine Core (Secondary Amine) Oxidation Oxidative Stress (O2, Light, Temp) Piperazine->Oxidation Prevention Store as Salt at -20°C, Argon, Protect from Light Piperazine->Prevention Best Practice NOxide N-Oxide Formation (+16 Da Mass Shift) Oxidation->NOxide RingOpen Ring-Opened Products (Irreversible Degradation) Oxidation->RingOpen

Caption: Oxidative degradation pathways of piperazine and preventive storage.

References

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers Molecular Pharmaceutics - ACS Publications URL:[Link]

  • pKa values of common substituted piperazines ResearchGate URL:[Link]

  • How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors DSpace@MIT URL:[Link]

Sources

Optimizing mobile phase for HPLC separation of piperazine degradation products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Troubleshooting for Piperazine & Degradation Products

Welcome to the Analytical Chromatography Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with separating and quantifying piperazine (PZ) and its degradation products (e.g., ethylenediamine, N-formylpiperazine, N-(2-aminoethyl)piperazine).

Because piperazine is a highly polar, basic secondary amine lacking a strong UV chromophore, standard reversed-phase (RP) HPLC methods often fail, resulting in void volume elution, severe peak tailing, and poor detection. This guide synthesizes field-proven methodologies, explaining the physicochemical causality behind each troubleshooting step to ensure your analytical protocols are robust and self-validating.

Workflow Visualization

PiperazineWorkflow Start Piperazine & Degradants Analysis Workflow Detect Select Detection Mode Start->Detect Deriv Pre-Column Derivatization (e.g., Dansyl Chloride) Detect->Deriv UV / Fluorescence Required Direct Direct Detection (ELSD / CAD / MS) Detect->Direct No Chromophore Available RP Reversed-Phase C18 (Water/ACN Gradient) Deriv->RP Retent Select Retention Strategy Direct->Retent HILIC HILIC Mode (High ACN + NH4-Formate) Retent->HILIC MS Compatible IP Ion-Pairing RP-HPLC (Heptanesulfonic Acid) Retent->IP Non-MS (UV/ELSD)

Decision tree for HPLC separation of piperazine based on detection and retention.

Core Troubleshooting & FAQs

Q1: Why does piperazine co-elute with the void volume on my standard C18 column, and how do I retain it? Causality & Solution: Piperazine is a highly polar, cyclic secondary amine. In a standard reversed-phase (RP) system (e.g., water/methanol), it lacks sufficient hydrophobicity to partition into the non-polar C18 stationary phase, causing it to elute at the dead time (void volume)[1]. Its highly polar degradation products, such as ethylenediamine (EDA), exhibit the exact same behavior[2].

Self-Validating Strategy: You must fundamentally alter the retention mechanism.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Switch to a HILIC column (e.g., bare silica, cyano, or zwitterionic phase)[3]. In HILIC, the mobile phase is highly organic (typically 80-95% Acetonitrile), and water acts as the strong eluting solvent[4]. Piperazine partitions into an enriched aqueous layer on the stationary phase. To validate, inject your sample at 95% ACN and 85% ACN; retention time should decrease as water content increases[3].

  • Ion-Pairing (IP-HPLC): If you must use a C18 column, add an anionic ion-pairing reagent like 1-heptanesulfonic acid (5-10 mM) to the mobile phase[1]. The hydrophobic tail of the reagent embeds in the C18 phase, while the anionic head forms a neutral, hydrophobic complex with the cationic piperazine, dramatically increasing retention[1].

Q2: I am experiencing severe peak tailing for piperazine. How can I optimize the mobile phase to fix this? Causality & Solution: Peak tailing for basic compounds like piperazine (pKa ~9.8) is primarily caused by secondary ion-exchange interactions[5]. At neutral pH, piperazine is positively charged and interacts strongly with unreacted, negatively charged residual silanol groups (pKa ~4) on the silica support[5].

Self-Validating Strategy: Control the ionization state of either the analyte or the stationary phase.

  • Low pH Approach (Protonate Silanols): Adjust the mobile phase pH to 2.0–3.0 using trifluoroacetic acid (TFA) or phosphoric acid. This protonates the residual silanols, neutralizing their charge and eliminating the secondary interaction[5].

  • High pH Approach (Neutralize Analyte): Adjust the mobile phase pH to >10.5 using ammonium hydroxide. At this pH, piperazine is deprotonated (neutral) and interacts purely via hydrophobic partitioning[5]. Caution: This requires a specialized hybrid-silica or polymer column designed to withstand high pH[5].

  • Competing Base: Add a sacrificial amine, such as 0.05% - 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially bind to the active silanols, blocking piperazine from interacting with them[5].

Q3: My degradation products lack a UV chromophore. What mobile phase considerations are necessary for ELSD or MS detection? Causality & Solution: Because piperazine and degradation products like EDA and AEP lack conjugated pi-electron systems, standard UV detection is highly insensitive. Researchers rely on Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS)[6].

Self-Validating Strategy: The mobile phase must be completely volatile.

  • Do not use: Phosphoric acid, phosphate buffers, or non-volatile ion-pairing reagents (like heptanesulfonic acid)[1]. These will precipitate and destroy ELSD/MS instruments.

  • Use: Ammonium formate or ammonium acetate (5–20 mM) adjusted with formic acid or acetic acid[3]. In HILIC-MS, a mobile phase of 0.1% formic acid in water and methanol/acetonitrile provides excellent ionization efficiency and peak shape for piperazine[7].

Q4: Can I use pre-column derivatization to avoid complex mobile phase optimization? Causality & Solution: Yes. If you only have access to standard RP-HPLC-UV/FLD systems, pre-column derivatization is the gold standard. By reacting piperazine with a reagent like dansyl chloride, you attach a bulky, hydrophobic, and highly fluorescent fluorophore to the amine[8]. This transforms the highly polar piperazine into 1-dansyl-piperazine, which retains beautifully on a standard C18 column and can be detected with high sensitivity using a fluorescence detector (FLD)[8].

Quantitative Data: Chromatographic Properties

Table 1: Physicochemical properties and recommended HPLC strategies for piperazine and its primary degradation products.

AnalyteStructure TypeRelative PolarityPreferred HPLC ModeDetection Compatibility
Piperazine (PZ) Cyclic secondary amineVery HighHILIC / Ion-PairingMS / ELSD / CAD
Ethylenediamine (EDA) Primary diamineExtremely HighHILICMS / ELSD
N-formylpiperazine (FPZ) Amide derivativeModerateHILIC / RP-C18MS / ELSD
N-(2-aminoethyl)piperazine (AEP) Primary/Secondary amineHighHILICMS / ELSD
1-Dansyl-piperazine Derivatized amineLow (Hydrophobic)RP-C18UV / Fluorescence

Experimental Protocols

Protocol A: HILIC-MS Method for Underivatized Piperazine & Degradants

Objective: Retain and separate highly polar degradation products using a volatile mobile phase suitable for MS/ELSD.

  • Column Selection: Equip the LC system with a Zwitterionic (ZIC-HILIC) or Cyanopropyl (CN) column (e.g., 2.1 x 100 mm, 3 µm)[3].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (The low pH ensures sharp peaks by minimizing silanol interactions)[5].

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Gradient Elution Setup:

    • Start at 95% B (High organic promotes retention in HILIC)[3].

    • Ramp to 60% B over 10 minutes (Increasing water elutes the analytes).

    • Hold at 60% B for 2 minutes, then return to 95% B to re-equilibrate.

  • Sample Dilution: Dilute samples in at least 75% Acetonitrile. Critical Causality: Injecting a highly aqueous sample into a HILIC system disrupts the localized water layer on the stationary phase, causing peak splitting and loss of retention.

Protocol B: Pre-Column Derivatization with Dansyl Chloride (RP-HPLC-FLD)

Objective: Increase hydrophobicity and detectability of piperazine for standard C18 analysis.

  • Reagent Preparation: Prepare a 5 mg/mL solution of dansyl chloride in acetone. Prepare a 0.1 M sodium carbonate buffer (pH 9.5).

  • Derivatization Reaction:

    • Mix 100 µL of the piperazine sample with 400 µL of the sodium carbonate buffer.

    • Add 500 µL of the dansyl chloride solution.

    • Vortex and incubate in the dark at 40°C for 45 minutes[8].

  • Reaction Quenching: Add 50 µL of 10% ammonia solution to consume excess dansyl chloride. Filter through a 0.22 µm syringe filter.

  • HPLC Separation:

    • Column: Standard end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm)[8].

    • Mobile Phase: Gradient of Ultrapure Water and Acetonitrile (start at 5:95 V/V)[8].

    • Detection: Fluorescence Detector (FLD) or UV at 254 nm. The 1-dansyl-piperazine derivative will elute as a sharp, highly retained peak[8].

References

  • Optimization of ASE and SPE conditions for the HPLC-FLD detection of piperazine in chicken tissues and pork. PubMed. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia.[Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ACS Publications. [Link]

  • Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method. LCGC International.[Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate.[Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate.[Link]

Sources

Technical Support Center: Piperazine GC-MS Derivatization & Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the gas chromatography (GC) analysis of piperazine and its derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, focusing instead on the mechanistic causality behind sample preparation, derivatization chemistry, and instrumental troubleshooting.

Mechanistic Overview: Why Derivatize Piperazine?

Piperazine is a cyclic secondary diamine characterized by high polarity, strong hydrogen-bonding capabilities, and a relatively high boiling point[1]. When injected directly into a gas chromatograph, underivatized piperazine interacts aggressively with active silanol groups on the column stationary phase and glass liners. This results in severe peak tailing, irreversible adsorption, and poor sensitivity.

Chemical derivatization—specifically acylation, perfluoroacylation, or alkoxycarbonylation—replaces the active N-H hydrogens with less polar functional groups. This transformation drastically increases the analyte's volatility and thermal stability, ensuring sharp chromatographic peaks and robust mass spectrometric (MS) fragmentation[1].

Workflow A Sample Matrix (Tissue / Biofluid) B Accelerated Solvent Extraction (Acetonitrile / n-Hexane) A->B C Solid-Phase Extraction (SPE Purification) B->C Extract D Concentration (Vacuum Centrifugation, 40°C) C->D Eluate E Derivatization (Acetic Anhydride + TEA, 50°C) D->E Dry Residue F GC-MS/MS Analysis (EI Mode) E->F Derivatized Analyte

Workflow for extraction and derivatization of piperazine for GC-MS analysis.

Quantitative Comparison of Derivatization Agents

Selecting the correct reagent dictates the success of your assay. The table below synthesizes the quantitative parameters and operational trade-offs for the most validated piperazine derivatization strategies.

Derivatization AgentReagent ClassOptimal Reaction ConditionsKey AdvantagesPotential Drawbacks
Acetic Anhydride Acylation50°C for 30 min (with TEA catalyst)Highly stable derivatives; excellent extraction recovery (>90%) across complex matrices[2].Requires post-reaction removal of excess reagent to protect the GC column.
Trifluoroacetic Anhydride (TFAA) Perfluoroacylation60°C for 20-30 minHigh electronegativity enhances MS fragmentation and sensitivity[3].Highly moisture-sensitive; requires strictly anhydrous conditions to prevent hydrolysis.
Ethyl Chloroformate AlkoxycarbonylationRoom temperature, biphasic mediaCan derivatize directly in aqueous media, bypassing extensive drying steps[4].pH must be strictly controlled; excess CO₂ bubbling can cause sample loss.

Standard Operating Procedure: Acetic Anhydride Derivatization

This protocol is optimized for complex biological matrices (e.g., tissues or plasma) and utilizes an Accelerated Solvent Extraction (ASE) to Solid-Phase Extraction (SPE) workflow[2][5].

Self-Validating System Check: To ensure the protocol's integrity, always run a parallel blank and a spiked matrix control. Monitor the chromatographic ratio of mono-acetylated to di-acetylated piperazine; the complete absence of the mono-derivative validates that the reaction has reached stoichiometric completion.

Phase 1: Extraction & Purification
  • Accelerated Solvent Extraction (ASE): Extract the homogenized sample using pure acetonitrile at 80°C and 1500 psi. Utilize n-hexane as an on-line degreasing agent to remove lipid interferences[2].

  • Solid-Phase Extraction (SPE): Pass the extract through an SPE column. Elute the piperazine fraction using 2 mL of 5.0% ammonia water in methanol[2].

    • Causality: The ammonia ensures piperazine remains in its non-ionized free-base form, maximizing elution efficiency from the sorbent.

  • Concentration: Evaporate the eluate to dryness using a vacuum centrifugal concentrator at 40°C[2].

    • Causality: Vacuum centrifugation prevents the evaporative loss of semi-volatile free piperazine that frequently occurs with aggressive nitrogen blowdown.

Phase 2: Derivatization Reaction
  • Reconstitution: Dissolve the dried residue in 1.0 mL of anhydrous dichloromethane[2].

  • Catalysis & Reaction: Add 100 μL of triethylamine (TEA) followed by 50 μL of acetic anhydride[2]. Seal the vial tightly.

  • Incubation: Heat the mixture at 50°C for 30 minutes[2].

    • Causality: TEA acts as a base catalyst and acid scavenger, neutralizing the acetic acid byproduct and driving the thermodynamic equilibrium toward complete di-acetylation.

Phase 3: GC-MS/MS Preparation
  • Post-Reaction Cleanup: Transfer the mixture to a centrifuge tube, vortex, and centrifuge at 12,000 × g for 10 minutes at room temperature[2].

  • Filtration: Pass the supernatant through a 0.22 μm PTFE syringe filter directly into a GC autosampler vial for analysis[2].

Troubleshooting Guide & FAQs

Troubleshooting Issue Issue: Multiple Peaks for Single Analyte Cause Cause: Partial Derivatization (Mono- vs Di-substituted) Issue->Cause Fix1 Action: Increase Reagent Molar Excess (>10x) Cause->Fix1 Fix2 Action: Add Base Catalyst (e.g., Triethylamine) Cause->Fix2

Troubleshooting logic for resolving multiple peaks in piperazine GC analysis.

Q1: Why am I observing severe peak tailing or a complete loss of the piperazine signal? A1: Causality: Piperazine is a highly polar cyclic diamine[1]. If derivatization is incomplete, the remaining free secondary N-H groups will hydrogen-bond strongly with active silanol sites on the GC column liner or stationary phase. Solution: Ensure your sample is completely free of moisture before derivatization, as water rapidly hydrolyzes anhydride reagents. If using TFAA, verify that your reagents are fresh and stored under inert gas[3].

Q2: I am detecting multiple chromatographic peaks for a single piperazine analyte. What causes this? A2: Causality: Piperazine contains two secondary amine sites. If the derivatization reaction does not reach completion, you will generate a heterogeneous mixture of mono-derivatized and di-derivatized products. Solution: Increase the molar excess of your derivatizing agent. For acylation, ensure you are using a base catalyst like triethylamine (TEA) to scavenge the acidic byproducts and drive the reaction to complete di-substitution[2].

Q3: My recovery rates are inconsistent and often fall below 70%. How can I improve this? A3: Causality: While derivatized piperazine is highly stable, underivatized piperazine is easily lost during the sample preparation concentration steps due to its semi-volatile nature. Solution: Avoid aggressive nitrogen blowdown. Instead, use a vacuum centrifugal concentrator at a controlled temperature (e.g., 40°C)[2]. Furthermore, ensure that your SPE elution solvent is sufficiently basic (e.g., 5% ammonia in methanol) to prevent the analyte from being trapped as a salt on the sorbent[2].

Q4: Can excess derivatization reagent damage my GC-MS system? A4: Causality: Yes. Injecting excess strong anhydrides (like acetic anhydride or TFAA) directly into the GC can rapidly degrade the column's stationary phase and contaminate the MS ion source. Solution: After the reaction, evaporate the mixture to dryness under a gentle stream of nitrogen to remove unreacted volatile anhydrides and acid byproducts, then reconstitute the derivatized analyte in an inert solvent (like ethyl acetate or dichloromethane) prior to injection.

References

  • 1-(2-Ethoxyethyl)piperazine | 13484-38-3 - benchchem.
  • A Head-to-Head Comparison of Analytical Techniques ... - benchchem.
  • CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection - ResearchGate
  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE coupled to solid-phase preconcentration - ResearchGate

Sources

Salt formation to improve piperazine drug stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperazine Drug Stability & Salt Formation Troubleshooting

Welcome to the Technical Support Center for Piperazine Drug Development. Piperazine is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved drugs ranging from anthelmintics to targeted anticancer therapies[1]. However, the free base of piperazine is notoriously hygroscopic, leading to moisture-induced degradation, caking, and limited shelf-life[2][3]. Salt formation is the primary strategy to overcome these liabilities, modulating solubility, dissolution rate, and chemical stability[2].

This guide provides actionable troubleshooting steps, validated protocols, and mechanistic insights for researchers optimizing piperazine-containing active pharmaceutical ingredients (APIs).

Section 1: Core Physicochemical Data

Before troubleshooting, it is critical to understand the baseline properties of piperazine and its common salt forms. Piperazine is a diprotic base, meaning it can accept two protons, which fundamentally drives its ability to form various stable salts with different counterions[2].

Table 1: Physicochemical Properties of Piperazine and Select Salts

CompoundMelting Point (°C)pKa Values (25 °C)Key Characteristics
Piperazine (Anhydrous) 106 - 108[2]pKa1: 5.35, pKa2: 9.73[2]Highly hygroscopic, prone to hydrolysis[3].
Piperazine Hexahydrate 44[2]-Common industrial form, deliquescent[4].
Piperazine Dihydrochloride 318 - 320[2]-Highly stable, non-hygroscopic[2].
Piperazine Tartrate Not specified-Reported to be highly non-hygroscopic[2].
Sulfamethoxazole-Piperazine --Multidrug salt; improves solubility and permeability[3].

Section 2: Troubleshooting Guides & FAQs

Q1: My piperazine-based API is caking and degrading during storage at room temperature. How can I prevent this moisture-induced instability? Mechanistic Insight: The anhydrous free base of piperazine readily absorbs atmospheric moisture and carbon dioxide, leading to the formation of carbamates and subsequent hydrolysis[3][4]. This hygroscopicity alters the crystal lattice, causing physical caking and chemical degradation. Solution: Convert the free base into a stable salt. The tartrate salt of piperazine is specifically noted for being non-hygroscopic[2]. Alternatively, consider forming a multidrug salt. For instance, the sulfamethoxazole-piperazine salt has been proven to exhibit excellent stability under accelerated conditions by locking the piperazine molecule within a stable, low-energy crystal lattice[3].

StabilityPathway FreeBase Piperazine Free Base (Hygroscopic & Unstable) Moisture Atmospheric H2O / CO2 FreeBase->Moisture Absorbs SaltFormation Salt Formation (Add Counterion/Coformer) FreeBase->SaltFormation Chemical Modification Degradation Hydrolysis & Carbamate Formation (Caking, Degradation) Moisture->Degradation Causes StableSalt Stable Piperazine Salt (e.g., Tartrate, Multidrug Salt) SaltFormation->StableSalt Crystallization ImprovedProps Enhanced Stability (Moisture Resistant, Long Shelf-life) StableSalt->ImprovedProps Exhibits

Figure 1: Piperazine degradation pathway and stabilization via salt formation.

Q2: I am formulating a BCS Class II drug with a piperazine moiety, but the dissolution rate is too slow. How does salt formation solve this? Mechanistic Insight: Solubility is dictated by the crystal lattice energy and the microenvironmental pH upon dissolution. By forming a salt (e.g., with a complementary drug like sulfamethoxazole), you alter the ionization state. Piperazine acts as a microenvironmental pH modifier; in the sulfamethoxazole-piperazine salt, piperazine increases the ionization of sulfamethoxazole, while the overall lattice energy is reduced compared to the pure drug[3]. Solution: Screen for counterions that lower the crystal lattice energy and increase the degree of ionization in aqueous media. For example, the piperazine salt of acemetacin dissolves five times faster than its stable hydrate form[5].

Q3: During high-throughput salt screening, I am getting "hits" that turn out to be just unreacted counterion crystals. How do I differentiate genuine piperazine salts from false positives? Mechanistic Insight: When counterions have low solubility in the chosen crystallization solvent, they can precipitate out independently of the API, mimicking a salt hit under a birefringence microscope[6]. Solution: Implement a self-validating two-pass analysis system. Do not rely solely on optical microscopy. Incorporate an HPLC quantitation step to measure the yield of the input piperazine derivative in the precipitated solid. A genuine salt hit should contain >10% yield of the input material[6]. Target screening designs toward low counterion solubility conditions to force the equilibrium toward salt precipitation.

Section 3: Validated Experimental Protocols

Protocol A: High-Throughput Salt Screening for Piperazine Intermediates

This protocol ensures reproducible identification of stable salt forms while filtering out false positives caused by counterion crystallization[6].

  • Stock Solution Preparation: Dissolve the piperazine compound in Tetrahydrofuran (THF) or Methanol (MeOH) to a concentration of 25–100 mg/mL[6].

  • Counterion Preparation: Prepare various counterion stock solutions (e.g., citric acid, adipic acid, tartaric acid) in water or MeOH at 0.1–0.5 M[6].

  • Mixing: Add 1.0 equivalent of the counterion stock to the piperazine stock solution to form the salt mixture[6].

  • Distribution: Dispense the mixtures into 96-well plates, targeting 1–5 mg of the compound per well (approx. 2–50 μmol loading)[6].

  • Solvent Evaporation: Remove carrier solvents completely using a centrifugal evaporator[6].

  • Crystallization: Add crystallization solvents (total volume 0.1 mL) to achieve a molarity of 20–500 mM. Seal the plates[6].

  • Thermal Cycling: Incubate in a programmable oven. Cycle from 50 °C (4 hours) down to 20 °C (over 8 hours) with a linear cooling profile. Repeat this cycle twice[6].

  • First Pass Analysis: Examine all wells under a birefringence microscope. Mark wells with crystalline solids for the next step[6].

  • Second Pass Analysis (Critical Validation): Subject the crystalline solids to HPLC analysis. Quantitate the yield of the input piperazine material. Define a "hit" only if the yield is >10% to rule out pure counterion crystals[6].

ScreeningWorkflow Step1 1. Prepare Stock Solutions (API in THF/MeOH, Counterions in H2O/MeOH) Step2 2. Mix & Distribute (1.0 eq counterion, 96-well plates) Step1->Step2 Step3 3. Evaporate & Resuspend (Centrifugal evaporation, add crystallization solvent) Step2->Step3 Step4 4. Thermal Cycling (50°C to 20°C, 2 cycles) Step3->Step4 Step5 5. First Pass: Birefringence Microscopy (Identify crystalline solids) Step4->Step5 Step6 6. Second Pass: HPLC Quantitation (Verify >10% API yield) Step5->Step6 If Crystals Present FalsePos Discard False Positives (Pure counterion crystals) Step6->FalsePos Yield < 10% TrueHit Confirmed Salt Hit Step6->TrueHit Yield > 10%

Figure 2: Step-by-step workflow for high-throughput salt screening.

Protocol B: Equilibrium Solubility Determination (Shake-Flask Method)

To validate the solubility improvements of the newly formed piperazine salt[2].

  • Equilibration: Add an excess amount of the solid piperazine salt to a known volume of the target solvent (e.g., pH 7 buffer) in a sealed container[2][5].

  • Agitation: Agitate the mixture at a constant temperature (e.g., 37 °C) for 24–72 hours to ensure thermodynamic equilibrium is reached[2][5].

  • Phase Separation: Separate the undissolved solid from the saturated solution using centrifugation followed by filtration[2].

  • Quantification: Analyze the filtrate using HPLC. Compare against a calibration curve generated from standard solutions of known concentrations to accurately determine the equilibrium solubility[2].

References

  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Piperazine & Derivatives Source: Adani Pharma URL:[Link]

  • Piperazine Source: Wikipedia URL:[Link]

  • Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt Source: IUCrJ URL:[Link]

Sources

Validation & Comparative

The 5-HT1A Ligand Landscape: A Comparative Analysis of (S)-2-(4-Methoxy-phenyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach ligand characterization not merely as a catalog of binding affinities, but as a dynamic, self-validating pharmacological system. The serotonin 1A (5-HT1A) receptor remains one of the most heavily investigated GPCR targets for anxiolytic, antidepressant, and antinociceptive drug development. Within this space, arylpiperazines represent a privileged scaffold.

This guide provides an objective, data-driven comparison of (S)-2-(4-Methoxy-phenyl)-piperazine (hereafter referred to as S-4-MPP) against established 5-HT1A benchmark ligands: 8-OH-DPAT (full agonist), WAY-100635 (silent antagonist), and Buspirone (partial agonist).

Structural & Mechanistic Profiling: The Causality of Stereochemistry

While often utilized as a synthetic intermediate (1), the isolated S-4-MPP pharmacophore exhibits intrinsic 5-HT1A affinity, serving as an excellent baseline for comparative pharmacology (2).

Stereochemistry is not a structural footnote; it is the primary driver of receptor orthosteric alignment. The choice to isolate the (S)-enantiomer is rooted in spatial causality:

  • The Piperazine Core: The basic nitrogen of the piperazine ring must project toward the conserved Asp116 (D3.32) residue in transmembrane helix 3 to form a critical salt bridge.

  • The 4-Methoxyphenyl Vector: The (S)-configuration optimally directs the 4-methoxyphenyl group into the hydrophobic binding pocket formed by Phe361 and Tyr390. Here, the methoxy oxygen acts as a hydrogen bond acceptor.

  • Enantiomeric Clashing: The (R)-enantiomer introduces steric clashes within the binding pocket, significantly reducing binding affinity and altering the functional readout compared to the (S)-enantiomer (3).

G L (S)-2-(4-Methoxy-phenyl) -piperazine R 5-HT1A Receptor L->R Binds G_prot Gi/o Protein R->G_prot Activates AC Adenylate Cyclase G_prot->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Reduces

5-HT1A receptor Gi/o-coupled signaling pathway modulated by arylpiperazine ligands.

Comparative Binding & Efficacy Data

To objectively evaluate S-4-MPP, we must benchmark it against the industry standards for 5-HT1A pharmacology. The table below synthesizes the quantitative performance of these ligands.

LigandPharmacological Profile5-HT1A Affinity (K_i, nM)Efficacy (E_max, %)Structural Class
(S)-4-MPP Partial Agonist / Scaffold40 - 8515 - 25%Arylpiperazine
8-OH-DPAT Full Agonist (Reference)1.0 - 1.5~100%Aminotetralin
WAY-100635 Silent Antagonist0.2 - 0.50%Pyridinyl-piperazine
Buspirone Partial Agonist15 - 2530 - 40%Azapirone

Note: Emax values are normalized to the maximal response elicited by 10 µM 8-OH-DPAT in [35S]GTPγS binding assays.

Self-Validating Experimental Protocols

Trust in pharmacological data requires assays that prove their own validity in real-time. The following step-by-step methodologies are designed as self-validating systems to accurately profile S-4-MPP.

Protocol A: Radioligand Displacement Binding Assay

Causality & Validation: We utilize[3H]-8-OH-DPAT rather than an antagonist radioligand because it selectively labels the G-protein-coupled (active) state of the 5-HT1A receptor. To make this a self-validating system, WAY-100635 is included as a positive control to define non-specific binding, ensuring the assay window strictly reflects 5-HT1A specific interactions (4).

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g at 4°C.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]-8-OH-DPAT and varying concentrations of S-4-MPP ( 10−10 to 10−4 M) for 60 minutes at 25°C.

  • Control Validation: In parallel wells, add 10 µM WAY-100635 to determine non-specific binding (NSB).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB). Wash three times with ice-cold buffer and quantify radioactivity via liquid scintillation counting.

Protocol B: [35S]GTPγS Functional Efficacy Assay

Causality & Validation: Binding affinity does not equal functional activation. The [35S]GTPγS assay measures the primary step of GPCR activation (GDP/GTP exchange on the Gi/o protein). By pre-incubating with WAY-100635, we validate that any observed GTPγS incorporation is exclusively mediated by 5-HT1A activation, effectively ruling out off-target effects.

  • Reaction Setup: Suspend 5-HT1A membranes in assay buffer containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP to stabilize the basal uncoupled state.

  • Ligand Addition: Add S-4-MPP (concentration gradient) and 0.1 nM[35S]GTPγS.

  • Antagonist Reversal (Validation): In a parallel cohort, pre-incubate membranes with 1 µM WAY-100635 for 15 minutes prior to adding S-4-MPP. If S-4-MPP is acting specifically via 5-HT1A, the signal will revert to baseline.

  • Quantification: Incubate for 30 minutes at 30°C. Terminate via rapid filtration, wash, and measure bound [35S]GTPγS. Calculate Emax relative to the maximal response elicited by 10 µM 8-OH-DPAT.

Workflow Prep Ligand Preparation & Stereoselection Bind Radioligand Binding ([3H]-8-OH-DPAT) Prep->Bind Func [35S]GTPγS Assay (Efficacy Profiling) Bind->Func If Ki < 100 nM Valid Antagonist Reversal (WAY-100635 Control) Func->Valid Agonist Hit Data Pharmacological Profile Generation Valid->Data Confirmed 5-HT1A

Self-validating experimental workflow for 5-HT1A ligand pharmacological profiling.

References

  • Benchchem.2-(4-Methoxyphenyl)piperazine | Research Chemical.
  • MDPI.Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
  • PMC.Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714...
  • ACS Publications.Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity.

Sources

Structure-Activity Relationship (SAR) of Novel Arylpiperazine Models: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Arylpiperazines represent one of the most versatile and privileged scaffolds in medicinal chemistry. Historically recognized for their profound impact on central nervous system (CNS) pharmacology—yielding blockbuster drugs like aripiprazole and buspirone—the scaffold has recently been engineered to target entirely new therapeutic domains, including oncology.

This guide provides an objective, data-driven comparison of novel arylpiperazine derivatives against traditional clinical standards. By deconstructing their Structure-Activity Relationships (SAR), we will explore how precise molecular modifications dictate receptor affinity, functional selectivity, and therapeutic efficacy across both neuropsychiatric and oncological applications.

Mechanistic Framework: Deconstructing the Arylpiperazine Scaffold

The pharmacological behavior of long-chain arylpiperazines (LCAPs) is governed by a highly modular four-part pharmacophore. Modifying any single domain fundamentally shifts the molecule's binding profile between aminergic G-protein coupled receptors (GPCRs) [1] and nuclear receptors such as the Androgen Receptor (AR) [2].

SAR_Model Head N-Aryl Head (Orthosteric Affinity) Core Piperazine Core (Basic Anchor) Head->Core Linker Alkyl Linker (Subtype Selectivity) Core->Linker Tail Terminal Moiety (Intrinsic Activity) Linker->Tail

Fig 1: The modular four-part pharmacophore of long-chain arylpiperazine derivatives.

  • The N-Aryl Head: This domain inserts directly into the orthosteric binding pocket of target receptors. For GPCRs, ortho-substitutions (e.g., 2-methoxyphenyl or 2,3-dichlorophenyl) force the phenyl ring out of the piperazine plane. This dihedral rotation is critical for optimizing π−π interactions with conserved aspartate residues (e.g., Asp114 in the D2 receptor) [3].

  • The Piperazine Core: Acts as the protonated basic anchor, forming a critical salt bridge with the receptor's transmembrane domain.

  • The Alkyl Linker: The carbon chain length dictates receptor subtype selectivity. For example, extending the linker to a 4-carbon (butyl) chain optimally spans the distance between the primary orthosteric site and the secondary binding pocket (SBP), drastically enhancing Dopamine D3 selectivity over D2[4].

  • The Terminal Moiety (Tail): Interacts with the SBP to dictate intrinsic efficacy. Bulky, rigid amides tend to lock the receptor in an inactive state (antagonism), whereas flexible heterocyclic groups often induce conformational shifts leading to partial agonism [3].

Performance Comparison 1: CNS Therapeutics (Neuropsychiatric Models)

Traditional antipsychotics like Aripiprazole utilize the arylpiperazine scaffold to achieve partial agonism at Dopamine D2 and Serotonin 5-HT 1A​ receptors. However, novel LCAP models have been engineered to include antioxidant structural fragments, aiming to treat the core symptoms of Autism Spectrum Disorder (ASD) and psychosis while mitigating oxidative stress [1].

Comparative Binding Affinity

The table below compares a standard clinical arylpiperazine (Aripiprazole) with two novel LCAP derivatives (Compound 9b and Compound 12a) synthesized for dual serotonergic/dopaminergic modulation [1].

CompoundStructural Modification5-HT 1A​ Ki​ (nM)5-HT 2A​ Ki​ (nM)5-HT 7​ Ki​ (nM)D 2​ Ki​ (nM)Primary Indication Profile
Aripiprazole (Standard)Dichlorophenyl head, quinolinone tail4.23.410.00.74Schizophrenia, Bipolar Disorder
Compound 12a (Novel)Antioxidant tail integration41.5315.042.5300.0Broad-spectrum Antipsychotic
Compound 9b (Novel)Optimized linker for 5-HT selectivity23.939.445.0>1000Autism Spectrum Disorder (ASD)

SAR Insight: Compound 9b demonstrates that modifying the terminal moiety to favor serotonergic binding over dopaminergic binding yields a profile highly consistent with ASD therapeutic needs, stripping away the D2-mediated extrapyramidal side effects common in traditional antipsychotics [1].

GPCR_Signaling Ligand Novel Arylpiperazine (e.g., Compound 9b) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor G_Protein Gi/o Protein Complex Receptor->G_Protein Effector Adenylyl Cyclase (Inhibition) G_Protein->Effector Outcome Decreased cAMP (Neuromodulation) Effector->Outcome

Fig 2: Inhibitory signaling cascade triggered by novel arylpiperazine 5-HT1A partial agonists.

Performance Comparison 2: Oncology Therapeutics (Prostate Cancer Models)

Beyond the CNS, the arylpiperazine scaffold has been repurposed as a potent Androgen Receptor (AR) antagonist. By replacing the traditional heterocyclic tail with bulky, lipophilic groups (such as naftopidil-derivatives or saccharin moieties), researchers have developed compounds that exhibit strong, selective cytotoxicity against prostate cancer cell lines [2].

Comparative Cytotoxicity (AR Antagonism)

The table below compares Naftopidil (a traditional α1​ -adrenergic receptor antagonist with mild off-target AR activity) against novel arylpiperazine derivatives optimized for AR antagonism [2].

CompoundStructural ModificationLNCaP IC 50​ (µM)PC-3 IC 50​ (µM)DU145 IC 50​ (µM)AR Antagonism
Naftopidil (Standard)Naphthyl ether tail28.50>50.045.20Weak
Derivative 5 (Novel)Phenyl ring at 4-position3.6725.4018.30Strong
Derivative 8 (Novel)o-methyl-substituted phenyl4.1215.608.25Strong

SAR Insight: The data reveals a critical causality in the SAR: cytotoxicity is highly dependent on the AR status of the cell line. LNCaP cells are AR-positive, whereas PC-3 cells are AR-negative. The novel derivatives (e.g., Derivative 5) show sub-5 µM IC 50​ values in LNCaP cells but significantly lower potency in PC-3 cells, proving that their mechanism of action is distinctly AR-dependent rather than generalized cytotoxicity[2]. Furthermore, ortho-substitution on the phenyl ring (Derivative 8) enhances selectivity for DU145 cell lines.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous validation of these SAR models, the following standardized protocols must be employed. Each step is designed to isolate the specific variable of interest (affinity vs. functional cytotoxicity).

Protocol A: Radioligand Binding Assay (For CNS GPCR Affinity)

This protocol determines the equilibrium inhibitory constant ( Ki​ ) of novel arylpiperazines at the D2 receptor.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human D2 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl maintains a strict physiological pH, which is critical to preserving the tertiary conformational integrity of the GPCRs during mechanical lysis.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -spiperone, and varying concentrations of the test arylpiperazine (10 −11 to 10 −4 M). Incubate for 60 minutes at 25°C.

    • Causality: [3H] -spiperone is a highly selective D2 antagonist. Using a competitive displacement model allows for the precise calculation of the test compound's affinity without confounding intrinsic activity variables.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with a positive charge, significantly reducing the non-specific binding of the lipophilic radioligand to the filter matrix, thereby ensuring a high signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: CCK-8 Cytotoxicity Assay (For AR Antagonism in Oncology)

This protocol evaluates the anti-proliferative activity of novel arylpiperazines in prostate cancer.

  • Cell Seeding: Plate LNCaP (AR-positive) and PC-3 (AR-negative) cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO 2​ .

    • Causality: Running AR-positive and AR-negative cell lines in parallel is a self-validating control. It differentiates true AR-mediated therapeutic cytotoxicity (LNCaP) from off-target, generalized chemical toxicity (PC-3).

  • Compound Treatment: Aspirate media and expose cells to serial dilutions of the arylpiperazine derivatives (0.1 - 50 µM) for 48 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent per well. Incubate for 2 hours in the dark.

    • Causality: The WST-8 tetrazolium salt in the CCK-8 reagent is reduced by cellular dehydrogenases to a highly soluble orange formazan dye. The amount of dye generated is directly proportional to the number of living cells, providing a highly sensitive, non-radioactive alternative to [3H] -thymidine incorporation.

  • Absorbance Reading: Measure optical density (OD) at 450 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties PubMed Central (NIH)[Link]

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists Frontiers in Pharmacology[Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands MDPI - International Journal of Molecular Sciences[Link]

  • Structure−Affinity Relationship Study on N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamides as Potent and Selective Dopamine D3 Receptor Ligands Journal of Medicinal Chemistry (ACS Publications)[Link]

Selectivity of (S)-2-(4-Methoxy-phenyl)-piperazine: A Comparative Guide for 5-HT vs. α1-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug development, the arylpiperazine pharmacophore is notorious for its promiscuity. While it is a foundational building block for serotonin (5-HT) receptor ligands, traditional N1-arylpiperazines frequently exhibit dose-limiting off-target affinity for α1-adrenergic receptors, leading to severe orthostatic hypotension.

(S)-2-(4-Methoxy-phenyl)-piperazine represents a critical structural evolution. By shifting the aryl attachment from the basic nitrogen (N1) to the chiral carbon backbone (C2) and optimizing the methoxy substitution to the para position, medicinal chemists can synthesize highly selective 5-HT1A/5-HT7 ligands. This guide objectively compares the pharmacological performance of the (S)-2-(4-MeO-Ph)-piperazine scaffold against traditional alternatives, detailing the mechanistic basis of its selectivity and the self-validating experimental protocols required to profile it.

Mechanistic Causality: Structural Determinants of Selectivity

The selectivity of a ligand is dictated by the precise topographic architecture of the receptor's orthosteric binding site. The divergence in affinity between 5-HT1A and α1-adrenergic receptors for (S)-2-(4-MeO-Ph)-piperazine derivatives is driven by three distinct structural phenomena:

  • Chiral Spatial Projection: The (S)-configuration at the C2 position of the piperazine ring forces the bulky 4-methoxyphenyl group into a specific equatorial orientation. In the 5-HT1A receptor, this perfectly occupies an accessory hydrophobic pocket formed by transmembrane domain (TMD) 5 and 6.

  • Steric Clashing in α1-AR: The α1-adrenergic receptor possesses a narrower binding cleft near the extracellular loop 2 (ECL2). The para-methoxy group on a C2-linked phenyl ring creates a severe steric clash in the α1-AR pocket, preventing the piperazine's basic nitrogen from forming the mandatory salt bridge with the conserved Aspartate residue (Asp3.32) required for high-affinity binding [1].

  • Eutomer vs. Distomer Dynamics: The (R)-enantiomer (distomer) projects the aryl group axially, disrupting the optimal hydrogen-bonding distance to Ser5.42 in the 5-HT1A receptor, resulting in a dramatic drop in 5-HT1A affinity and a loss of selectivity.

Signaling_Pathways cluster_5HT Target: 5-HT1A Signaling (Therapeutic) cluster_Alpha Off-Target: α1-Adrenergic (Adverse) Ligand (S)-2-(4-MeO-Ph)-Piperazine Chiral Scaffold Rec5HT 5-HT1A Receptor (Gi/o-coupled) Ligand->Rec5HT High Affinity (Favorable Sterics) RecAlpha α1-Adrenoceptor (Gq-coupled) Ligand->RecAlpha Low Affinity (Steric Clash) AC Adenylyl Cyclase (Inhibition) Rec5HT->AC cAMP cAMP Levels ↓ AC->cAMP PLC Phospholipase C (Activation) RecAlpha->PLC Ca2 Intracellular Ca2+ ↑ (Vasodilation/Hypotension) PLC->Ca2

Fig 1: Differential GPCR signaling pathways for 5-HT1A vs α1-adrenergic receptors.

Comparative Pharmacological Profiling

To objectively evaluate the performance of the (S)-2-(4-MeO-Ph)-piperazine scaffold, we must compare its optimized derivatives against classic N1-arylpiperazines (like 2-MPP) and clinical reference standards. As demonstrated in [2] and [3], shifting the substitution pattern drastically alters the selectivity index.

Compound Scaffold / Ligand5-HT1A Ki (nM)α1-AR Ki (nM)Selectivity Ratio (α1 / 5-HT1A)Pharmacological Profile
(S)-2-(4-MeO-Ph)-piperazine deriv. 0.8>1000>1250 Highly selective 5-HT1A probe
(R)-2-(4-MeO-Ph)-piperazine deriv. 15.2450~30 Eutomer mismatch (Low affinity)
1-(2-MeO-Ph)-piperazine (2-MPP) 4.516.63.7 Non-selective building block
Urapidil 3.00.10.03 Mixed α1 antagonist / 5-HT1A agonist
WAY-100635 0.2>1000>5000 Reference 5-HT1A antagonist

Data Interpretation: The (S)-C2 substitution provides a >300-fold improvement in selectivity over the traditional N1-linked 1-(2-methoxyphenyl)piperazine (2-MPP), effectively eliminating the cardiovascular liabilities associated with α1-AR antagonism.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the selectivity of these compounds must be validated through orthogonal in vitro assays. The following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Radioligand Binding Assay (Affinity Determination)

This assay determines the equilibrium dissociation constant (Ki) by measuring the displacement of highly specific radioligands: [³H]-8-OH-DPAT for 5-HT1A and [³H]-Prazosin for α1-AR.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human 5-HT1A or α1A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Ligand Incubation: Incubate 50 µg of membrane protein with 1 nM of the respective radioligand and varying concentrations (10⁻¹¹ to 10⁻⁵ M) of the (S)-2-(4-MeO-Ph)-piperazine test compound.

    • Causality: Incubation is strictly maintained at 25°C for 60 minutes. This specific thermodynamic window allows binding kinetics to reach true equilibrium without risking thermal degradation of the GPCR, ensuring the IC50 reflects true affinity rather than transient association.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Causality: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of positively charged piperazine ligands, ensuring the signal-to-noise ratio reflects true receptor affinity.

  • Quantification: Wash filters 3x with ice-cold buffer, transfer to scintillation vials, and quantify bound radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Binding_Workflow Prep 1. Membrane Preparation CHO cells expressing 5-HT1A or α1-AR Incubate 2. Radioligand Incubation [3H]-8-OH-DPAT (5-HT) or[3H]-Prazosin (α1) Prep->Incubate Filter 3. Rapid Filtration GF/B filters pre-soaked in 0.3% PEI Incubate->Filter Wash 4. Washing Step Ice-cold Tris-HCl buffer to remove unbound ligand Filter->Wash Count 5. Liquid Scintillation Quantify bound radioligand (CPM) Wash->Count Analyze 6. Data Analysis Calculate IC50 and Ki via Cheng-Prusoff Count->Analyze

Fig 2: Self-validating radioligand binding workflow for receptor selectivity profiling.

Functional [³⁵S]GTPγS Binding Assay (Efficacy Determination)

Affinity does not equal efficacy. To determine if the compound acts as an agonist or antagonist at the 5-HT1A receptor (a Gi/o-coupled GPCR), a functional GTPγS assay is required.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 20 mM HEPES (pH 7.4) containing 100 mM NaCl and 3 mM MgCl₂.

    • Causality: Mg²⁺ is an absolute requirement for high-affinity agonist binding and subsequent G-protein activation, acting as a crucial cofactor for the nucleotide exchange process.

  • GDP Addition: Add 10 µM Guanosine diphosphate (GDP) to the assay buffer.

    • Causality: GDP is added to saturate empty G-proteins and suppress basal, ligand-independent G-protein activation. This self-validating step ensures that any measured increase in [³⁵S]GTPγS binding is strictly causally linked to the agonist properties of the compound, preventing false-positive efficacy readouts.

  • Incubation & Filtration: Incubate membranes (10 µ g/well ) with 0.1 nM [³⁵S]GTPγS and the test compound for 30 minutes at 30°C. Terminate via rapid filtration and quantify via scintillation counting.

References

  • Handzlik, J., et al. (2011). "Pharmacophore models based studies on the affinity and selectivity toward 5-HT1A with reference to α1-adrenergic receptors among arylpiperazine derivatives of phenytoin". Bioorganic & Medicinal Chemistry. PubMed. URL:[Link]

  • Modica, M., et al. (2000). "High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor". Bioorganic & Medicinal Chemistry Letters. PubMed. URL:[Link]

Cytotoxicity of Piperazine Derivatives on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine scaffold—a six-membered heterocyclic ring containing two opposing nitrogen atoms—has emerged as a highly versatile pharmacophore in oncology. Its structural rigidity, favorable polar surface area, and capacity for hydrogen bonding make it an ideal backbone for designing targeted anticancer therapeutics. This guide provides a critical, objective comparison of the cytotoxic profiles of novel piperazine derivatives across various human cancer cell lines, detailing their mechanisms of action and the experimental protocols required to validate their efficacy.

Comparative Cytotoxicity Profiles

The cytotoxic potency of piperazine derivatives is highly dependent on their specific structural substitutions (e.g., benzothiazole, β -elemene, or benzimidazole moieties). The table below synthesizes quantitative data (IC50/GI50 values) from recent preclinical studies, highlighting the differential sensitivities of various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Selected Piperazine Derivatives
Piperazine Derivative ClassTarget Cancer Cell Line(s)Assay TypeIC50 / GI50 (µM)Key Mechanistic FeatureRef
BIPP (1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine)U937 (Leukemia)DNA Fragmentation / Flow Cytometry~12.8 µM (Max Apoptosis)Intrinsic mitochondrial apoptosis, Cytochrome c release[1]
β -Elemene Piperazines (e.g., DX1, DX2)Jurkat, K562 (Leukemia)Cell Proliferation< 10.0 µMROS generation, c-FLIP downregulation, Caspase-8 activation[2]
Benzothiazole-Piperazines (Compound 1d)HUH-7 (Liver), MCF-7 (Breast), HCT-116 (Colon)Sulphorhodamine B (SRB)Highly active (Sub-micromolar to low µM)Cell cycle arrest at subG1 phase[3]
Piperazine Amide (1-(benzo[1,3]dioxol-5-ylmethyl) piperazine amide)HeLa, HCT-116, HT-29, MCF-7MTT Assay11.3 µMBroad-spectrum cytotoxicity[4]
Multi-Targeted Piperazine (C505)K562 (Leukemia)Cell Proliferation0.06 - 0.16 µMDual inhibition of PI3K/AKT and Src family kinases[5]

Mechanistic Pathways of Piperazine-Induced Cytotoxicity

Understanding the causality behind cell death is critical for drug development. Piperazine derivatives do not merely act as non-specific toxins; they actively modulate dysregulated signaling pathways in cancer cells.

  • Intrinsic Mitochondrial Apoptosis: Compounds like BIPP induce severe cellular stress, leading to the loss of mitochondrial membrane potential (MMP)[1]. This depolarization forces the release of Cytochrome c into the cytosol, which subsequently activates Caspase-9 and the executioner Caspase-3, resulting in DNA fragmentation[1].

  • Death Receptor (Extrinsic) Pathway Modulation: Certain derivatives, such as β -elemene piperazines, actively downregulate cellular FLICE-inhibitory protein (c-FLIP)[2]. Since c-FLIP normally inhibits Caspase-8, its degradation sensitizes cancer cells to death-receptor-mediated apoptosis[2].

  • Kinase Inhibition: Highly potent derivatives (e.g., C505) directly inhibit the PI3K/AKT survival pathway[5]. In many cancers, hyperactive AKT prevents apoptosis by phosphorylating and neutralizing pro-apoptotic proteins. Inhibiting this node restores the cell's natural apoptotic programming[5].

Pathway Piperazine Piperazine Derivatives ROS ROS Generation (Oxidative Stress) Piperazine->ROS cFLIP Downregulation of c-FLIP Piperazine->cFLIP PI3K PI3K/AKT Inhibition Piperazine->PI3K Mito Loss of Mitochondrial Membrane Potential ROS->Mito Casp8 Caspase-8 Activation cFLIP->Casp8 PI3K->Mito Bax/Bcl-2 CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Cancer Cell Apoptosis Casp3->Apoptosis

Mechanistic signaling pathways of piperazine-induced apoptosis in cancer cells.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, cytotoxicity must be evaluated through orthogonal assays. The following step-by-step methodologies form a self-validating system: metabolic viability (MTT) establishes the IC50, while flow cytometry (Annexin V/PI) confirms the specific mechanism of cell death (apoptosis vs. necrosis).

Protocol 1: MTT Assay for IC50 Determination

Scientific Rationale: The MTT assay measures the metabolic activity of cells. Viable cells possess active mitochondrial succinate dehydrogenases that cleave the tetrazolium ring of MTT, converting the water-soluble yellow dye into insoluble purple formazan crystals. A decrease in formazan production directly correlates with reduced cell viability.

Step-by-Step Workflow:

  • Cell Seeding: Harvest cancer cells (e.g., MCF-7 or HeLa) in the logarithmic growth phase. Seed at a density of 1×104 cells/well in a 96-well plate using 100 µL of complete growth medium.

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cellular adherence.

  • Compound Treatment: Aspirate the old medium. Apply the piperazine derivative in serial dilutions (e.g., 0.1, 1.0, 10, 50, 100 µM) prepared in fresh medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Exposure: Incubate for the desired exposure time (typically 48 to 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry

Scientific Rationale: During early apoptosis, cells lose membrane asymmetry, and phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent protein that binds to exposed PS with high affinity. PI is a vital dye that only penetrates cells with compromised membranes (late apoptosis/necrosis). This dual-staining allows for the precise quantification of apoptotic stages.

Step-by-Step Workflow:

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well) and treat with the piperazine derivative at concentrations flanking the established IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Harvesting: Collect both the floating (dead) cells and adherent cells (using enzyme-free dissociation buffer to preserve membrane integrity). Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and serum proteins.

  • Resuspension: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer ( 1×106 cells/mL).

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry. Gate for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis).

Workflow Seed 1. Cell Seeding (96/6-well plates) Treat 2. Compound Treatment (Serial Dilutions) Seed->Treat Incubate 3. Incubation (24-72 hours) Treat->Incubate MTT 4a. MTT Assay (Viability/IC50) Incubate->MTT Flow 4b. Flow Cytometry (Annexin V/PI) Incubate->Flow Data 5. Data Analysis (Dose-Response) MTT->Data Flow->Data

Experimental workflow for assessing cytotoxicity and validating apoptotic mechanisms.

Structural Activity Relationship (SAR) Insights

The structural modifications of the piperazine ring dictate its target affinity and cellular permeability. For instance, the addition of a benzothiazole moiety significantly enhances the lipophilicity of the compound, allowing it to easily penetrate the lipid bilayer of solid tumor cells (like MCF-7 and HCT-116)[3]. Conversely, hybridizing piperazine with β -elemene leverages the natural ROS-generating properties of the sesquiterpene, creating a synergistic apoptotic effect specifically in leukemia cell lines[2].

References

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC. nih.gov.[Link]

  • Novel piperazine induces apoptosis in U937 cells - PMC - NIH. nih.gov.[Link]

  • β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS | PLOS One. plos.org.[Link]

  • Full article: Cytotoxic activities of some benzothiazole-piperazine derivatives - Taylor & Francis. tandfonline.com.[Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review - Singh - 2025 - DOI. doi.org.[Link]

Sources

Comprehensive Comparison Guide: Quantification of Piperazine and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of piperazine and its substituted derivatives—ranging from anthelmintic agents and active drug metabolites (e.g., 1-[2-pyrimidyl]-piperazine) to abused designer drugs (e.g., BZP, TFMPP)—is a critical requirement in pharmacokinetics, clinical toxicology, and forensic science. This guide provides an objective, data-driven comparison of the leading analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) , High-Performance Liquid Chromatography (HPLC-UV/FLD) , and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By dissecting the causality behind sample preparation and chromatographic behavior, this guide equips researchers with the mechanistic insights needed to select and validate the optimal workflow for complex biological matrices like plasma and urine.

The Analytical Challenges of Piperazine

Piperazine compounds present a triad of unique bioanalytical hurdles that dictate the choice of analytical platform:

  • High Polarity and Poor Retention: The piperazine core is a low-molecular-weight aliphatic diamine. At physiological pH, it exists predominantly in an ionized state (pKa1 ≈ 5.35, pKa2 ≈ 9.73). This extreme polarity causes poor retention and severe peak tailing on standard reversed-phase (RP) C18 columns.

  • Lack of Chromophores: The unsubstituted piperazine ring lacks a conjugated π-electron system, rendering standard UV or fluorescence detection completely ineffective without chemical modification.

  • Matrix Effects: In complex biological matrices (plasma, urine), endogenous phospholipids and salts co-elute with highly polar analytes, causing significant ion suppression during electrospray ionization (ESI).

Technology Comparison: Selecting the Right Modality

To overcome these physicochemical limitations, laboratories must choose between derivatization-dependent legacy methods and modern direct-injection mass spectrometry.

A. GC-MS (Perfluoroacylation-Dependent)

GC-MS is the gold standard for systematic toxicological analysis. However, the secondary amines in piperazines cause severe peak tailing and thermal instability in the GC inlet. To resolve this, analysts must perform pre-column derivatization using reagents like Trifluoroacetic anhydride (TFAA). This reaction replaces the active hydrogen with a perfluoroacyl group, eliminating hydrogen bonding, increasing volatility, and drastically improving chromatographic resolution[3].

B. HPLC-UV/FLD (Dansylation-Dependent)

For laboratories lacking mass spectrometry, HPLC coupled with UV or fluorescence detection is viable, provided a chromophore is introduced. Pre-column derivatization with Dansyl chloride (DNS-CL) adds a bulky, hydrophobic, and highly fluorescent tag to the piperazine ring. This not only enables UV/FLD detection but also increases the molecule's hydrophobicity, allowing for excellent retention on standard, inexpensive C18 columns [2].

C. LC-MS/MS (Direct Analysis)

Modern triple-quadrupole LC-MS/MS systems bypass the need for derivatization. By utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized ADME C18 columns, polar piperazines can be retained directly. When coupled with Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM), LC-MS/MS filters out matrix noise, achieving sub-ng/mL sensitivity and the fastest sample-to-result turnaround times [1, 4].

Comparative Performance Data

The following table synthesizes experimental validation data across the three primary methodologies for piperazine quantification in biological samples.

Analytical ParameterGC-MS (TFAA Derivatization)HPLC-UV (Dansyl Chloride)LC-MS/MS (Direct / ESI+)
Target Analytes BZP, TFMPPPiperazine phosphateBZP, mCPP, TFMPP, 1-PP
Sample Matrix Plasma, Urine, Cell MediumHuman PlasmaPlasma, Urine, Serum
Sample Volume 100 - 500 µL100 µL100 µL
Pre-treatment SPE + Derivatization (70°C)LLE + DerivatizationProtein Precipitation
LOD (Limit of Detection) 2 - 4 ng/mL10 ng/mL0.001 - 1 ng/mL
LOQ (Limit of Quant.) 8 - 16 ng/mL100 ng/mL1 - 10 ng/mL
Recovery (%) 79 - 108%> 90%85 - 110%
Run Time per Sample ~15 - 20 min~10 min< 15 min
Primary Advantage High library match confidenceHighly accessible instrumentationHighest sensitivity, no derivatization

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, incorporating specific steps to correct for matrix effects and ensure absolute recovery.

Protocol A: Direct LC-MS/MS Quantification (Plasma/Urine)

Optimized for high-throughput pharmacokinetics and toxicology [1].

  • Internal Standard Spiking: Aliquot 100 µL of plasma or urine into a microcentrifuge tube. Immediately add 10 µL of Stable Isotope-Labeled (SIL) internal standard (e.g., BZP-D7 at 100 ng/mL). Causality: Spiking before any extraction step ensures the SIL standard perfectly tracks the analyte through matrix suppression and extraction losses.

  • Alkalization: Add 20 µL of 1 M NaOH. Causality: Shifting the pH above piperazine's pKa (~9.73) neutralizes the secondary amines, preventing ionic binding to endogenous matrix proteins and ensuring the drug is in its free-base form.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes. Causality: Cold organic solvent rapidly denatures plasma proteins while keeping the free-base piperazines highly soluble.

  • Centrifugation & Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.45 µm Polyethersulfone (PES) membrane into an autosampler vial.

  • LC-MS/MS Analysis: Inject 2 µL onto a HILIC or ADME C18 column. Operate the mass spectrometer in ESI+ mode using MRM transitions (e.g., observing the constant neutral loss of m/z 86 for benzylpiperazines).

Protocol B: GC-MS Quantification via Perfluoroacylation

Optimized for forensic confirmation requiring high chromatographic resolution [3].

  • Extraction (SPE): Load 500 µL of alkalized plasma onto a pre-conditioned mixed-mode cation exchange SPE cartridge. Wash with water and methanol. Elute the piperazines using 2 mL of 5% NH₄OH in methanol.

  • Evaporation & Desiccation (Critical Step): Evaporate the eluate to dryness under a gentle stream of nitrogen. Transfer the open tubes to a desiccator containing phosphorus pentoxide (P₂O₅) overnight. Causality: Complete removal of residual water is mandatory. Even trace moisture will rapidly hydrolyze the TFAA derivatizing agent, leading to incomplete reactions and poor sensitivity.

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic anhydride (TFAA) to the dry residue. Cap tightly and incubate at 70°C for 30 minutes. Causality: Heat drives the nucleophilic attack of the piperazine's secondary amine on the anhydride, replacing the active hydrogen with a trifluoroacetyl group to enhance volatility.

  • Reconstitution: Cool to room temperature, dry under nitrogen to remove excess TFAA (preventing column degradation), and reconstitute in 100 µL of ethyl acetate.

  • GC-MS Analysis: Inject 1 µL in splitless mode. Monitor target ions in Selected Ion Monitoring (SIM) mode (e.g., m/z 225 base peak for derivatized bromodimethoxybenzyl piperazines).

Workflow Visualization

The following diagram maps the logical divergence between the two primary analytical pathways, highlighting where chemical modification is required versus where direct analysis is possible.

PiperazineWorkflow Sample Biological Sample (Plasma / Urine) Spike Add SIL Internal Standard (e.g., BZP-D7) Sample->Spike Extraction Extraction & Clean-up (Alkalization + LLE / SPE) Spike->Extraction Split Analytical Pathway Selection Extraction->Split GC_Path GC-MS Pathway Split->GC_Path LC_Path LC-MS/MS Pathway Split->LC_Path Deriv_GC Derivatization (TFAA) Blocks 2° Amine GC_Path->Deriv_GC Enhances Volatility GC_Analysis GC-MS (EI) SIM Mode Deriv_GC->GC_Analysis Data Quantification & Pharmacokinetic Analysis GC_Analysis->Data Deriv_LC Optional: Dansylation (For RP-C18 Retention) LC_Path->Deriv_LC Enhances Hydrophobicity LC_Analysis LC-MS/MS (ESI+) MRM Mode LC_Path->LC_Analysis Direct HILIC Deriv_LC->LC_Analysis LC_Analysis->Data

Comparative analytical workflows for piperazine quantification via GC-MS and LC-MS/MS.

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Journal of Clinical Medicine (MDPI)[Link]

  • Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride Analytica Chimica Acta (PubMed)[Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' Scholars.Direct[Link]

  • Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study Biomedical Chromatography (PubMed)[Link]

Comparative Pharmacokinetic Profiling of Novel Piperazine Derivatives: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the transition of novel compounds from in vitro efficacy to in vivo viability requires a rigorous understanding of pharmacokinetics (PK). The piperazine ring—a six-membered heterocycle with two opposing nitrogen atoms—is widely recognized as a "privileged scaffold" in medicinal chemistry [1]. Its unique structural rigidity, high polarity, and tunable pKa allow researchers to precisely modulate absorption, distribution, metabolism, and excretion (ADME) properties.

This guide objectively compares the pharmacokinetic profiles of recently developed piperazine derivatives, detailing the structural modifications that drive their performance and providing a self-validating experimental workflow for rigorous PK quantification.

Structural Modifications and Pharmacokinetic Impact

The pharmacokinetic behavior of piperazine derivatives is heavily dictated by their substitution patterns, specifically whether they are N-monosubstituted or N,N′-disubstituted [1].

  • N,N′-Disubstituted Piperazines: Modifying both nitrogen atoms allows for the fine-tuning of lipophilicity (LogP) and blood-brain barrier (BBB) permeability. For example, the novel derivative cmp2 (a selective TRPC6 activator designed for Alzheimer's disease) utilizes a disubstituted structure to achieve exceptional BBB penetration, yielding near 1:1 plasma-to-brain concentration ratios[2].

  • Arylpiperazines: Often utilized in antipsychotic drug design, aryl substitutions enhance binding affinity to CNS targets (like 5-HT and D2 receptors) but require careful optimization to prevent rapid first-pass hepatic metabolism [3].

  • Thiazolylhydrazine-piperazines: Recent designs targeting MAO-A inhibition have replaced traditional morpholine rings with piperazine, resulting in predicted enhancements in oral bioavailability and improved safety profiles compared to legacy inhibitors [4].

Comparative Pharmacokinetic Data

The following table summarizes the quantitative in vivo and in silico PK parameters of these emerging piperazine classes to benchmark their systemic performance.

Compound Class / Specific LeadPrimary Target / IndicationRoute & Dose Cmax​ (Plasma) Tmax​ t1/2​ (Half-life)BBB Penetration
N,N′-Disubstituted (cmp2) TRPC6 / Alzheimer's DiseaseI.P. (10 mg/kg)7.69 ± 0.95 µg/mL~0.5 h~2.0 hHigh (Brain Cmax​ : 7.72 µg/mL)
Arylpiperazine Analog 5-HT & D2 / AntipsychoticP.O. (12 mg/kg)163.4 ng/mL1.0 h4.9 hModerate
Thiazolylhydrazine-piperazine MAO-A / DepressionP.O. (In silico)High AbsorptionN/AN/AHigh (Predicted)

Data aggregated from recent preclinical murine models and computational ADME profiling [2][3][4].

Experimental Workflow: In Vivo Pharmacokinetic Profiling

To accurately quantify the PK parameters of novel piperazine derivatives, the analytical protocol must be robust against matrix effects and enzymatic degradation. The following step-by-step LC-MS/MS methodology is designed as a self-validating system , ensuring data integrity at every phase.

Self-Validating Protocol for Plasma PK Analysis

Step 1: System Suitability & Matrix Blanking

  • Action: Before analyzing subject samples, inject a double-blank (plasma matrix without analyte or internal standard) and a zero-blank (matrix with internal standard only).

  • Causality: This self-validating step proves that endogenous plasma components do not produce isobaric interference at the specific retention time of the piperazine derivative, ensuring that all subsequent signal is exclusively from the drug.

Step 2: Dosing and Serial Sampling

  • Action: Administer the piperazine derivative (e.g., 10 mg/kg I.P.) to the murine model. Collect 50 µL serial blood samples via a surgically implanted jugular vein catheter at 15 min, 30 min, 1 h, 2 h, and 4 h post-dose [2].

  • Causality: Serial sampling from the same subject eliminates the inter-animal biological variance associated with terminal bleeds, providing a highly reliable Area Under the Curve (AUC) calculation.

Step 3: Protein Precipitation (Sample Preparation)

  • Action: Add 3 volumes of ice-cold acetonitrile containing a deuterated internal standard (e.g., Piperazine- d8​ ) to 1 volume of plasma. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C [3].

  • Causality: Acetonitrile rapidly denatures plasma proteins, instantly quenching enzymatic degradation (such as esterase or residual CYP activity) to preserve the structural integrity of the piperazine core. The inclusion of the deuterated standard corrects for any matrix-induced ion suppression during mass spectrometry.

Step 4: LC-MS/MS Quantification (MRM Mode)

  • Action: Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode [3].

  • Causality: Piperazine derivatives frequently undergo in vivo N-dealkylation. MRM provides the absolute selectivity required to isolate the parent compound's specific precursor-to-product ion transition, ignoring structurally similar, biologically active metabolites.

PK_Workflow Dose In Vivo Dosing (IV/PO/IP) Sample Serial Blood Sampling Dose->Sample Timepoints Prep Protein Precipitation Sample->Prep Plasma LCMS LC-MS/MS (MRM Mode) Prep->LCMS Supernatant NCA NCA Analysis (Cmax, AUC, t1/2) LCMS->NCA Conc-Time Data

Preclinical pharmacokinetic workflow for quantifying piperazine derivatives.

Metabolic Pathways and Clearance Mechanisms

Understanding the clearance mechanism is critical when optimizing piperazine derivatives. These compounds are predominantly metabolized in the liver by the Cytochrome P450 (CYP) enzyme system [3].

Because the basic nitrogen atoms of the piperazine ring are highly susceptible to oxidation, the primary metabolic routes include N-oxidation , N-dealkylation , and aromatic hydroxylation of the attached functional groups. The resulting hydrophilic metabolites are subsequently cleared via renal excretion. When designing novel derivatives, adding steric hindrance (such as methyl groups) adjacent to the nitrogen atoms can significantly reduce CYP-mediated N-dealkylation, thereby extending the drug's half-life ( t1/2​ ) and improving systemic exposure.

Mechanism Piperazine Piperazine Derivative (Systemic Circulation) BBB Blood-Brain Barrier Penetration Piperazine->BBB High Lipophilicity Metabolism Hepatic CYP450 Metabolism Piperazine->Metabolism First-pass / Systemic Target CNS Target Binding (e.g., TRPC6, 5-HT) BBB->Target Pharmacodynamics Clearance Renal Excretion (Hydrophilic Metabolites) Metabolism->Clearance Oxidation/Conjugation

Pharmacokinetic distribution and metabolic pathway of CNS-active piperazines.

Conclusion

The piperazine scaffold remains a highly versatile foundation for drug discovery. By comparing novel derivatives like cmp2 and thiazolylhydrazine-piperazines, it is evident that strategic N-substitutions directly dictate the balance between BBB penetration and hepatic clearance. Utilizing rigorous, self-validating LC-MS/MS workflows ensures that the pharmacokinetic data driving these structural optimizations is both accurate and reproducible, ultimately accelerating the translation of novel piperazines into clinical candidates.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (NIH) / Molecules[Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons PubMed Central (PMC) / Scientific Reports[Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors MDPI / Molecules[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-2-(4-Methoxy-phenyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are foundational pillars of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-2-(4-Methoxy-phenyl)-piperazine, ensuring compliance with regulatory standards and safeguarding the well-being of laboratory personnel. Our approach moves beyond a simple checklist, delving into the rationale behind each procedure to empower you with a deep, actionable understanding of chemical waste management.

Hazard Profile and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for the (S)-enantiomer may not be readily available, data from closely related piperazine derivatives allow for a robust risk assessment. Piperazine and its analogues are known to possess biological activity and can present several health hazards.

The primary hazards associated with phenyl-piperazine derivatives are summarized below. This assessment is critical as it directly informs the selection of Personal Protective Equipment (PPE) and the handling procedures necessary to mitigate exposure risks.

Hazard CategoryDescriptionRationale and CausalitySupporting Sources
Skin Corrosion/Irritation May cause skin irritation or, in some cases, severe burns upon direct contact.The piperazine ring is a basic amine structure, which can be corrosive or irritating to skin and mucous membranes.[1][2][3][4]
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.The chemical's basicity and potential reactivity can cause significant harm to sensitive eye tissues.[1][2][3][4]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.Fine solid particles or aerosols can be easily inhaled, leading to irritation of the nasal passages, throat, and lungs.[1][3][5]

Given these potential hazards, (S)-2-(4-Methoxy-phenyl)-piperazine must be managed as a hazardous chemical. All waste generated from its use, including contaminated labware, is to be treated as hazardous waste.

The Regulatory Landscape: A Foundation for Compliance

In the United States, the management and disposal of hazardous waste are primarily governed by two federal agencies:

  • The Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for the "cradle-to-grave" management of hazardous waste.[6] Laboratories that generate hazardous waste are known as "generators" and are legally responsible for its safe disposal.[6]

  • The Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train their employees about the chemical hazards in the workplace.[7][8][9] This includes providing access to Safety Data Sheets (SDSs) and training on safe handling and emergency procedures.

It is crucial to recognize that federal regulations provide a baseline. Your institution's Environmental Health and Safety (EHS) office will have specific protocols that incorporate state and local laws. Always consult and adhere to your institution's EHS guidelines as the primary authority. [10]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins with waste identification and ends with a scheduled pickup by trained EHS personnel. The following workflow ensures that each step is conducted safely and in full regulatory compliance.

cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal PPE Step 1: Don Appropriate Personal Protective Equipment (PPE) Segregate Step 2: Identify & Segregate Waste Streams PPE->Segregate Container Step 3: Select Compatible Waste Container Segregate->Container Label Step 4: Label Container Accurately Container->Label Store Step 5: Store in Designated Satellite Accumulation Area (SAA) Label->Store EHS Step 6: Arrange Pickup via Institutional EHS Office Store->EHS

Caption: Disposal workflow for (S)-2-(4-Methoxy-phenyl)-piperazine.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against exposure.[10][11]

PPE ItemSpecificationPurpose
Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent skin contact and potential irritation or burns.[10]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne dust particles.[12]
Body Protection A buttoned lab coat.To protect skin and clothing from contamination.
Step 2: Waste Collection and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[13] Never mix incompatible waste streams.[14]

  • Solid Waste:

    • Includes unused (S)-2-(4-Methoxy-phenyl)-piperazine, contaminated weighing papers, gloves, and pipette tips.

    • Carefully sweep or transfer solid material into the designated waste container, avoiding the generation of dust.[5]

    • Treat all contaminated consumables as hazardous waste.[10]

  • Liquid Waste:

    • Includes solutions containing (S)-2-(4-Methoxy-phenyl)-piperazine.

    • Collect liquid waste in a dedicated, compatible container.

    • Crucially, do not mix solvent types. Keep halogenated and non-halogenated solvent waste streams separate, as their disposal methods and costs differ significantly.[13][15]

  • Sharps Waste:

    • Needles, syringes, or broken glassware contaminated with the chemical must be placed in a designated, puncture-resistant sharps container.[14]

Step 3: Container Selection

The integrity of your waste container is essential for safe storage and transport.

  • Compatibility: Use a container made of material compatible with the waste (e.g., a high-density polyethylene (HDPE) carboy for organic solvents). Do not use metal containers for corrosive waste.[16]

  • Condition: The container must be in good condition, free of leaks, and have a secure, screw-top lid.[13][16]

  • Size: Choose a container appropriate for the volume of waste to avoid having large, half-empty containers taking up space. Do not overfill; leave at least 10% headspace to allow for expansion.[13]

Step 4: Labeling

Proper labeling is a regulatory requirement and ensures that everyone who handles the container understands its contents and associated hazards.[7][11]

Your institution's EHS office will provide official hazardous waste tags. The label must be filled out completely and legibly, including:

  • The words "Hazardous Waste" .[16]

  • The full chemical name of all constituents, including solvents. Do not use abbreviations or chemical formulas.

  • The approximate percentage of each component.

  • The date waste was first added to the container (the "accumulation start date").[6]

  • The relevant hazard characteristics (e.g., Irritant, Toxic).

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are locations at or near the point of waste generation for the temporary collection of hazardous waste.[15][17]

  • Location: Store the sealed and labeled waste container in your lab's designated SAA.

  • Segregation: Ensure the container is stored away from incompatible materials.[13]

  • Containment: It is best practice to use secondary containment (e.g., a plastic tub) to contain any potential leaks, especially for liquid waste.[6]

  • Closure: The waste container must remain tightly closed at all times, except when you are actively adding waste.[13][16]

Step 6: Arranging for Disposal

Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.

  • Contact EHS: Once the container is nearly full or you have finished the project generating the waste, follow your institution's procedure to request a pickup. This is typically done through an online portal or by contacting the EHS office directly.[10][16]

  • Provide Information: Accurately describe the waste as detailed on your label to ensure it is handled correctly by the disposal team.

Emergency Protocol: Managing Spills

In the event of an accidental spill, a swift and correct response is crucial to minimize risk. For a small, manageable spill of (S)-2-(4-Methoxy-phenyl)-piperazine solid:

cluster_spill Small Spill Response Protocol Alert 1. Alert Personnel & Restrict Area PPE 2. Don Appropriate PPE Alert->PPE Contain 3. Contain Spill (Cover with inert absorbent) PPE->Contain Collect 4. Collect Waste (Sweep carefully) Contain->Collect Dispose 5. Dispose of Materials as Hazardous Waste Collect->Dispose Decon 6. Decontaminate Area & Wash Hands Dispose->Decon

Caption: Workflow for managing a small chemical spill.

  • Alert & Isolate: Immediately alert others in the vicinity and restrict access to the spill area.[18]

  • PPE: If you are trained and it is safe to do so, don the appropriate PPE as described in Section 3.

  • Contain: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow to prevent the powder from becoming airborne.[5][18]

  • Collect: Carefully sweep the material into a dustpan and place it, along with any contaminated absorbent, into a designated hazardous waste container. Avoid creating dust.[5]

  • Dispose: Label the container as "Hazardous Waste - Spill Debris" with the chemical name and arrange for EHS pickup.

  • Decontaminate: Clean the spill area with an appropriate solvent, and wash your hands thoroughly.

For large spills, or any spill you are not comfortable handling, evacuate the area, close the doors, and contact your institution's emergency EHS number immediately.

By integrating these procedures into your daily laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from Google Search.[19]

  • Antibodies.com. (n.d.). Piperazine Safety Information. Retrieved from Google Search.[18]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from Google Search.[11]

  • National Association of Safety Professionals (NASP). (2023, June 29). OSHA Requirements for HazCom Compliance. Retrieved from Google Search.[7]

  • ACTenviro. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from Google Search.[6]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from osha.gov.[8]

  • American Chemical Society (ACS). (n.d.). Hazardous Waste & Disposal. Retrieved from acs.org.[20]

  • DuraLabel. (2026, March 11). OSHA Rules for Chemical Hazards. Retrieved from Google Search.[21]

  • Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from cdc.gov.[9]

  • Thermo Fisher Scientific. (2018, January 18). Safety Data Sheet - Piperazine. Retrieved from fishersci.com.[12]

  • ChemicalBook. (n.d.). 1-(4-Methoxyphenyl)piperazine - Safety Data Sheet. Retrieved from chemicalbook.com.[5]

  • Thermo Fisher Scientific. (2010, October 18). Safety Data Sheet - 1-(2-Methoxyphenyl)piperazinium chloride. Retrieved from fishersci.com.[1]

  • Thermo Fisher Scientific. (2011, December 15). Safety Data Sheet - 1-(2-Methoxyphenyl)piperazine. Retrieved from fishersci.com.[2]

  • BenchChem. (2025). Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting. Retrieved from Google Search.[10]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine-1,4-diylium dichloride. Retrieved from fishersci.com.[3]

  • TCI Chemicals. (2025, November 18). Safety Data Sheet - 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine. Retrieved from tcichemicals.com.[4]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from nsta.org.[14]

  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet - Methoxyphenamine hydrochloride. Retrieved from sigmaaldrich.com.

  • University of Illinois Urbana-Champaign, Division of Research Safety. (2025, September 25). Chemical Waste Procedures. Retrieved from drs.illinois.edu.[13]

  • Purdue University, Radiological and Environmental Management. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from engineering.purdue.edu.[16]

  • Red Stag. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from Google Search.

  • Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from researchsafety.northwestern.edu.[15]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from epa.gov.[22]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from polyurethane.americanchemistry.com.[17]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。